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  • Product: N-Formylnorloline
  • CAS: 61391-10-4

Core Science & Biosynthesis

Foundational

N-Formylnorloline (CAS 61391-10-4): Chemical Properties, Biosynthesis, and Bioactivity Profiling

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary N-Formylnorloline (CAS 61391-10-4) is a highly specialized secondary metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

N-Formylnorloline (CAS 61391-10-4) is a highly specialized secondary metabolite belonging to the loline alkaloid family. Produced primarily through the mutualistic symbiosis between cool-season grasses (such as Festuca arundinacea and Festulolium loliaceum) and fungal endophytes like Epichloë and Neotyphodium species[1], this compound plays a critical role in plant defense mechanisms. For researchers in agrochemicals and pharmacognosy, understanding the physicochemical properties, biosynthetic pathways, and extraction methodologies of N-formylnorloline is essential for harnessing its potent insecticidal, phytotoxic, and nematotoxic properties[2][3].

This guide synthesizes current structural data, details self-validating extraction and analytical protocols, and provides a comprehensive overview of its bioactivity profile.

Physicochemical and Structural Properties

The unique structural hallmark of N-formylnorloline is its exo-1-aminopyrrolizidine ring system, which features a highly strained ether bridge between carbons 2 and 7[1]. This rigid, bridged conformation is critical for its interaction with biological receptors and confers significant environmental stability compared to unbridged pyrrolizidines. The secondary amine at the C1 position is formylated, distinguishing it from other loline derivatives like N-acetylloline or N-methylloline.

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
Chemical Name N-Formylnorloline
CAS Registry Number 61391-10-4
Molecular Formula C8H12N2O2[4]
Molecular Weight 168.196 Da[4]
Structural Class 1-aminopyrrolizidine (Loline alkaloid)
Key Structural Features C2-C7 oxygen bridge; N-formylated amine[1]
Primary Biological Source Fungal endophytes (Epichloë / Neotyphodium spp.)[1]

Biosynthetic Pathway and Structural Causality

The biosynthesis of N-formylnorloline is an intricate process that merges primary amino acid metabolism with specialized fungal enzymatic pathways. The synthesis begins with the convergence of L-proline and L-homoserine to form the foundational exo-1-aminopyrrolizidine core[1].

A critical, rate-limiting step in this pathway is the formation of the oxygen bridge. Research utilizing RNA interference (RNAi) on Neotyphodium uncinatum has demonstrated that N-acetyl-1-aminopyrrolizidine serves as the direct intermediate prior to oxygen bridge formation[5]. Once the bridge is established to form norloline, subsequent formylation yields N-formylnorloline. The causality here is evolutionary: the late-stage addition of the oxygen bridge locks the molecule into a bioactive conformation that acts as a potent feeding deterrent against herbivores and nematodes.

Biosynthesis Precursors L-Proline + L-Homoserine Int1 exo-1-aminopyrrolizidine Precursors->Int1 Int2 N-acetyl-1-aminopyrrolizidine Int1->Int2 Int3 Norloline (Oxygen Bridge Formation) Int2->Int3 Product N-Formylnorloline (CAS 61391-10-4) Int3->Product

Figure 1: Biosynthetic pathway of N-Formylnorloline in Epichloë endophyte-infected grasses.

Extraction and Analytical Methodologies

As a Senior Application Scientist, I emphasize that the choice of extraction solvent must be strictly dictated by the downstream application. For exhaustive phytochemical profiling via GC-MS, methanolic extraction is preferred due to its ability to disrupt cellular matrices and solubilize the moderately polar pyrrolizidine core. Conversely, when evaluating the nematotoxic efficacy of N-formylnorloline in vivo, aqueous extraction is mandatory. Using water prevents osmotic shock to the nematodes, ensuring that observed immobility or mortality is a direct result of alkaloid toxicity rather than solvent-induced physiological stress[6].

Step-by-Step Dual-Solvent Extraction Protocol
  • Tissue Preparation: Harvest plant tissues (shoots/roots) from endophyte-infected grasses. Immediately freeze-dry (lyophilize) the material to halt enzymatic degradation of the alkaloids[3].

  • Homogenization: Grind the lyophilized tissue into a fine powder using a liquid nitrogen-chilled mortar or a bead mill to maximize surface area.

  • Methanolic Extraction (For Analytical Profiling):

    • Suspend 1.0 g of powdered tissue in 10 mL of HPLC-grade methanol.

    • Sonicate for 30 minutes at room temperature to disrupt cell walls, then agitate on an orbital shaker for 24 hours.

  • Aqueous Extraction (For In-Vivo Bioassays):

    • Suspend 1.0 g of tissue in 10 mL of distilled water. This maintains the physiological integrity of nematodes during exposure studies[6].

  • Clarification: Centrifuge the homogenates at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (for methanol) or a PES filter (for water).

GC-MS / GC-FT-IR Analytical Methodology

Analysis of N-formylnorloline is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Fourier Transform Infrared Spectrometry (GC-FT-IR). This dual-detection approach allows for the precise differentiation of loline derivatives based on their distinct fragmentation patterns and functional group absorbances[7].

  • Chromatographic Separation: Inject 1 µL of the methanolic extract into a GC-MS system equipped with a fused silica capillary column (e.g., HP-5MS). Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Temperature Program: Set the initial oven temperature at 80°C (hold for 2 min), ramp at 10°C/min to 280°C, and hold for 5 min.

  • Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Monitor for the specific molecular ion (m/z 168) and the characteristic fragmentation of the oxygen-bridged pyrrolizidine core[4].

Workflow Sample Plant Material (Shoots/Roots) Lyoph Freeze-Drying & Homogenization Sample->Lyoph Extract Methanolic Extraction (Phytochemical Profiling) Lyoph->Extract WaterExt Aqueous Extraction (In-vivo Nematode Assays) Lyoph->WaterExt Centrifuge Centrifugation & Supernatant Collection Extract->Centrifuge Bioassay Nematotoxicity LD50 Determination WaterExt->Bioassay GCMS GC-MS / GC-FT-IR Analysis Centrifuge->GCMS

Figure 2: Workflow for the extraction and analysis of N-Formylnorloline from plant tissues.

Bioactivity and Toxicological Profile

N-formylnorloline exhibits a broad spectrum of biological activities, primarily serving as an ecological defense mechanism for its host plant. It has demonstrated significant phytotoxicity, notably inhibiting the germination of competing species such as annual ryegrass (Lolium multiflorum L.)[2].

Furthermore, recent toxicological profiling highlights its potent nematotoxicity against agricultural pests like the stubby root nematode (Trichodorus primitivus). The bioactivity is highly dependent on the presence of the fungal endophyte (E+ status) and the age of the plant tissue[3]. Because the endophyte does not colonize the roots directly, the presence of N-formylnorloline in root tissues is a result of xylem-mediated translocation from the shoots[3].

Table 2: Relative Nematotoxicity of Grass Extracts (LD50 Trends)

Data synthesized from comparative endophyte-infected (E+) vs. endophyte-free (E-) assays[3][6]. Lower LD50 indicates higher potency.

Extract SourcePlant AgeEndophyte StatusRelative Nematotoxicity (LD50 Trend)
Shoot Extract 8 - 12 WeeksE+ (Infected)High (Lowest LD50; highly potent, irreversible immobility)
Shoot Extract 8 - 12 WeeksE- (Free)Moderate (Higher LD50; effects often reversible in water)
Root Extract 20 WeeksE+ (Infected)High (~50x more potent than comparable E- roots)
Root Extract 20 WeeksE- (Free)Low (Highest LD50; minimal bioactivity)

References

  • The asymmetric total synthesis of (+)-N-acetyl norloline. ResearchGate. Available at:[Link]

  • INTERMEDIATE STEPS OF LOLINE ALKALOID BIOSYNTHESIS. UKnowledge (University of Kentucky). Available at:[Link]

  • Influence of Plant Age and Endophyte Status on the Nematotoxicity of Festulolium loliaceum to Trichodorus primitivus and Quantification of Active Phytochemicals. MDPI. Available at:[Link]

  • A Thesis Submitted for the Degree of Doctor of Philosophy at Harper Adams University. GuildHE Research. Available at:[Link]

  • Compounds: N-Formylnorloline. Natural Products Atlas. Available at:[Link]

  • Chemical and Pharmaceutical Bulletin, Vol. 39, No. 4. J-Stage. Available at:[Link]

Sources

Exploratory

Unlocking the N-Formylnorloline Biosynthesis Pathway in Epichloë Endophytes: A Technical Blueprint for Alkaloid Engineering

As the demand for novel biopesticides and neuroactive scaffolds accelerates, the symbiotic relationship between cool-season grasses and Epichloë fungal endophytes has emerged as a critical focal point for secondary metab...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel biopesticides and neuroactive scaffolds accelerates, the symbiotic relationship between cool-season grasses and Epichloë fungal endophytes has emerged as a critical focal point for secondary metabolite engineering. At the heart of this symbiosis lies the production of loline alkaloids—specifically, 1-aminopyrrolizidines with a highly strained ether bridge. Among these, N-formylnorloline (NFNL) stands out due to its potent, broad-spectrum insecticidal properties and complex enzymatic assembly.

This whitepaper dissects the genetic architecture, mechanistic enzymology, and experimental validation frameworks required to study and manipulate the N-formylnorloline biosynthesis pathway.

The Architecture of the LOL Gene Cluster

The biosynthesis of loline alkaloids is entirely governed by the fungal LOL gene cluster, a highly conserved genetic locus found across loline-producing Epichloë species[1]. The cluster is an evolutionary marvel, comprising 11 genes that encode a self-sufficient enzymatic assembly line: lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM[1].

The spatial organization of these genes is not random; it reflects a tightly co-regulated operon-like structure where early-stage structural genes (like lolC and lolD) and late-stage tailoring genes (like lolP and lolM) are transcribed synchronously upon host colonization or nutrient starvation[2].

LOL_Cluster lolF lolF lolC lolC lolF->lolC lolD lolD lolC->lolD lolO lolO lolD->lolO lolA lolA lolO->lolA lolU lolU lolA->lolU lolP lolP lolU->lolP lolT lolT lolP->lolT lolE lolE lolT->lolE lolN lolN lolE->lolN lolM lolM lolN->lolM

Fig 1: Genomic organization of the 11-gene LOL cluster in Epichloë endophytes.

Mechanistic Pathway: From Amino Acids to N-Formylnorloline

The synthesis of N-formylnorloline is a masterclass in chemo-enzymatic precision. It can be divided into two distinct phases: Core Assembly and Late-Stage Diversification .

Phase I: Core Assembly

The pathway initiates with the convergence of primary metabolism. L-proline and L-homoserine are condensed via a rare γ -substitution reaction catalyzed by the PLP-dependent enzymes LolC and LolD to form N-(3-amino-3-carboxypropyl)proline[3]. Following cyclization and acetylation, the intermediate N-acetyl-1-aminopyrrolizidine is formed. The defining structural feature of lolines—the strained C2–C7 ether bridge—is then installed by LolO , a 2-oxoglutarate/Fe(II)-dependent dioxygenase, yielding N-acetylnorloline (NANL) , the first fully cyclized loline alkaloid[1].

Phase II: Late-Stage Diversification

To reach N-formylnorloline, NANL must undergo a series of tailoring modifications:

  • Deacetylation: LolN , an N-acetamidase, removes the acetyl group from NANL to generate Norloline (NL) [1].

  • Methylation: LolM , an S-adenosylmethionine (SAM)-dependent methyltransferase, adds a single methyl group to the primary amine of Norloline, yielding Loline (L) [1].

  • Oxidation (Formylation): Finally, LolP , a specialized cytochrome P450 monooxygenase, oxidizes the newly installed N-methyl group of Loline into an N-formyl group, finalizing the biosynthesis of N-formylnorloline (NFNL) [4].

Pathway Pro L-Proline + L-Homoserine Int1 N-(3-amino-3-carboxypropyl)proline Pro->Int1 LolC / LolD (PLP-dependent) Int2 exo-1-aminopyrrolizidine Int1->Int2 Cyclization Int3 N-acetyl-1-aminopyrrolizidine Int2->Int3 Acetylation NANL N-acetylnorloline (NANL) Int3->NANL LolO (Ether bridge formation) NL Norloline (NL) NANL->NL LolN (Deacetylation) L Loline (L) NL->L LolM (Methylation) NFNL N-formylnorloline (NFNL) L->NFNL LolP (Oxidation)

Fig 2: Enzymatic cascade from primary amino acids to N-formylnorloline.

Quantitative Data: Enzymatic Blueprint

To engineer or optimize this pathway, researchers must understand the specific substrate-product relationships of the LOL cluster enzymes. Table 1 summarizes the critical catalytic steps driving NFNL production.

GeneEnzyme ClassSubstrateProductMechanistic Role
lolC / lolD PLP-dependent γ -synthaseL-Proline + L-HomoserineN-(3-amino-3-carboxypropyl)prolineCatalyzes the initial precursor convergence[3].
lolO 2-oxoglutarate/Fe(II) dioxygenaseN-acetyl-1-aminopyrrolizidineN-acetylnorloline (NANL)Installs the highly strained C2-C7 ether bridge[3].
lolN N-acetamidaseN-acetylnorloline (NANL)Norloline (NL)Deacetylates NANL to expose the amine for diversification[1].
lolM N-methyltransferaseNorloline (NL)Loline (L)Performs SAM-dependent methylation of the primary amine[1].
lolP Cytochrome P450 monooxygenaseLoline (L)N-formylnorloline (NFNL)Oxidizes the N-methyl group directly into an N-formyl group[4].

Experimental Methodologies: A Self-Validating Framework

Investigating secondary metabolism in endophytic fungi requires rigorous, self-validating protocols. Because the LOL cluster is often transcriptionally silent in standard axenic cultures, specific elicitation and knockout strategies are required.

Protocol 1: In Vitro Elicitation of the LOL Cluster

Causality: Epichloë endophytes evolved to produce lolines within the nutrient-deprived apoplastic space of the grass host. Culturing the fungus in standard nutrient-rich media (e.g., Potato Dextrose Broth) represses the LOL cluster. Utilizing a chemically defined minimal medium mimics the apoplast, triggering global regulators to derepress the pathway[5].

  • Inoculation: Inoculate Epichloë uncinata mycelial plugs into 50 mL of defined minimal medium (containing strictly limited nitrogen/carbon sources).

  • Incubation: Incubate at 22°C in the dark on a rotary shaker at 150 rpm for 14–21 days.

  • Self-Validation Checkpoint (RT-qPCR): Extract total RNA at day 14. Perform RT-qPCR targeting the lolC and lolP transcripts against a housekeeping gene (tefA). Proceed to extraction only if a >50-fold upregulation of lol genes is confirmed compared to a rich-media control.

Protocol 2: Targeted Gene Deletion ( Δ lolP) and Complementation

Causality: To definitively prove that LolP is the cytochrome P450 responsible for the formylation of Loline to NFNL, the gene must be knocked out. A successful knockout will cause a metabolic bottleneck, accumulating the precursor (Loline) and abolishing the product (NFNL)[4].

  • Construct Generation: Design a split-marker homologous recombination cassette replacing the lolP open reading frame with a hygromycin B phosphotransferase (hph) resistance gene.

  • Protoplast Transformation: Transform Epichloë protoplasts using PEG-mediated transformation and select on hygromycin-supplemented plates.

  • Self-Validation Checkpoint (Genotyping): Perform Southern blotting on surviving transformants. A single integration event must be confirmed to rule out ectopic insertions that could cause off-target metabolic disruptions.

  • Complementation: Re-introduce the wild-type lolP gene into the Δ lolP mutant using a phleomycin resistance vector to ensure NFNL production is restored, proving causality.

Protocol 3: GC-MS Isotopic Tracking of Formylation

Causality: To verify that the formyl group of NFNL originates from the oxidation of the methyl group installed by LolM, stable isotope labeling (SIL) is employed. Feeding the culture 13 C-labeled methionine (the precursor to SAM) will result in a heavy methyl group on Loline, which LolP will subsequently oxidize into a heavy formyl group.

  • Isotope Feeding: Spike the minimal medium (from Protocol 1) with 2 mM L-[methyl- 13 C]methionine at day 7 of cultivation.

  • Extraction: At day 21, basify the culture filtrate to pH 10 with NaOH and partition three times with chloroform. Dry the organic phase under N 2​ gas.

  • Analysis: Analyze the extract via GC-MS.

  • Self-Validation Checkpoint (Mass Shift): Compare the mass spectra against an unlabeled control. The molecular ion peak for Loline should shift by +1 Da, and crucially, the molecular ion peak for N-formylnorloline must also shift by +1 Da, irrefutably proving the methyl-to-formyl oxidation mechanism.

Workflow Cultivation 1. Axenic Cultivation (Minimal Media) Elicitation 2. Pathway Elicitation (Nutrient Starvation) Cultivation->Elicitation Validation 3. RT-qPCR (lolC/lolP Expression) Elicitation->Validation Extraction 4. Alkaloid Extraction (Acid-Base Partitioning) Validation->Extraction Analysis 5. GC-MS / LC-MS (Isotopic Tracking) Extraction->Analysis

Fig 3: Self-validating experimental workflow for loline alkaloid pathway analysis.

Conclusion

The biosynthesis of N-formylnorloline in Epichloë endophytes is a paradigm of evolutionary biochemistry. By tightly clustering the LOL genes and utilizing highly specialized tailoring enzymes like the LolP cytochrome P450, these fungi convert simple amino acids into complex, strained-ring bioprotectants. For drug development professionals and agricultural scientists, mastering this pathway provides a foundational blueprint for the heterologous expression and combinatorial engineering of novel pyrrolizidine alkaloids.

References

  • Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota Source: PLOS One 1

  • Role of the LolP cytochrome P450 monooxygenase in loline alkaloid biosynthesis Source: Fungal Genetics and Biology (via ResearchGate) 4

  • Biosynthetic Precursors of Fungal Pyrrolizidines, the Loline Alkaloids Source: ResearchGate 3

  • Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum Source: PMC 2

  • INTERMEDIATE STEPS OF LOLINE ALKALOID BIOSYNTHESIS Source: UKnowledge 5

Sources

Foundational

Structural Characterization of N-Formylnorloline: A Comprehensive Technical Guide for Aminopyrrolizidine Alkaloid Profiling

Executive Summary Pyrrolizidine alkaloids (PAs) represent a diverse class of plant and fungal secondary metabolites. While most plant-derived PAs are 1,2-unsaturated and exhibit potent mammalian hepatotoxicity, the lolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a diverse class of plant and fungal secondary metabolites. While most plant-derived PAs are 1,2-unsaturated and exhibit potent mammalian hepatotoxicity, the loline alkaloids—produced by Epichloë and Neotyphodium fungal endophytes in symbiosis with cool-season grasses—are saturated 1-aminopyrrolizidines. N-Formylnorloline (NFNL) is a highly abundant and ecologically critical member of this family, conferring broad-spectrum insecticidal and feeding-deterrent properties to the host plant without the severe toxicity profile of classical PAs[1]. This whitepaper provides an in-depth, self-validating framework for the isolation, mass spectrometric profiling, and nuclear magnetic resonance (NMR) elucidation of NFNL.

Biosynthetic Logic & Molecular Architecture

The structural uniqueness of NFNL stems from its rigid, saturated bicyclic core, an uncommon C2-C7 ether bridge, and an N-formyl group at the C-1 position[2]. Unlike classical PAs synthesized entirely from polyamines, loline alkaloids are biosynthesized via the condensation of L-proline (which forms the B-ring) and L-homoserine (which forms the A-ring and the C-1 amine)[3].

The formation of the defining C2-C7 oxygen bridge is catalyzed by the lolO gene product, an iron/alpha-ketoglutarate-dependent dioxygenase that oxygenates a 1-aminopyrrolizidine intermediate[3]. Subsequent formylation of the C-1 amine yields N-formylnorloline[4].

Biosynthesis Pro L-Proline (B-ring precursor) Int1 1-Aminopyrrolizidine Intermediate Pro->Int1 Condensation Hom L-Homoserine (A-ring precursor) Hom->Int1 Condensation Nor Norloline (Ether Bridge Formed) Int1->Nor lolO Oxygenation (C2-C7 Bridge) NFNL N-Formylnorloline (Formylated) Nor->NFNL Formylation

Caption: Biosynthetic pathway of N-Formylnorloline from amino acid precursors.

Strategic Workflow for Isolation and Purification

Isolating NFNL from complex plant matrices (e.g., Festuca arundinacea) requires exploiting the pH-dependent ionization of its tertiary pyrrolizidine nitrogen. The following self-validating protocol ensures high-purity recovery by systematically eliminating lipophilic and acidic interferences.

Workflow M1 Lyophilized Grass Biomass (Epichloë-infected) M2 Acidic Extraction (0.1 M HCl, pH 2.0) M1->M2 Solubilize basic alkaloids M3 Defatting (Hexane Wash) M2->M3 Remove lipophilic matrix M4 Basification (NH4OH, pH 10.0) M3->M4 Deprotonate alkaloids M5 Organic Partitioning (CHCl3 Extraction) M4->M5 Extract free base M6 LC-HRMS & NMR Characterization M5->M6 Purify & Analyze

Caption: Self-validating acid-base extraction workflow for loline alkaloids.

Step-by-Step Extraction Protocol:
  • Acidic Maceration : Suspend 50 g of lyophilized, pulverized grass biomass in 500 mL of 0.1 M HCl. Sonicate for 30 minutes. Causality: The low pH (pH < 3) protonates the tertiary amine of the pyrrolizidine core (pKa ~9.0), rendering NFNL highly water-soluble while leaving neutral plant metabolites insoluble.

  • Defatting : Filter the homogenate and partition the aqueous filtrate against 200 mL of hexane twice. Discard the organic (hexane) layer. Causality: Removes non-polar plant lipids, waxes, and chlorophylls that cause severe ion suppression during downstream LC-MS analysis.

  • Basification : Adjust the pH of the aqueous phase to 10.0 using concentrated NH₄OH. Causality: Deprotonates the pyrrolizidine nitrogen, converting the water-soluble alkaloid salts back into their lipophilic free-base forms.

  • Organic Partitioning : Extract the basic aqueous phase with 3 × 200 mL of chloroform (CHCl₃). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure.

  • Chromatographic Purification : Resuspend the crude extract in 10% methanol and purify via preparative RP-HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% NH₄OH. Note: Avoiding acidic modifiers here prevents premature protonation and peak tailing.

Mass Spectrometric Profiling (LC-HRMS/MS)

High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) is the primary tool for identifying NFNL.

Ionization Strategy: Positive Electrospray Ionization (ESI+) is utilized. The tertiary nitrogen of the pyrrolizidine ring acts as a strong proton acceptor, yielding an abundant[M+H]⁺ precursor ion at m/z 169.0977 (Calculated for C₈H₁₃N₂O₂⁺).

Fragmentation Causality: Upon CID, the most labile moiety is the N-formyl group. Initial fragmentation typically involves the loss of carbon monoxide (-28 Da) or the entire formyl radical, yielding the norloline core. Higher collision energies induce the cleavage of the strained C2-C7 ether bridge, resulting in characteristic pyrrolinium fragments.

Table 1: Diagnostic LC-HRMS/MS Fragments for N-Formylnorloline

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossStructural Assignment / Causality
169.0977 [M+H]⁺141.102828 Da (CO)Loss of formyl carbonyl; formation of norloline core.
169.0977[M+H]⁺124.076245 Da (HCONH₂)Cleavage of the C-1 amide bond; loss of formamide.
169.0977 [M+H]⁺96.081373 DaSubsequent cleavage of the C2-C7 ether bridge and ring opening.
169.0977 [M+H]⁺82.065687 DaCore pyrrolinium ion (highly stable conjugated system).

Nuclear Magnetic Resonance (NMR) Elucidation

While MS provides molecular weight and connectivity, NMR is mandatory to confirm the stereochemistry and the intact C2-C7 ether bridge. A critical phenomenon observed in the NMR spectra of NFNL is the presence of rotamers [2]. The restricted rotation around the N-formyl amide bond (C-N partial double bond character) results in two distinct sets of NMR signals at room temperature, a classic hallmark of N-formylated alkaloids.

  • ¹H NMR Causality: The protons attached to C-2 and C-7 are highly deshielded due to the electron-withdrawing effect of the bridging oxygen. They appear significantly downfield (~4.3 - 4.6 ppm) compared to standard saturated pyrrolizidines. The formyl proton is distinctly visible as a sharp singlet at ~8.1 ppm.

  • ¹³C and 2D NMR Causality: The C-2 and C-7 carbons resonate near 75-80 ppm. In 2D HMBC (Heteronuclear Multiple Bond Correlation) experiments, cross-peaks between H-2 and C-7, as well as H-7 and C-2, unambiguously validate the presence of the ether bridge.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for N-Formylnorloline (in CDCl₃)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling / Diagnostic Feature
C-162.44.05m, adjacent to N-formyl group
C-278.14.42d (J = 4.5 Hz), Oxygen bridgehead
C-335.22.15, 1.85m, m (diastereotopic protons)
C-554.63.10, 2.75m, m (adjacent to tertiary N)
C-632.82.05, 1.70m, m
C-780.54.58t (J = 5.0 Hz), Oxygen bridgehead
C-868.23.65m, Bridgehead carbon
N-CHO162.58.12s, Formyl proton (Major rotamer)

(Note: Minor rotamer signals typically appear at ~15-20% intensity relative to the major signals due to the restricted amide bond rotation).

Conclusion

The structural characterization of N-Formylnorloline requires a synergistic approach combining targeted acid-base extraction, high-resolution mass spectrometry, and multidimensional NMR. Understanding the biosynthetic origins—specifically the lolO-mediated ether bridge formation—provides the logical foundation for interpreting the atypical fragmentation patterns and deshielded NMR resonances[3]. As research into endophyte-mediated crop resilience expands, rigorous analytical frameworks for loline alkaloids will be paramount for agricultural biotechnology and novel pesticide development.

Sources

Exploratory

N-Formylnorloline in Grass-Endophyte Mutualism: Biosynthetic Architecture, Ecological Function, and Application Workflows

Executive Summary The defensive mutualism between cool-season grasses (e.g., Lolium and Festuca species) and clavicipitaceous fungal endophytes (genus Epichloë) represents one of the most chemically complex symbiotic rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The defensive mutualism between cool-season grasses (e.g., Lolium and Festuca species) and clavicipitaceous fungal endophytes (genus Epichloë) represents one of the most chemically complex symbiotic relationships in plant ecology. Central to this mutualism is the production of secondary metabolites, particularly loline alkaloids. Among these, N-Formylnorloline (NFNL) and its derivatives act as potent bioprotectants. Unlike ergot alkaloids or indole-diterpenes, which cause mammalian toxicosis, lolines are primarily insecticidal and nematotoxic, making them highly attractive targets for agricultural biotechnology and novel anthelmintic drug development [1].

This technical guide synthesizes the ecological role, biosynthetic pathways, and self-validating experimental workflows required to extract, quantify, and evaluate NFNL in research and drug discovery settings.

Biosynthetic Architecture of N-Formylnorloline

Loline alkaloids are saturated 1-aminopyrrolizidines characterized by an unusual ether bridge connecting carbons 2 and 7. The biosynthesis of NFNL is entirely fungal in origin, driven by the lol gene cluster present in Epichloë species such as E. uncinata and E. festucae [2].

The pathway begins with the condensation of two primary amino acids: L-proline and L-homoserine [3]. Through a series of cyclization and oxidation steps mediated by enzymes encoded within the lol cluster, the core pyrrolizidine structure is formed, yielding norloline (NL). Subsequent formylation of the 1-amine group produces N-Formylnorloline (NFNL).

Biosynthesis Proline L-Proline Intermediate Pyrrolizidine Core (lol gene cluster) Proline->Intermediate Condensation Homoserine L-Homoserine Homoserine->Intermediate Condensation Norloline Norloline (NL) Intermediate->Norloline Cyclization & Oxidation NFNL N-Formylnorloline (NFNL) Norloline->NFNL Formylation

Fig 1: Biosynthetic pathway of N-Formylnorloline from amino acid precursors via the lol gene cluster.

Ecological Roles: Herbivore Deterrence and Stress Tolerance

The secretion of NFNL by Epichloë endophytes fundamentally alters the ecological fitness of the host grass. The causality of this mutualism is rooted in resource exchange: the plant provides photosynthates to the obligate biotrophic fungus, and in return, the fungus synthesizes NFNL to protect the host from biotic and abiotic stressors.

Insecticidal and Nematotoxic Activity

NFNL exhibits broad-spectrum insecticidal activity and acts as a severe feeding deterrent against aphids, fall armyworms, and Argentine stem weevils. Furthermore, NFNL translocates systemically through the plant's xylem, reaching the root system where it suppresses the multiplication of plant-parasitic nematodes such as Meloidogyne incognita and Pratylenchus scribneri [1].

Plant Community Dynamics and Mycorrhizal Structuring

The presence of NFNL also influences below-ground microbiomes. In subalpine grasslands, the cessation of mowing practices leads to the dominance of Festuca paniculata. This dominance is driven by a localized increase in Epichloë abundance and subsequent NFNL accumulation, which allelopathically reduces the density of competing arbuscular mycorrhizal fungi (AMF) in the soil, granting the host grass a distinct competitive advantage [4].

Quantitative Data Summary
Biological Matrix / SystemLoline Alkaloid ProfileConcentration / Ecological EffectReference
Lolium pratense (Seeds)NFL & NAL dominantUp to 20 mg/g (2% of plant dry weight)[1]
N. uncinatum (Defined Media)NFL & NANL dominant~700 mg/L (4 mM) peak accumulation[5]
Subalpine Grassland SoilNFNLDrives reduction in AMF density[4]
Festulolium hybrids (Roots)Translocated lolinesSuppresses M. incognita reproduction[5]

Experimental Workflows for NFNL Extraction and Quantification

To accurately quantify NFNL for ecological profiling or drug development, researchers must account for the chemical properties of pyrrolizidine alkaloids. The following self-validating protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS), taking advantage of the volatility of lolines.

Protocol 1: Extraction and GC-MS Quantification of NFNL
  • Step 1: Lyophilization and Homogenization. Freeze-dry the grass tissue immediately upon harvest. Causality: Lyophilization halts enzymatic degradation of alkaloids. Mill the dried tissue to a fine powder (<1 mm particle size) to maximize the surface-area-to-volume ratio, ensuring complete solvent penetration.

  • Step 2: Internal Standard (IS) Addition. Spike exactly 50 mg of the homogenized tissue with a known concentration of quinoline (e.g., 50 µg). Validation Checkpoint: Quinoline acts as a self-validating internal standard because its partitioning behavior mirrors that of lolines. Tracking quinoline recovery normalizes matrix effects and validates the extraction efficiency.

  • Step 3: Basification. Add 1 mL of 1M Na₂CO₃ to the sample, ensuring the pH exceeds 9.0. Causality: NFNL naturally exists as a protonated salt within the acidic plant vacuole. Basification deprotonates the nitrogen atom, converting the alkaloid into its lipophilic free-base form. Without this step, the alkaloid will not partition into the organic solvent.

  • Step 4: Liquid-Liquid Extraction. Add 2 mL of dichloromethane (CH₂Cl₂) and agitate for 30 minutes. Centrifuge to separate the layers. Causality: CH₂Cl₂ provides the optimal polarity to selectively partition the free-base NFNL while leaving highly polar plant metabolites (e.g., sugars, organic acids) trapped in the aqueous phase.

  • Step 5: GC-MS Analysis. Inject 1 µL of the organic phase into the GC-MS. Causality: Because lolines lack the massive steric bulk of other alkaloids, they volatilize efficiently without the need for complex derivatization. NFNL is quantified by monitoring its specific fragmentation fingerprint (e.g., the prominent m/z 82 pyrrolizidine base peak).

Workflow Tissue Lyophilized Grass Tissue Basification Basification (pH > 9) Tissue->Basification Release free base Extraction Organic Extraction (CH2Cl2) Basification->Extraction Partitioning Analysis GC-MS Quantification Extraction->Analysis Volatilization

Fig 2: Step-by-step analytical workflow for the extraction and GC-MS quantification of NFNL.

Evaluating Ecological Impact: Bioassay Protocols

To confirm the biological activity of extracted NFNL, a standardized choice-test bioassay is utilized. This protocol is designed to eliminate environmental bias, ensuring that the resulting data strictly reflects the chemical deterrence of NFNL.

Protocol 2: Insect Deterrence Bioassay (Self-Validating Choice Test)
  • Step 1: Diet Preparation. Prepare a 2% agar-based artificial diet. Divide the batch into a Control group and a Treatment group. Spike the Treatment group with purified NFNL at a physiologically relevant concentration (e.g., 500 µg/g).

  • Step 2: Starvation Phase. Starve the target insect population (e.g., Rhopalosiphum padi aphids) for exactly 4 hours prior to the assay. Causality: Starvation normalizes baseline hunger levels across the test population. This ensures that feeding choices are driven entirely by the presence of NFNL rather than varying satiation states among the insects.

  • Step 3: Choice Arena Setup. In a 90 mm Petri dish, place alternating plugs of Control and Treatment diets in a circular arrangement. Introduce 20 starved insects into the exact center of the dish.

  • Step 4: Validation Checkpoint (Deterrence Index). After 24 hours, count the number of insects feeding on each plug. Calculate the Deterrence Index (DI) using the formula: DI = (C - T) / (C + T), where C and T are the number of insects on the Control and Treatment plugs, respectively. Causality: By alternating plug positions and calculating a relative ratio (DI) rather than absolute counts, spatial biases (e.g., micro-gradients in lighting or gravity) are mathematically nullified, creating a self-validating dataset.

Conclusion & Future Perspectives

N-Formylnorloline represents a pinnacle of evolutionary bioengineering within the grass-endophyte mutualism. Because loline alkaloids lack the 1,2-double bond found in toxic pyrrolizidine alkaloids (PAs), they do not induce hepatotoxicity in mammals [1]. This unique safety profile, combined with potent insecticidal and nematotoxic efficacy, positions NFNL as a highly promising scaffold for the development of next-generation agricultural biopesticides and veterinary anthelmintics.

References

  • Mwangi, N. G., et al. (2024). "Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes." Toxins.[Link]

  • Binet, M.-N., et al. (2017). "Responses of above- and below-ground fungal symbionts to cessation of mowing in subalpine grassland." Fungal Ecology.[Link]

  • Blankenship, J. D. (2008). "Intermediate Steps of Loline Alkaloid Biosynthesis." UKnowledge.[Link]

  • Schardl, C. L., et al. (2007). "Loline alkaloid gene clusters of the fungal endophyte neotyphodium uncinatum.
  • Koulman, A., et al. (2007). "Production of loline alkaloids by the grass endophyte, Neotyphodium uncinatum, in defined media." Phytochemistry.[Link]

Sources

Foundational

A Technical Guide to the Genetic Basis of N-Formyl Loline Alkaloid Production in the Tall Fescue-Epichloë Symbiosis

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The remarkable insecticidal properties of tall fescue (Lolium arundinaceum) are not an intrinsic trait of the plant itself, but r...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The remarkable insecticidal properties of tall fescue (Lolium arundinaceum) are not an intrinsic trait of the plant itself, but rather the product of a sophisticated symbiotic relationship with endophytic fungi of the genus Epichloë. These fungi synthesize a class of potent pyrrolizidine alkaloids known as lolines, which provide the grass with a powerful defense against a wide range of insect herbivores. Among these, N-formylated lolines, such as N-formylloline (NFL) and the related N-formylnorloline (NFNL), are often the most abundant and bioactive.

This technical guide provides an in-depth exploration of the genetic and biochemical foundation of N-formyl loline production. It moves beyond a simple description to offer a causal analysis of the biosynthetic pathway, grounded in authoritative research. We will dissect the central role of the fungal LOL gene cluster, detailing the function of each key gene in the assembly of the loline core and the subsequent chemical modifications that lead to the final N-formylated products. This guide is structured to serve as a comprehensive resource, providing not only the theoretical framework but also validated experimental protocols for genetic manipulation and chemical analysis, enabling researchers to further investigate and harness this fascinating natural product pathway.

The Symbiotic Origin of Loline Alkaloids

The production of loline alkaloids is a classic example of defensive mutualism. The fungal endophyte, primarily Epichloë coenophiala in tall fescue, resides intercellularly within the grass tissues. In this protected environment, the fungus produces a suite of bioactive alkaloids that deter predation.[1][2] While the grass provides nutrients and a vehicle for propagation via its seeds, the fungus provides a chemical shield.[3]

Loline alkaloids are characterized by a saturated 1-aminopyrrolizidine ring system with an unusual and highly strained ether bridge between carbons C-2 and C-7.[4] The diversity within the loline family arises from various substitutions on the 1-amino group, including methyl, acetyl, and formyl moieties.[5] N-formylloline (NFL) is frequently the most concentrated loline in tall fescue, with demonstrated toxicity and deterrence against numerous insect species.[5][6] These compounds represent a promising scaffold for bio-inspired agrochemicals and novel pharmaceutical agents.

The LOL Gene Cluster: A Fungal "Operating System" for Alkaloid Synthesis

The genetic machinery for loline biosynthesis is encoded within a contiguous block of genes in the fungal genome known as the LOL cluster.[4] The presence of this cluster is strictly correlated with an endophyte's ability to produce lolines.[7][8] In many N-formylloline-producing Epichloë species, the cluster contains up to 11 genes (lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM), whose expression is tightly co-regulated and dramatically upregulated during symbiosis with the host plant.[4][5][9]

GenePredicted Enzyme FunctionRole in BiosynthesisEvidence
lolC PLP-dependent enzymeCatalyzes the initial condensation of L-proline and L-homoserine.[1][10]RNAi knockdown significantly reduces loline accumulation.[4][5]
lolD PLP-dependent enzymeInvolved in the subsequent cyclization and decarboxylation steps to form the pyrrolizidine core.[11]Co-expression with other LOL genes; predicted function fits pathway logic.[3]
lolO 2-oxoglutarate-dependent non-heme iron oxygenaseCatalyzes the critical and unusual C2-C7 ether bridge formation.[5][11]Gene knockout/mutation leads to the accumulation of the precursor exo-1-acetamidopyrrolizidine.[10][11]
lolN N-acetamidase (deacetylase)Deacetylates N-acetylnorloline (NANL) to produce norloline.[5][12]Double knockout of lolN and lolM halts the pathway at NANL.[5]
lolM N-methyltransferasePerforms successive methylations: norloline → loline → N-methylloline (NML).[5]Heterologous expression in yeast confirmed methyltransferase activity.[5]
lolP Cytochrome P450 monooxygenaseCatalyzes the final oxygenation of N-methylloline to form N-formylloline (NFL).[1][5]Gene replacement experiments confirmed its role in the conversion of NML to NFL.[10][11]
lolA, E, F, T, U Various/RegulatoryBelieved to be involved in precursor supply, transport, regulation, and other oxidative steps.[3][4]Co-regulated expression within the cluster suggests functional linkage.[9]

The N-Formylloline (NFL) Biosynthetic Pathway

The assembly of NFL is a multi-step enzymatic cascade. The synthesis of N-formylnorloline (NFNL) follows the same core pathway, likely diverging at the final modification step or resulting from the action of a less-specific formyltransferase on norloline. The primary, well-characterized pathway leads to NFL.

Pathway Overview

The pathway can be logically divided into three major phases:

  • Core Construction: Assembly of the foundational pyrrolizidine ring from amino acid precursors.

  • Ether Bridge Formation: Creation of the signature bicyclic ether structure.

  • 1-Amino Group Diversification: A series of modifications leading to the final N-formylated product.

N-Formylloline Biosynthetic Pathway sub_precursors L-Proline + L-Homoserine sub_intermediate1 N-(3-amino-3-carboxy) propylproline sub_precursors->sub_intermediate1 Condensation sub_acap exo-1-acetamidopyrrolizidine (AcAP) sub_intermediate1->sub_acap Cyclization & Decarboxylation (LolD, etc.) sub_nanl N-acetylnorloline (NANL) sub_acap->sub_nanl Ether Bridge Formation sub_norloline Norloline sub_nanl->sub_norloline Deacetylation sub_loline Loline sub_norloline->sub_loline Methylation sub_nml N-methylloline (NML) sub_loline->sub_nml Methylation sub_nfl N-formylloline (NFL) sub_nml->sub_nfl Oxygenation enz_lolC LolC enz_lolC->sub_intermediate1 enz_lolO LolO enz_lolO->sub_nanl enz_lolN LolN enz_lolN->sub_norloline enz_lolM1 LolM enz_lolM1->sub_loline enz_lolM2 LolM enz_lolM2->sub_nml enz_lolP LolP enz_lolP->sub_nfl

Caption: The biosynthetic pathway of N-formylloline (NFL).

The process begins with the condensation of L-proline and L-homoserine, a reaction catalyzed by the PLP-dependent enzyme LolC .[5][13] Following a series of cyclization and decarboxylation reactions mediated by enzymes like LolD, the intermediate exo-1-acetamidopyrrolizidine (AcAP) is formed.[10][11]

The key step of ether bridge formation is catalyzed by LolO , a non-heme iron oxygenase that converts AcAP into N-acetylnorloline (NANL), the first fully formed loline alkaloid.[5][11] From here, chemical diversification begins. LolN , an acetamidase, removes the acetyl group from NANL to yield norloline.[5] The methyltransferase LolM then acts sequentially, first methylating norloline to form loline, and then adding a second methyl group to produce N-methylloline (NML).[5] In the final, decisive step for NFL synthesis, the cytochrome P450 monooxygenase LolP catalyzes the oxygenation of one of NML's methyl groups to create the N-formyl group, yielding the final product, N-formylloline.[1][5][11]

Experimental Methodologies for Loline Pathway Elucidation

Validating the function of genes within the LOL cluster requires a combination of genetic manipulation, analytical chemistry, and gene expression analysis. The protocols outlined below represent a self-validating system for robustly interrogating the pathway.

Protocol: Targeted Gene Knockout in Epichloë

This protocol describes the replacement of a target LOL gene (e.g., lolP) with a selectable marker via homologous recombination. This method provides definitive evidence of a gene's necessity for a specific biosynthetic step.

Causality: By removing a single gene and observing a predictable change in the alkaloid profile (e.g., accumulation of the precursor NML and loss of the product NFL), a direct causal link between the gene and its function is established. A complementation experiment, where a functional copy of the gene is reintroduced to restore NFL production, provides the ultimate proof.[5][11]

Gene Knockout Workflow step1 1. Construct Knockout Cassette (5' Flank | HygromycinR | 3' Flank) step2 2. Protoplast Transformation of Wild-Type Epichloë step1->step2 step3 3. Selection on Hygromycin Medium step2->step3 step4 4. Screen Transformants via PCR (Confirm gene replacement) step3->step4 step5 5. Inoculate Verified Mutants into Endophyte-Free Tall Fescue step4->step5 step6 6. Grow Symbiotic Plants Under Controlled Conditions step5->step6 step7 7. Alkaloid & Gene Expression Analysis step6->step7 result_wt Wild-Type Control: - lolP mRNA detected - NML low, NFL high step7->result_wt Analysis of WT result_ko ΔlolP Mutant: - lolP mRNA absent - NML accumulates, NFL absent step7->result_ko Analysis of Mutant

Caption: Workflow for functional analysis via gene knockout.

Methodology:

  • Construct Design: Amplify ~1 kb regions of DNA flanking the 5' and 3' ends of the target gene (lolP). Using fusion PCR or Gibson assembly, clone these fragments on either side of a selectable marker gene, such as hygromycin B phosphotransferase (hph).

  • Transformation: Prepare protoplasts from wild-type Epichloë coenophiala mycelia using a lytic enzyme mixture. Transform the protoplasts with the linear knockout cassette using a PEG-calcium chloride protocol.

  • Selection & Screening: Plate the transformed protoplasts on regeneration medium containing hygromycin B. Isolate resistant colonies and screen their genomic DNA by PCR to confirm homologous recombination and loss of the wild-type gene.

  • Plant Inoculation: Inoculate sterile tall fescue seedlings with verified mutant and wild-type control strains.

  • Analysis: After several weeks of growth, harvest plant material for loline alkaloid analysis by GC-MS and for RNA extraction to confirm the absence of the target gene's transcript via qRT-PCR.

Protocol: Quantification of Loline Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures accurate and reproducible measurement of loline alkaloids from plant tissue.

Trustworthiness: The system is self-validating through the use of an internal standard to correct for extraction efficiency and instrument variability. A standard curve created with a purified N-formylloline standard ensures absolute quantification.

Methodology:

  • Sample Preparation: Freeze-dry 100-200 mg of tall fescue tiller tissue and grind to a fine powder.

  • Extraction: To the powdered tissue, add a known amount of an internal standard (e.g., quinoline). Add 5 mL of chloroform and 0.5 mL of 1M ammonium hydroxide. Sonicate for 30 minutes and shake for 2 hours.

  • Phase Separation: Centrifuge the sample. Transfer the lower chloroform phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended): For improved volatility and peak shape, the dried extract can be derivatized with a silylating agent like BSTFA.

  • GC-MS Analysis: Reconstitute the sample in a known volume of chloroform. Inject 1 µL onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • GC Program: Use a temperature gradient from 100°C to 280°C.

    • MS Detection: Operate in selected ion monitoring (SIM) mode for highest sensitivity, targeting characteristic ions for N-formylloline, N-methylloline, and the internal standard.

  • Quantification: Integrate the peak areas for each analyte and the internal standard. Calculate the concentration of each loline alkaloid using the standard curve and correcting for the internal standard recovery.

Future Directions and Applications

A thorough understanding of the genetic basis of N-formylloline production opens several avenues for scientific and commercial advancement:

  • Agricultural Biotechnology: The LOL gene cluster is a prime target for genetic engineering. It is feasible to create novel endophyte strains with tailored alkaloid profiles—for example, by overexpressing lolP to maximize NFL for insect defense or by knocking out genes responsible for livestock toxins while retaining the insecticidal lolines.[5]

  • Drug Discovery: The unique, strained ether bridge of the loline scaffold makes it an interesting starting point for the development of new insecticides. Understanding the enzymatic machinery, particularly the LolO oxygenase, could enable biocatalytic synthesis of novel derivatives with enhanced potency or altered target specificity.

  • Unresolved Questions: Key areas for future research include elucidating the precise formylation mechanism for N-formylnorloline, identifying the transporters responsible for secreting lolines from the fungus, and fully mapping the regulatory network that controls LOL cluster expression in response to host signals and environmental stress.[9][14]

References

  • Pan, J., Bhardwaj, M., Faulkner, J. R., Nagabhyru, P., Charlton, N. D., & Schardl, C. L. (2014). Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. PLOS ONE, 9(12), e115720. [Link]

  • Wikipedia. (n.d.). Loline alkaloid. Retrieved March 28, 2026, from [Link]

  • Faulkner, J. R. (2011). Intermediate Steps of Loline Alkaloid Biosynthesis. University of Kentucky Doctoral Dissertations. [Link]

  • Spiering, M. J., Wilkinson, H. H., Blankenship, J. D., & Schardl, C. L. (2005). Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum. Genetics, 169(3), 1403–1414. [Link]

  • Zhang, D. (2008). Loline Alkaloid Biosynthesis Gene Expression in Epichloe Endophytes of Grasses. University of Kentucky Doctoral Dissertations. [Link]

  • Ball, O. J. P., Barker, G. M., Prestidge, R. A., & Sprosen, J. M. (1997). The production of loline alkaloids in artificial and natural grass/endophyte associations. Proceedings of the 50th NZ Plant Protection Conference, 236-241. [Link]

  • Gundel, P. E., Helander, M., Iannone, L. J., Ghersa, C. M., & Saikkonen, K. (2018). Anti-herbivory defences delivered by Epichloë fungal endophytes: a quantitative review of alkaloid concentration. Annals of Botany, 122(3), 451–460. [Link]

  • Takach, J. E., & Schardl, C. L. (2014). Ether bridge formation in loline alkaloid biosynthesis. Drug Metabolism Reviews, 46(1), 60–68. [Link]

  • Blankenship, J. D., Spiering, M. J., Wilkinson, H. H., Fannin, F. F., Bush, L. P., & Schardl, C. L. (2005). Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids. Chembiochem, 6(6), 1016–1022. [Link]

  • Ball, O. J.-P., Barker, G. M., Prestidge, R. A., & Sprosen, J. M. (1997). The production of loline alkaloids in artificial and natural grass/endophyte associations. SciSpace. [Link]

  • Helander, M., et al. (2016). Alkaloid Quantities in Endophyte-Infected Tall Fescue are Affected by the Plant-Fungus Combination and Environment. Journal of chemical ecology, 42(4), 334–344. [Link]

  • Pan, J., Bhardwaj, M., Faulkner, J. R., Nagabhyru, P., Charlton, N. D., & Schardl, C. L. (2014). Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. PLOS ONE, 9(12), e115720. [Link]

  • Takach, J. E., & Young, C. A. (2014). Alkaloid Genotype Diversity of Tall Fescue Endophytes. Crop Science, 54(5), 2167-2176. [Link]

  • Schardl, C. L., et al. (2005). Loline alkaloid gene clusters of the fungal endophyte neotyphodium uncinatum.
  • Nagabhyru, P., et al. (2023). Accumulation of Alkaloids in Different Tall Fescue KY31 Clones Harboring the Common Toxic Epichloë coenophiala Endophyte under Field Conditions. Toxins, 15(2), 108. [Link]

  • De Silva, D., et al. (2024). Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes. Plants, 13(12), 1673. [Link]

  • Helander, M., et al. (2016). Alkaloid Quantities in Endophyte-Infected Tall Fescue are Affected by the Plant-Fungus Combination and Environment. Journal of chemical ecology, 42(4), 334-344. [Link]

  • Pan, J., et al. (2014). Summarized loline-alkaloid biosynthetic pathway. Labeled arrows are for... ResearchGate. [Link]

  • Dahlman, D. L., et al. (1997). INSECTICIDAL ACTIVITY OF N-FORMYLLOLINE. UKnowledge. [Link]

  • Blankenship, J. D., et al. (2005). Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids. Chembiochem : a European journal of chemical biology, 6(6), 1016–1022. [Link]

Sources

Exploratory

N-Formylnorloline molecular weight and exact mass spectrometry data

An In-Depth Technical Guide to the Mass Spectrometry of N-Formylnorloline For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of N-Form...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry of N-Formylnorloline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N-Formylnorloline, a significant loline alkaloid produced by fungal endophytes in various grass species. With its notable insecticidal properties, the accurate identification and quantification of N-Formylnorloline are critical for agricultural science, toxicology, and natural product chemistry. This document details the core physicochemical properties of the molecule, including its molecular weight and exact mass, and offers a deep dive into its analysis by mass spectrometry. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind methodological choices, presenting field-proven protocols for extraction, and analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes detailed, step-by-step workflows, data interpretation guidelines, and visual diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction to N-Formylnorloline

N-Formylnorloline is a naturally occurring aminopyrrolizidine alkaloid belonging to the loline alkaloid class. These compounds are synthesized by endophytic fungi of the genera Epichloë and Neotyphodium, which live in a symbiotic relationship with many cool-season grasses like fescue and ryegrass.[1] The presence of these alkaloids, including N-Formylnorloline, provides the host plant with significant protection against a wide range of insect herbivores, making them a subject of intense interest in agronomy and pest management.[2][3]

N-Formylnorloline is often the most abundant of the loline alkaloids found in these symbiotic associations, sometimes accumulating to levels exceeding 2% of the plant's dry mass.[1][4] Its robust insecticidal activity and high concentrations necessitate sensitive and specific analytical methods for its detection and quantification in plant tissues, which is crucial for assessing forage toxicity, understanding plant-insect interactions, and developing novel bio-insecticides. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, specificity, and ability to provide structural information.[5][6]

Physicochemical Properties

The foundation of any robust analytical method is a thorough understanding of the analyte's fundamental chemical properties. These values are essential for calculating expected mass-to-charge ratios, calibrating instrumentation, and interpreting spectral data. The key properties for N-Formylnorloline are summarized below, sourced from the PubChem database.[7]

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂PubChem[7]
Average Molecular Weight 182.22 g/mol PubChem[7]
Monoisotopic (Exact) Mass 182.105527694 DaPubChem[7]
IUPAC Name N-methyl-N-[(1R,3S)-2-oxa-6-azatricyclo[4.2.1.0³,⁷]nonan-8-yl]formamidePubChem[7]
PubChem CID 145720536PubChem[7]

Mass Spectrometry Analysis of N-Formylnorloline

Mass spectrometry (MS) is the definitive technique for the analysis of loline alkaloids due to its ability to handle complex biological matrices while providing high sensitivity and structural specificity.[1] The following sections detail a comprehensive approach to LC-MS/MS analysis.

Causality Behind Experimental Choices

The selection of an analytical technique is driven by the analyte's chemistry and the research question. For N-Formylnorloline, a polar and basic compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the superior choice.

  • Why LC-MS over GC-MS? While Gas Chromatography-Mass Spectrometry (GC-MS) has been used for loline analysis, it often requires derivatization to improve the volatility of these polar alkaloids.[6] LC-MS analyzes the compound directly in the liquid phase, simplifying sample preparation and avoiding potential degradation at high temperatures.[1][5]

  • Why ESI? Electrospray Ionization is a soft ionization technique ideal for polar molecules like alkaloids. N-Formylnorloline contains tertiary amine groups that are readily protonated in an acidic mobile phase, leading to the efficient formation of a protonated molecule, [M+H]⁺, which is the primary ion observed in the mass spectrum.[8]

  • Why Tandem MS (MS/MS)? The biological matrix (e.g., a plant extract) is incredibly complex. A single stage of mass analysis (MS1) may not be sufficient to differentiate N-Formylnorloline from other co-eluting compounds with similar masses. Tandem MS adds a crucial layer of specificity. The [M+H]⁺ ion is isolated, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected. This parent-to-product ion transition is a unique chemical signature of the molecule, virtually eliminating false positives and enabling highly accurate quantification.

Experimental Protocol: Extraction from Plant Tissue

This protocol is a validated, field-proven method for extracting loline alkaloids from endophyte-infected grass tissue. The choice of an isopropanol/water mixture is based on its efficacy in solubilizing these semi-polar alkaloids with high recovery.[1]

Step-by-Step Methodology:

  • Sample Homogenization:

    • Weigh approximately 100 mg of freeze-dried and finely ground plant tissue into a 2 mL polypropylene centrifuge tube.

    • Rationale: Freeze-drying prevents enzymatic degradation and provides a consistent dry weight for accurate quantification. Grinding increases the surface area for efficient extraction.

  • Extraction Solvent Addition:

    • Add 1.5 mL of an isopropanol:water (1:1, v/v) solution to the tube.

    • Rationale: This solvent mixture provides a good balance of polarity to efficiently extract a range of loline alkaloids.[9]

  • Extraction Process:

    • Securely cap the tubes and place them on a shaker or vortexer.

    • Agitate vigorously for 2 hours at room temperature.

    • Rationale: Extended, vigorous shaking ensures thorough permeation of the solvent into the plant matrix, maximizing extraction efficiency.

  • Clarification:

    • Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the solid plant debris.

    • Rationale: This step clarifies the supernatant, preventing particulates from clogging the sensitive LC-MS system.

  • Sample Dilution and Filtration:

    • Carefully transfer an aliquot of the supernatant into a clean tube.

    • Dilute the extract with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to ensure the concentration falls within the instrument's linear dynamic range. A 1:10 dilution is a good starting point.

    • Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial.

    • Rationale: Filtration is a critical final step to remove any remaining fine particulates. Dilution with the mobile phase ensures compatibility with the LC system and improves peak shape.

Experimental Protocol: LC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis of N-Formylnorloline on a modern LC-MS/MS system, such as a triple quadrupole or Q-TOF instrument.

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for semi-polar alkaloids.
Mobile Phase AWater + 0.1% Formic AcidThe acid ensures protonation of the analyte for efficient ESI ionization.
Mobile Phase BAcetonitrile + 0.1% Formic AcidA standard organic solvent for reverse-phase chromatography.
Gradient5% B to 95% B over 10 minutesA typical gradient to elute compounds across a range of polarities.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLA standard volume to avoid overloading the column.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)N-Formylnorloline is a basic compound that readily forms positive ions.[8]
Capillary Voltage3.5 kVOptimizes the electrospray process.
Gas Temperature300 °CFacilitates desolvation of the ESI droplets.
MS1 Scan Rangem/z 100-500Covers the expected mass of the analyte and potential in-source fragments.
MS/MS Parameters
Precursor Ionm/z 183.11The calculated [M+H]⁺ for C₉H₁₄N₂O₂ is 183.1128.
Collision Energy15-30 eV (Optimize empirically)The energy required to induce fragmentation. This must be optimized for the specific instrument.
Product IonsMonitor at least two transitions for confirmation.See Data Interpretation section for likely fragments.
Data Interpretation: From Spectrum to Structure

Interpreting the mass spectrum is a process of matching observed data to chemical principles.

  • Full Scan (MS1) Data: In a full scan experiment, the primary ion expected for N-Formylnorloline is the protonated molecule [M+H]⁺. Using its exact monoisotopic mass of 182.1055 Da, the expected ion will have a mass-to-charge ratio (m/z) of 183.1128 . High-resolution mass spectrometers should detect this ion with an accuracy of <5 ppm. Other common adducts, though less likely in a formic acid mobile phase, are also possible.

Adduct TypeFormulaExpected Exact m/z
Protonated [M+H]⁺ [C₉H₁₅N₂O₂]⁺183.1128
Sodiated [M+Na]⁺[C₉H₁₄N₂O₂Na]⁺205.0947
Potassiated [M+K]⁺[C₉H₁₄N₂O₂K]⁺221.0687
  • Tandem MS (MS/MS) Data: The fragmentation pattern provides structural confirmation. While detailed public fragmentation spectra for N-Formylnorloline are not abundant, we can predict the most likely fragmentation pathways based on the structure of loline alkaloids and general fragmentation rules.[8][10] The most probable fragmentation events upon collision-induced dissociation would involve the cleavage of the least stable bonds:

    • Loss of the formyl group: A neutral loss of the CHO group (28 Da) is a highly probable fragmentation, leading to a significant product ion.

    • Cleavage of the ether bridge: The C-O-C ether linkage is a common point of fragmentation in such ring systems.

    • Ring cleavages: Other cleavages within the complex tricyclic core can produce a series of smaller, characteristic fragment ions.

A validated method would establish specific, intense, and reproducible parent-to-product ion transitions to be used in a Multiple Reaction Monitoring (MRM) experiment for ultimate sensitivity and quantification.

Visualization of Key Data and Workflows

Visual aids are indispensable for comprehending complex analytical procedures. The following diagrams illustrate the workflow and logic described in this guide.

N-Formylnorloline Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Homogenize (100 mg Freeze-Dried Grass) p2 2. Add Solvent (1.5 mL IPA:Water) p1->p2 p3 3. Agitate (2 hours) p2->p3 p4 4. Centrifuge (12,000 x g, 10 min) p3->p4 p5 5. Dilute & Filter (Supernatant, 0.22 µm) p4->p5 a1 Inject Sample into LC p5->a1 a2 Separation on C18 Column a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection a3->a4 d1 Identify Peak by Retention Time a4->d1 d2 Confirm [M+H]+ at m/z 183.11 d1->d2 d3 Confirm Product Ions (MS/MS) d2->d3 d4 Quantify using Calibrated Curve d3->d4

Caption: Experimental workflow from sample preparation to final quantification.

Tandem Mass Spectrometry Logic compound N-Formylnorloline in LC Eluent ms1 MS1: Full Scan (Quadrupole 1) compound->ms1 precursor Isolate Precursor Ion [M+H]+ = m/z 183.11 ms1->precursor cid CID (Collision Cell) precursor->cid ms2 MS2: Product Ion Scan (Quadrupole 2) cid->ms2 fragments Detect Fragments (e.g., loss of CHO) ms2->fragments

Caption: Conceptual diagram of the tandem MS (MS/MS) detection process.

Conclusion

The analysis of N-Formylnorloline is a critical task for researchers in agricultural and environmental sciences. This guide has provided an in-depth framework for its characterization and quantification using modern mass spectrometry. By understanding the core physicochemical properties, particularly the exact mass, and applying a logically derived LC-MS/MS protocol, scientists can achieve highly accurate, specific, and reproducible results. The self-validating nature of the described workflow, from extraction to data interpretation, ensures the generation of trustworthy data essential for advancing our understanding of plant-endophyte interactions and their ecological implications.

References

  • PubChem. N-Formylloline | C9H14N2O2 | CID 145720536. National Center for Biotechnology Information. [Link]

  • ResearchGate. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. [Link]

  • Paudel, D., et al. (2016). Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. Journal of Agricultural and Food Chemistry, 64(33), 6573-6579. [Link]

  • Paudel, D., et al. (2016). Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. ACS Publications. [Link]

  • Lee, S. J., et al. (2011). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 32(9), 3469-3472. [Link]

  • PubChem. N-Formylmorpholine | C5H9NO2 | CID 20417. National Center for Biotechnology Information. [Link]

  • Lv, M., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 899. [Link]

  • Roberts, C. A., et al. (2013). Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora. PLoS One, 8(10), e77589. [Link]

  • ResearchGate. Analyses of Selected Endophyte-Infected Grasses for the Presence of Loline-Type and Ergot-Type Alkaloids. [Link]

  • White, J. F., et al. (2015). Stereoselective Synthesis of (+)-Loline Alkaloid Skeleton. The Journal of Organic Chemistry, 80(4), 2286-2293. [Link]

  • PubChem. PubChem Database. National Center for Biotechnology Information. [Link]

  • Spiering, M. J., et al. (2005). Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum. Genetics, 169(3), 1403-1414. [Link]

  • Schardl, C. L., et al. Loline alkaloid gene clusters of the fungal endophyte neotyphodium uncinatum.
  • PubChem. PubChem Advanced Search. National Center for Biotechnology Information. [Link]

  • Dahlman, D. L., et al. (1997). INSECTICIDAL ACTIVITY OF N-FORMYLLOLINE. University of Kentucky. [Link]

  • PubChem. PubChem Compound Documentation. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency GC-MS Extraction and Quantification Protocol for N-Formylnorloline from Epichloë-Infected Plant Tissue

Target Audience: Analytical Chemists, Plant Pathologists, and Natural Product Drug Development Professionals. Introduction & Biological Context N-Formylnorloline (NFNL) is a highly bioactive, saturated 1-aminopyrrolizidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Plant Pathologists, and Natural Product Drug Development Professionals.

Introduction & Biological Context

N-Formylnorloline (NFNL) is a highly bioactive, saturated 1-aminopyrrolizidine alkaloid produced symbiotically by Epichloë fungal endophytes in cool-season grasses (e.g., Festuca and Lolium species) 1. Unlike ergot alkaloids, loline derivatives exhibit potent insecticidal and feeding-deterrent properties without conferring significant mammalian toxicity, making them highly relevant for agricultural biotechnology and natural product drug discovery 2.

Because lolines are relatively volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their detection and quantification.

Biosynthesis Pro L-Proline + L-Homoserine NANL N-Acetylnorloline (NANL) Pro->NANL Cyclization NL Norloline (NL) NANL->NL Deacetylation Loline Loline NL->Loline Methylation NFNL N-Formylnorloline (NFNL) NL->NFNL Formylation NML N-Methylloline (NML) Loline->NML Methylation NFL N-Formylloline (NFL) NML->NFL Oxidation

Biosynthetic pathway of loline alkaloids in Epichloë-infected grasses.

Scientific Principles of the Extraction (E-E-A-T)

To ensure high recovery and reproducibility, this protocol is designed around the specific physicochemical properties of loline alkaloids:

  • Causality of Matrix Basification: In native plant tissues, loline alkaloids exist primarily as protonated salts due to the acidic vacuolar environment. To partition NFNL into an organic phase, the sample must be heavily basified (pH > 10) using sodium hydroxide (NaOH) or an ammonia-methanol mixture 3. This deprotonates the secondary/tertiary amines, rendering the alkaloid lipophilic and driving it into the extraction solvent.

  • Solvent Selection: Chloroform (CHCl₃) or 1,2-dichloroethane is utilized because of its high affinity for moderately polar, low-molecular-weight alkaloids.

  • Self-Validating System: Every extraction must include an Internal Standard (IS)—typically quinoline or 4-phenylmorpholine—spiked directly into the extraction solvent. Because the IS undergoes the exact same partitioning environment as the target analytes, it normalizes matrix effects, corrects for evaporative losses, and self-validates the quantitative integrity of the GC-MS run 4.

Materials and Reagents

  • Biological Material: Lyophilized (freeze-dried) grass pseudostems, leaves, or seeds.

  • Basification Reagent: 1 M Sodium Hydroxide (NaOH) aqueous solution.

  • Extraction Solvent: Chloroform (CHCl₃, HPLC/GC grade).

  • Internal Standard (IS): Quinoline (1% v/v in CHCl₃) or 4-phenylmorpholine (50 ng/mL).

  • Consumables: 2 mL microcentrifuge tubes, 10 µm or 20 µm PTFE syringe filters, amber glass GC vials with PTFE-lined septa.

Step-by-Step Extraction Protocol

Workflow A 1. Lyophilization & Grinding B 2. Basification (pH > 10) A->B C 3. Organic Extraction (CHCl3 + IS) B->C D 4. Centrifugation (16,000 x g) C->D E 5. GC-MS Analysis D->E

Step-by-step liquid-liquid extraction workflow for GC-MS analysis of lolines.

  • Tissue Preparation: Lyophilize the plant tissue for 48 hours to remove all water content. Mechanistic Note: Removing water prevents the enzymatic degradation of alkaloids and standardizes the dry weight for accurate quantification. Grind 50–100 mg of the dried tissue into a fine powder using a bead mill homogenizer (e.g., 20 Hz for 2 mins).

  • Basification: Add 100 µL of 1 M NaOH to the ground tissue in a 2 mL microcentrifuge tube. Allow it to wet the sample for 2 minutes.

  • Organic Partitioning: Immediately add 1.0 mL of the extraction solvent (CHCl₃ containing the internal standard).

  • Agitation: Vortex vigorously for 30 seconds, then agitate the mixture on a rotary shaker for 1 hour at room temperature. Mechanistic Note: Sustained agitation ensures complete mass transfer of the free-base NFNL from the solid plant matrix into the organic phase.

  • Phase Separation: Centrifuge the samples at 16,000 × g for 10–15 minutes at 4 °C. This precipitates the cellular debris and sharply separates the aqueous and organic layers.

  • Sample Recovery: Carefully aspirate 500 µL of the lower organic phase (CHCl₃) using a glass syringe. Pass the extract through a 10 µm PTFE filter directly into an amber GC vial to remove any suspended micro-particulates that could degrade the GC inlet liner.

GC-MS Analytical Parameters

The following parameters are optimized for the baseline resolution of loline derivatives on a standard 5% phenyl-methylpolysiloxane stationary phase.

ParameterSpecification / Setting
Analytical Column Agilent J&W DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (He), constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1.0 µL injection volume
Oven Temperature Program Initial hold at 75 °C for 1 min.Ramp at 8 °C/min to 225 °C.Final hold at 225 °C for 5 mins.
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40–300) or Selected Ion Monitoring (SIM)

Data Presentation & Expected Results

Quantification is achieved by calculating the peak area ratio of the target analyte (NFNL) to the Internal Standard (Quinoline). Below is a summary of the quantitative targets and their expected mass spectral identifiers.

CompoundMolecular Weight ( g/mol )Typical EI-MS Base Peak / Major Ions (m/z)Role in Analysis
Quinoline 129.16129Internal Standard
N-Formylnorloline (NFNL) 154.1782 / 83 / 154Target Analyte
N-Acetylnorloline (NANL) 168.2082 / 83 / 168Related Alkaloid
N-Formylloline (NFL) 168.2082 / 83 / 168Related Alkaloid

Note: The pyrrolizidine ring fragmentation typically yields a highly abundant diagnostic ion at m/z 82 or 83, which is excellent for SIM mode detection in complex plant matrices.

References

  • Pan, J., Bhardwaj, M., Faulkner, J. R., et al. "Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota." PLOS One, 2014. URL: [Link]

  • Pennell, C. G., et al. "Translocation of Loline Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us." MDPI, 2023. URL: [Link]

  • Zhang, D. X., Spiering, M. J., Dawe, A. L., & Schardl, C. L. "Ether bridge formation in loline alkaloid biosynthesis." PMC - NIH, 2008. URL: [Link]

  • Bastías, D. A., et al. "Sipha maydis sensitivity to defences of Lolium multiflorum and its endophytic fungus Epichloë occultans." PeerJ, 2019. URL: [Link]

Sources

Application

Application Note: Structural Elucidation and NMR Spectral Assignments of N-Formylnorloline

Overview and Biological Context N-Formylnorloline is a highly bioactive member of the loline alkaloids, a unique class of insecticidal exo-1-aminopyrrolizidines produced by Epichloë and Neotyphodium fungal endophytes sym...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Biological Context

N-Formylnorloline is a highly bioactive member of the loline alkaloids, a unique class of insecticidal exo-1-aminopyrrolizidines produced by Epichloë and Neotyphodium fungal endophytes symbiotic with cool-season grasses (e.g., tall fescue and meadow fescue) . Structurally, N-formylnorloline is characterized by a saturated pyrrolizidine ring system, an uncommon intramolecular ether bridge linking C-2 and C-7, and a formylated primary amine at the C-1 position.

Accurate structural elucidation of N-formylnorloline is critical for drug development professionals and agricultural chemists studying plant-endophyte metabolomics. This application note details the field-proven protocols for isolating this compound and provides authoritative 13 C and 1 H Nuclear Magnetic Resonance (NMR) spectral assignments, explaining the causality behind its distinct rotameric spectral features.

Experimental Protocol: Isolation and NMR Acquisition

To ensure high-fidelity NMR spectra, the analyte must be highly purified, and the solvent environment must be carefully controlled to account for the dynamic stereochemistry of the formamide group.

Step 1: Selective Alkaloid Extraction
  • Defatting and Maceration: Pulverize endophyte-infected tall fescue seeds (100 g) and defat using hexanes (500 mL) in a Soxhlet apparatus for 6 hours. Causality: Removing non-polar lipids prevents severe signal overlap in the upfield region (1.0–2.5 ppm) of the 1 H NMR spectrum.

  • Acid-Base Partitioning: Extract the defatted biomass with 0.1 M HCl (300 mL). Filter, then basify the aqueous filtrate to pH 10 using 10% NaOH. Causality: Loline alkaloids are basic amines. Acidification protonates the pyrrolizidine nitrogen, making them water-soluble. Subsequent basification neutralizes the molecule, allowing selective partitioning into an organic phase.

  • Organic Extraction: Extract the basified aqueous layer with CHCl 3​ (3 × 100 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Chromatographic Purification: Purify the crude extract via neutral alumina column chromatography (Activity Grade III), eluting with a gradient of CH 2​ Cl 2​ :MeOH (95:5 to 80:20) to isolate N-formylnorloline.

Step 2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of purified N-formylnorloline in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Acquire spectra on a 400 MHz or 600 MHz NMR spectrometer at 298 K.

    • 1 H NMR: 16 scans, 2.0 s relaxation delay, 30° flip angle.

    • 13 C NMR: 512 scans, 2.0 s relaxation delay, complete proton decoupling (WALTZ-16).

    • 2D NMR (Validation): Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to map direct and long-range C-H connectivities.

Validation Checkpoint (Self-Validating System): The protocol's success is internally validated by the HMBC spectrum. A cross-peak between the formyl proton (~8.1 ppm) and the C-1 carbon (~63.8 ppm) definitively confirms the localization of the formyl group, distinguishing it from other loline derivatives.

Quantitative Data: 13 C and 1 H NMR Spectral Assignments

Due to the restricted rotation around the N—C(O) amide bond, N-formylnorloline exists as a mixture of two rotamers (s-cis and s-trans) at room temperature . This results in two distinct sets of NMR signals (Major and Minor conformers, typically in a 60:40 to 70:30 ratio). The assignments below represent the expected chemical shifts based on established loline alkaloid frameworks.

Table 1: Representative 13 C and 1 H NMR Assignments for N-Formylnorloline in CDCl 3​

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Coupling ( J in Hz)Key HMBC Correlations ( 1 H 13 C)
C-1 63.8 (Maj) / 62.5 (Min)4.30 (m)MultipletC-2, C-8, N-CHO
C-2 71.9 (Maj) / 71.5 (Min)4.50 (t, J = 5.0)TripletC-1, C-3, C-7
C-3 61.8 (Maj) / 61.2 (Min)3.20 (dd), 2.80 (d)Doublet of doublets, DoubletC-2, C-5
C-5 55.5 (Maj) / 55.0 (Min)3.10 (m), 2.60 (m)MultipletsC-3, C-6, C-8
C-6 29.2 (Maj) / 28.8 (Min)2.00 (m), 1.80 (m)MultipletsC-5, C-7, C-8
C-7 80.9 (Maj) / 80.2 (Min)4.40 (t, J = 4.8)TripletC-2, C-6, C-8
C-8 70.1 (Maj) / 69.5 (Min)3.80 (d, J = 4.5)DoubletC-1, C-5, C-7
N-CHO 161.5 (Maj) / 164.2 (Min)8.15 (s) / 8.05 (s)SingletsC-1
N-H -6.50 (br s)Broad singletC-1, N-CHO

Mechanistic Insights into Spectral Features

To interpret the NMR data of N-formylnorloline accurately, an analyst must understand the physical chemistry dictating its molecular behavior:

  • The Deshielding Effect of the Ether Bridge (C-2 and C-7): Unlike standard pyrrolizidines, loline alkaloids possess an oxygen bridge between C-2 and C-7. Oxygen is highly electronegative, withdrawing electron density from the adjacent carbons via the inductive effect (-I). This deshielding forces the 13 C resonances of C-2 and C-7 significantly downfield to 71.9 ppm and 80.9 ppm , respectively. The corresponding protons (H-2 and H-7) are similarly shifted to the ~4.4–4.5 ppm range.

  • Formamide Rotamerism: The lone pair of electrons on the secondary amine nitrogen (at C-1) delocalizes into the adjacent carbonyl π -system of the formyl group. This resonance creates a partial double-bond character between the nitrogen and the carbonyl carbon, restricting free rotation at 298 K. Consequently, the molecule is "frozen" into two distinct conformational states on the NMR timescale, yielding the paired major/minor peaks observed in both the 1 H and 13 C spectra.

Biosynthetic Pathway Visualization

Understanding the biosynthesis of N-formylnorloline provides context for its structural assembly. Isotope-labeling studies have proven that the pyrrolizidine core is derived from L-proline and L-homoserine, bypassing the polyamine pathways common in other alkaloids .

G Pro L-Proline NACPP N-(3-amino-3-carboxypropyl)proline (NACPP) Pro->NACPP LolC (γ-substitution) Hse L-Homoserine Hse->NACPP LolC (γ-substitution) Exo exo-1-aminopyrrolizidine NACPP->Exo Cyclization & Decarboxylation Norloline Norloline (Ether bridge formed) Exo->Norloline LolO (Non-heme iron oxygenase) NFNL N-Formylnorloline (Final Product) Norloline->NFNL Formyltransferase

Caption: Biosynthetic pathway of N-formylnorloline from L-proline and L-homoserine in fungal endophytes.

References

  • Isolation, Semi-Synthesis, and Nmr Spectral Studies of Loline Alkaloids Source: Journal of Natural Products, 52(4), 810–817. (1989). URL:[Link]

  • Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids Source: ChemBioChem, 6(6), 1016–1022. (2005). URL:[Link]

Method

Quantification of N-Formylnorloline in endophyte-infected grasses

Application Note: Quantification of N-Formylnorloline in Epichloë-Infected Grasses Introduction & Biological Significance Epichloë fungal endophytes form mutualistic symbioses with cool-season grasses (e.g., Festuca and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantification of N-Formylnorloline in Epichloë-Infected Grasses

Introduction & Biological Significance

Epichloë fungal endophytes form mutualistic symbioses with cool-season grasses (e.g., Festuca and Lolium species). A key biochemical hallmark of this symbiosis is the production of loline alkaloids, which confer robust bioprotective properties against insect herbivores and environmental stressors[1]. Structurally, lolines are characterized as saturated 1-aminopyrrolizidines featuring an uncommon ether bridge between carbons C-2 and C-7[2].

Among the diverse loline derivatives, N-formylnorloline (NFL) and N-acetylloline (NAL) frequently accumulate as the predominant metabolites. In highly infected cultivars, NFL concentrations can reach up to 5 mg/g dry matter[3]. Accurate quantification of NFL is critical for drug development professionals exploring its insecticidal properties and for agricultural scientists evaluating the ecological fitness of grass cultivars.

Biosynthetic Pathway & Structural Causality

Understanding the biosynthetic origin of NFL directly informs the analytical extraction strategy. Lolines are synthesized from the amino acid precursors L-proline and L-homoserine[2]. The pathway proceeds via intermediates such as N-(3-amino-3-carboxypropyl)proline and exo-1-aminopyrrolizidine, eventually forming the oxygen bridge and undergoing specific modifications (e.g., formylation) at the 1-amino group to yield NFL[2].

Because NFL is a basic, nitrogenous compound, classical sample preparation must manipulate pH to ensure the alkaloid is in its un-ionized (free base) form for efficient partitioning into organic solvents[1].

Biosynthesis Precursors L-Proline + L-Homoserine Int1 N-(3-amino-3-carboxypropyl)proline Precursors->Int1 lolC/lolD Genes Int2 exo-1-aminopyrrolizidine Int1->Int2 NL Norloline (NL) Int2->NL Oxygen Bridge Formation NFL N-Formylnorloline (NFL) NL->NFL Formylation (lolO/lolP)

Biosynthetic pathway of N-Formylnorloline from amino acid precursors in Epichloë endophytes.

Analytical Strategy: GC-MS vs. LC-MS/MS

Historically, gas chromatography-mass spectrometry (GC-MS) has been the gold standard for loline quantification due to the inherent volatility and thermal stability of these low-molecular-weight alkaloids[4]. However, GC-MS requires rigorous sample basification and liquid-liquid extraction (LLE) using halogenated solvents like chloroform[5].

Recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a high-throughput alternative. LC-MS/MS eliminates the need for aggressive basification, utilizing a single-step shaking extraction with isopropanol:water[3]. This approach minimizes sample handling time, avoids toxic halogenated solvents, and provides superior sensitivity and precision[3].

Experimental Protocols

Protocol A: Classic GC-MS Extraction (LLE Method)

Causality: Grass tissues are lyophilized to halt enzymatic degradation and remove water, which can interfere with organic solvent partitioning. Basification with NaOH deprotonates the pyrrolizidine nitrogen, rendering NFL lipophilic for chloroform extraction[5]. The addition of an internal standard ensures the protocol is self-validating against extraction losses.

  • Tissue Preparation : Lyophilize grass tissue (roots, shoots, or seeds) for 48 hours. Grind to a fine powder using a bead mill.

  • Basification : Weigh 100 mg of lyophilized powder into a glass centrifuge tube. Add 1.0 mL of 1 M NaOH (pH > 11) and vortex for 5 minutes[5].

  • Internal Standard : Spike with 50 µL of quinoline (1 mg/mL) as an internal standard to monitor recovery rates[5].

  • Extraction : Add 2.0 mL of HPLC-grade chloroform. Agitate on a reciprocating shaker for 30 minutes at room temperature.

  • Phase Separation : Centrifuge at 3,000 × g for 10 minutes to separate the aqueous and organic phases.

  • Recovery : Carefully transfer the lower chloroform layer to a clean amber GC vial.

  • Concentration (Optional) : If NFL levels are low, concentrate the extract under a gentle stream of nitrogen and reconstitute in 200 µL of chloroform. (Note: Avoid over-drying, as lolines are highly volatile).

Protocol B: High-Throughput LC-MS/MS Extraction

Causality: Isopropanol:water mixtures effectively disrupt cellular matrices and solubilize both polar and semi-polar metabolites without requiring extreme pH adjustments. This preserves the native state of the alkaloids and prevents the hydrolysis of formyl groups[3].

  • Tissue Preparation : Weigh 50 mg of lyophilized, ground grass tissue into a 2 mL microcentrifuge tube.

  • Solvent Addition : Add 1.0 mL of an isopropanol:water (1:1, v/v) extraction buffer[3].

  • Extraction : Shake vigorously using a Geno/Grinder or similar tissue homogenizer at 1,500 rpm for 15 minutes.

  • Clarification : Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet cellular debris.

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial for analysis.

Workflow Step1 1. Lyophilization & Grinding (Halt metabolism, remove water) Step2 2. Basification (1M NaOH) (Deprotonate pyrrolizidine nitrogen) Step1->Step2 Step3 3. LLE with Chloroform (Partition free base alkaloid) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 3,000 x g) Step3->Step4 Step5 5. GC-MS / LC-MS/MS Analysis (Quantification vs Internal Standard) Step4->Step5

Step-by-step experimental workflow for the extraction and quantification of loline alkaloids.

Instrumental Methodologies

GC-MS Parameters [4]

  • Column : DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Temperature Program : Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection : Electron Ionization (EI) at 70 eV. Monitor specific m/z ions for NFL (e.g., m/z 82, 110, 154).

LC-MS/MS Parameters [3]

  • Column : C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase : (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient : 5% B to 60% B over 8 minutes.

  • Detection : Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions optimized for NFL.

Quantitative Data Summary

The choice of methodology impacts both the throughput and the observable concentration limits of NFL in plant matrices. Below is a structured comparison of the quantitative metrics associated with the two primary analytical workflows.

Table 1: Quantitative Comparison of N-Formylnorloline (NFL) Extraction & Analysis Methods

Analytical MethodExtraction SolventSample Prep TimeNFL Concentration Range DetectedRecovery RateReference
GC-MS Chloroform (Basified, pH > 11)High (~2-3 hours)1.0 - 3.5 mg/g dry matter~85%[1]
LC-MS/MS Isopropanol:Water (1:1 v/v)Low (< 1 hour)Up to 5.0 mg/g dry matter80 - 120%[3]

References

  • [5] Title: Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota - PMC Source: nih.gov URL:

  • [2] Title: Biosynthetic Precursors of Fungal Pyrrolizidines, the Loline Alkaloids - ResearchGate Source: researchgate.net URL:

  • [3] Title: Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS | Request PDF - ResearchGate Source: researchgate.net URL:

  • [4] Title: GC–MS Analysis of Volatile Secondary Metabolites in "Mediterranean" and "Continental" Festuca arundinacea (Poaceae) Infected with the Fungal Endophyte Neotyphodium coenophialum Strain AR542 - ResearchGate Source: researchgate.net URL:

  • [1] Title: LOLINE ALKALOID BIOSYNTHESIS IN NEOTYPHODIUM UNCINATUM, A FUNGAL ENDOPHYTE OF LOLIUM PRATENSE - UKnowledge Source: uky.edu URL:

Sources

Application

LC-MS/MS method development for N-Formylnorloline detection

Application Note & Protocol: Advanced LC-MS/MS Method Development for the Quantification of N-Formylnorloline Contextualizing the Analytical Challenge N-Formylnorloline (NFNL) is a highly bioactive, insecticidal loline a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advanced LC-MS/MS Method Development for the Quantification of N-Formylnorloline

Contextualizing the Analytical Challenge

N-Formylnorloline (NFNL) is a highly bioactive, insecticidal loline alkaloid produced by fungal endophytes (e.g., Epichloë species) in symbiotic association with cool-season grasses such as tall fescue (Lolium arundinaceum)[1][2]. Structurally, NFNL is a saturated 1-aminopyrrolizidine containing a unique ether bridge between C-2 and C-7[3].

From an analytical perspective, NFNL presents three rigorous challenges for method developers:

  • Lack of a UV Chromophore : Saturated pyrrolizidines do not absorb UV light effectively, rendering standard HPLC-UV or Fluorescence detection obsolete without complex, yield-reducing derivatization steps[4].

  • Extreme Polarity : As a basic, highly polar alkaloid, NFNL exhibits negligible retention on standard reversed-phase C18 columns. It typically elutes in the void volume, suffering from severe matrix suppression and poor peak shape[5].

  • Matrix Complexity : Plant tissues contain thousands of co-extractable phenolic compounds, lipids, and pigments that drastically interfere with electrospray ionization (ESI).

Mechanistic Rationale for Method Design (E-E-A-T)

To overcome these challenges, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). We do not just apply these techniques; we specifically tailor them to the physicochemical properties of NFNL.

  • Extraction Causality : Traditional methods utilized harsh acid-base liquid-liquid extractions. We employ a single-step shaking extraction using Isopropanol:Water (50:50, v/v). Isopropanol acts as a potent protein precipitant while maintaining a sufficient dielectric constant (in combination with water) to fully solubilize the polar NFNL. This specific solvent ratio minimizes the co-extraction of non-polar lipids, yielding recoveries of 80–120% with <10% Coefficient of Variation (CV)[3][6].

  • Chromatographic Causality : A HILIC stationary phase (e.g., zwitterionic or amide-bonded silica) retains NFNL via a water-enriched layer on the silica surface. By starting with a high organic mobile phase (95% Acetonitrile), polar analytes partition into the aqueous layer and are strongly retained, eluting only when the aqueous composition of the mobile phase is increased.

  • Ionization Causality : Electrospray Ionization in positive mode (ESI+) is ideal for the basic secondary amine structure of NFNL, which readily accepts a proton to form the [M+H]+ precursor ion at m/z 169.1[7][8].

Experimental Protocol: A Self-Validating System

Materials & Reagents

  • LC-MS grade Acetonitrile (ACN), Isopropanol (IPA), and Water.

  • Ammonium formate (10 mM) and Formic acid (0.1%) as mobile phase modifiers to ensure consistent ionization and peak shape.

  • Reference Standard: N-Formylnorloline (Exact Mass: 168.0899 Da)[7].

  • Internal Standard (IS): Deuterated N-formylloline (NFL-d3) or a stable isotope analog[3].

Step-by-Step Sample Preparation

  • Lyophilization & Milling : Freeze-dry the tall fescue samples and mill them to a fine powder (particle size < 0.5 mm) to maximize the surface area for solvent penetration.

  • Solvent Addition : Weigh exactly 50.0 mg of milled tissue into a 2.0 mL microcentrifuge tube. Add 1.0 mL of extraction solvent (IPA:Water, 50:50 v/v) spiked with 50 ng/mL IS[6].

  • Agitation : Shake the samples on a high-throughput homogenizer (e.g., Geno/Grinder) at 1500 rpm for 15 minutes at room temperature. Rationale: High-shear shaking ensures complete disruption of the plant matrix without the thermal degradation risks associated with extended sonication[4].

  • Clarification : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the cellular debris.

  • Filtration : Transfer the supernatant through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial.

System Suitability & Quality Control (Self-Validation)

  • Blank Injection : Run 50:50 IPA:Water to confirm the absence of column carryover.

  • System Suitability Test (SST) : Inject a 10 ng/mL NFNL standard. The signal-to-noise (S/N) ratio must be >10:1, and the retention time must be within ±0.1 min of the established benchmark.

  • QC Bracketing : Inject a mid-level Quality Control (QC) sample every 10 injections. The analytical run is only deemed valid if the QC accuracy remains within 85–115% of the nominal concentration.

Data Presentation: Instrumental Parameters

Table 1: HILIC Chromatographic Gradient (Column: ZIC-HILIC, 2.1 x 100 mm, 3 µm; Flow Rate: 0.4 mL/min; Column Temp: 40°C)

Time (min) Mobile Phase A (10mM NH₄Fa in H₂O) Mobile Phase B (0.1% FA in ACN)
0.0 5% 95%
1.0 5% 95%
5.0 40% 60%
6.0 40% 60%
6.1 5% 95%

| 10.0 | 5% | 95% |

Table 2: Triple Quadrupole MRM Transitions for NFNL

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
N-Formylnorloline 169.1 82.1 25 Quantifier (Pyrrolizidine core)
N-Formylnorloline 169.1 141.1 15 Qualifier (Loss of CO)

| IS (NFL-d3) | 186.1 | 82.1 | 25 | Internal Standard Tracking |

(Note: The m/z 82.1 fragment is a highly diagnostic, stable pyrrolizidine ring fragment common to all loline alkaloids, ensuring high specificity[9]).

Table 3: Method Validation Summary

Parameter Acceptance Criteria Expected Outcome
Linearity (R²) > 0.995 0.998 (1 - 500 ng/mL)
Recovery 80 - 120% 92 - 105% (Isopropanol/Water)
Precision (CV) < 15% < 8% (Intra-day)
LOD S/N > 3 ~0.5 ng/mL

| LOQ | S/N > 10 | ~1.5 ng/mL |

Mandatory Visualization: Workflow & Pathway

G cluster_0 Biological Context cluster_1 Analytical Workflow N1 Epichloë Endophyte in Tall Fescue N2 L-Proline + L-Homoserine (Precursors) N1->N2 N3 N-Formylnorloline (NFNL) (Insecticidal Alkaloid) N2->N3 N4 Isopropanol:Water (1:1) Shaking Extraction N3->N4 N5 HILIC LC Separation (Retains Polar Amines) N4->N5 N6 Triple Quadrupole MS/MS (ESI+, MRM: 169.1 -> 82.1) N5->N6

Figure 1: N-Formylnorloline biosynthesis context and targeted LC-MS/MS analytical workflow.

References

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. PubMed.
  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS.
  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS.
  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS.
  • LOLINE ALKALOID BIOSYNTHESIS IN NEOTYPHODIUM UNCINATUM, A FUNGAL ENDOPHYTE OF LOLIUM PR
  • Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nem
  • Alkaloids: Chemical and Biological Perspectives. National Academic Digital Library of Ethiopia.
  • Compounds - N-Formylnorloline.
  • LOLINE ALKALOID BIOSYNTHESIS IN NEOTYPHODIUM UNCIN
  • INTERMEDIATE STEPS OF LOLINE ALKALOID BIOSYNTHESIS. UKnowledge.

Sources

Method

Application Note: Tracing the Biosynthesis of N-Formylnorloline in Fungal Cultures using Stable Isotope Labeling

Introduction: Unraveling the Loline Alkaloid Pathway Loline alkaloids, a class of saturated 1-aminopyrrolizidines with a distinctive oxygen bridge, are potent insecticidal compounds produced by symbiotic Epichloë and Neo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Loline Alkaloid Pathway

Loline alkaloids, a class of saturated 1-aminopyrrolizidines with a distinctive oxygen bridge, are potent insecticidal compounds produced by symbiotic Epichloë and Neotyphodium fungal endophytes that live in mutualistic relationships with cool-season grasses.[1][2] These alkaloids play a crucial role in protecting the host plant from insect herbivory.[2] Among the various loline alkaloids, N-formylnorloline (NFNL) is often one of the most abundant.[1] Understanding the biosynthesis of NFNL is paramount for developing strategies to enhance crop protection and for the potential discovery of novel biocontrol agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the isotopic labeling of N-formylnorloline precursors in fungal culture. By employing stable isotope-labeled precursors, it is possible to elucidate the biosynthetic pathway, quantify metabolic flux, and produce internal standards for analytical applications.[3] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the analytical methodologies required for the successful execution and interpretation of these experiments.

The Biosynthetic Blueprint of N-Formylnorloline

The biosynthesis of the loline alkaloid core is a fascinating example of fungal secondary metabolism, drawing from primary metabolic pathways. Tracer experiments have definitively shown that the pyrrolizidine skeleton of lolines is constructed from two amino acid precursors: L-proline and L-homoserine.[1] L-proline provides the B-ring and the ring nitrogen, while L-homoserine contributes the A-ring and the exocyclic C1-amino group.[1] The pathway involves a series of enzymatic steps, including a novel N-C bond formation, oxidative decarboxylation, cyclization, and subsequent modifications of the 1-amino group to yield the diverse array of loline alkaloids.[1]

The formyl group of N-formylnorloline is a later addition in the pathway, occurring after the formation of the core loline structure. The genes responsible for loline biosynthesis are organized in a cluster, designated as LOL genes.[4][5]

NFNL_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Pro L-Proline Int1 N-(3-amino-3-carboxypropyl)proline Pro->Int1 Hom L-Homoserine Hom->Int1 Int2 exo-1-aminopyrrolizidine Int1->Int2 lolC, lolD, lolE, lolF, lolO, lolU Nor Norloline Int2->Nor Oxidation Lol Loline Nor->Lol lolM (Methylation) NML N-methylloline Lol->NML lolM (Methylation) NFNL N-Formylnorloline NML->NFNL lolP (Oxidation/Formylation)

Figure 1: Proposed biosynthetic pathway of N-Formylnorloline.

Experimental Protocols: A Step-by-Step Guide

This section outlines the protocols for fungal culture, isotopic labeling, and extraction of N-formylnorloline. The methodologies are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Culturing Loline-Producing Fungi

The production of loline alkaloids in culture is highly dependent on the media composition and growth conditions.[4] Minimal media are typically used to induce secondary metabolism.

Materials:

  • Epichloë festucae or Neotyphodium uncinatum strain

  • Minimal Medium (MM) agar plates and liquid medium[4]

  • Potato Dextrose Broth (PDB)

  • Sterile flasks and culture tubes

  • Shaking incubator

Procedure:

  • Strain Activation: Culture the fungal strain on MM agar plates at 22-24°C until sufficient mycelial growth is observed.

  • Seed Culture: Inoculate a 50 mL sterile flask containing 20 mL of PDB with a small piece of the mycelial mat from the agar plate. Incubate at 22-24°C with shaking at 150 rpm for 5-7 days.

  • Production Culture: Transfer the seed culture to a 250 mL flask containing 100 mL of MM. A typical MM for loline production contains sucrose as the carbon source and an amino acid like proline or asparagine as the nitrogen source.[4]

  • Incubation: Incubate the production culture at 22-24°C with gentle shaking (e.g., 55 rpm) for up to 35 days.[6] Loline alkaloid production typically commences after the initial phase of rapid growth.[5]

Protocol 2: Isotopic Labeling of NFNL Precursors

The choice of labeled precursor will depend on the specific research question. To trace the entire backbone, a combination of ¹³C-labeled L-proline and ¹⁵N-labeled L-homoserine can be utilized.

Materials:

  • Stable isotope-labeled precursors (e.g., L-[U-¹³C₅]proline, L-[¹⁵N]homoserine)

  • Sterile-filtered stock solutions of labeled precursors

  • Loline-producing fungal culture (from Protocol 1)

Procedure:

  • Timing of Addition: The labeled precursor should be added at the onset of loline alkaloid production, which is typically around day 9 post-inoculation into the production medium.[6]

  • Precursor Concentration: Add the sterile-filtered labeled precursor to the fungal culture to a final concentration of approximately 3-4 mM.[6] For example, for a 100 mL culture, add the appropriate volume of a concentrated stock solution of the labeled amino acid.

  • Control Cultures: It is crucial to maintain three sets of cultures in parallel:

    • Unlabeled Control: A culture with no added precursors.

    • Labeled Culture: The culture to which the stable isotope-labeled precursor is added.

    • "Cold" Labeled Control: A culture to which the unlabeled version of the precursor is added at the same concentration as the labeled one. This controls for any metabolic effects of adding an excess of the precursor.

  • Continued Incubation: Continue the incubation of all cultures under the same conditions for the remainder of the production phase (up to 35 days).[6]

Protocol 3: Extraction of Loline Alkaloids

An efficient extraction protocol is critical for the recovery of NFNL for subsequent analysis.

Materials:

  • Fungal culture from Protocol 2

  • Chloroform or Isopropanol/water mixture[6][7]

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Harvesting: After the incubation period, harvest the entire fungal culture (mycelium and broth).

  • Extraction with Chloroform:

    • Adjust the pH of the culture to ~9-10 with ammonium hydroxide.

    • Partition the culture with an equal volume of chloroform.

    • Separate the organic layer and repeat the extraction of the aqueous layer twice more with chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.

  • Extraction with Isopropanol/Water:

    • This method has been shown to be highly sensitive and accurate.[7]

    • Lyophilize the entire culture.

    • Extract the lyophilized material with an isopropanol/water mixture (e.g., 70:30 v/v) with shaking.

    • Centrifuge to pellet the solids and collect the supernatant.

  • Concentration: Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

  • Storage: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis and store at -20°C.

Analytical Methodologies

The analysis of isotopically labeled NFNL is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

MS is a highly sensitive technique for detecting the incorporation of stable isotopes by observing the mass shift in the molecular ion and its fragments.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[7][8]

Procedure:

  • Sample Preparation: Dilute the extracted sample to an appropriate concentration in a suitable solvent.

  • Chromatographic Separation: Separate the components of the extract using an appropriate GC or LC column. This is crucial for distinguishing NFNL from other loline alkaloids and matrix components.

  • MS Detection:

    • Acquire mass spectra in full scan mode to identify the molecular ion of NFNL and its isotopologues.

    • Perform tandem MS (MS/MS) to analyze the fragmentation patterns.

Data Interpretation:

  • Mass Shift: The incorporation of stable isotopes will result in a predictable increase in the mass-to-charge ratio (m/z) of the molecular ion. The expected mass shifts are summarized in the table below.

  • Fragmentation Analysis: While a detailed fragmentation pattern for NFNL is not extensively published, general principles for amine-containing alkaloids can be applied. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway.[9] The mass shifts in the fragment ions will indicate which parts of the molecule contain the isotopic label.

Labeled PrecursorIsotopeExpected Mass Shift (Da)
L-[U-¹³C₅]proline¹³C+5
L-[¹⁵N]proline¹⁵N+1
L-[¹⁵N]homoserine¹⁵N+1
L-[U-¹³C₄, ¹⁵N]homoserine¹³C, ¹⁵N+5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the precise location of the isotopic labels within the NFNL molecule.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with probes for ¹³C and ¹⁵N detection.

Procedure:

  • Sample Preparation: A higher concentration of purified NFNL is required for NMR analysis compared to MS. The extracted and concentrated sample may need further purification by preparative chromatography.

  • NMR Experiments:

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The presence of signals with significantly increased intensity will correspond to the ¹³C-labeled positions.

    • ¹⁵N NMR: Direct ¹⁵N NMR is often challenging due to low sensitivity. Heteronuclear correlation experiments like ¹H-¹⁵N HSQC or HMBC are more effective for determining the chemical shifts of the nitrogen atoms and confirming the position of the ¹⁵N label.

Data Interpretation:

  • Chemical Shift Assignment: Compare the observed ¹³C and ¹⁵N chemical shifts with previously reported data for loline alkaloids to confirm the identity of the labeled positions.[10] The dissertation by Blankenship provides valuable information on the ¹³C and ¹⁵N chemical shifts of loline alkaloids.[10]

Workflow Visualization

The following diagram illustrates the complete workflow for the isotopic labeling of N-formylnorloline precursors.

Isotopic_Labeling_Workflow cluster_culture Fungal Culture cluster_labeling Isotopic Labeling cluster_extraction Extraction cluster_analysis Analysis A Activate Fungal Strain B Prepare Seed Culture A->B C Inoculate Production Medium B->C D Add Labeled Precursors (Day 9) C->D E Incubate (up to 35 days) D->E F Harvest Culture E->F G Solvent Extraction (e.g., Chloroform) F->G H Concentrate Extract G->H I LC-MS/MS Analysis H->I J NMR Spectroscopy H->J K Data Interpretation I->K J->K

Figure 2: Experimental workflow for isotopic labeling of NFNL.

Conclusion

The isotopic labeling of N-formylnorloline precursors in fungal culture is a powerful technique for elucidating its biosynthetic pathway and for producing valuable analytical standards. The protocols and analytical methods described in this application note provide a robust framework for conducting these experiments. By carefully controlling the culture conditions, timing the addition of labeled precursors, and employing sensitive analytical techniques like MS and NMR, researchers can gain deep insights into the fascinating world of loline alkaloid biosynthesis. This knowledge is not only of fundamental scientific interest but also holds significant potential for applications in agriculture and drug discovery.

References

  • Blankenship, J. D. (2005). Loline Alkaloid Biosynthesis in Neotyphodium uncinatum, a Fungal Endophyte of Lolium pratense. University of Kentucky Doctoral Dissertations. [Link]

  • Pan, J., et al. (2014). Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. PLoS ONE, 9(12), e115590. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Schardl, C. L., et al. (2008). Biosynthesis of insecticidal loline alkaloids by epichloë endophytes of grasses. Journal of New Zealand Grasslands, 70, 21-26. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Sá, F. V., et al. (2016). Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. Journal of Agricultural and Food Chemistry, 64(34), 6587-6594. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 5586057. [Link]

  • Tanaka, A., et al. (2014). Dynamics of Neotyphodium uncinatum and N-formylloline in Italian ryegrass, and their relation to insect resistance in the field. Journal of Applied Microbiology, 116(2), 348-356. [Link]

  • Rienstra, C. M., et al. (2002). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of the American Chemical Society, 124(37), 11259-11272. [Link]

  • Spiering, M. J., et al. (2005). Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum. Genetics, 169(3), 1403-1414. [Link]

  • Zhang, D. (2008). Loline alkaloid biosynthesis gene expression in epichloe endophytes of grasses. University of Kentucky Doctoral Dissertations. [Link]

  • Indira Gandhi National Open University. (2023). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • University of Ottawa. Nitrogen NMR. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • Treviño, M. A., et al. (2025). Denatured Ensemble 1H, 13C and 15N Chemical Shift Values for Amino Acid Residues in a Glycine-Rich Protein. ChemRxiv. [Link]

  • Park, S. H., et al. (2011). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 50(4), 361-373. [Link]

  • Chen, M., et al. (2023). The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling. Frontiers in Marine Science, 10. [Link]

  • Riekenberg, P. M., et al. (2022). Compound-specific stable isotope analysis of amino acid nitrogen reveals detrital support of microphytobenthos in the Wadden Sea. Frontiers in Ecology and Evolution, 10. [Link]

  • da Silva, R. R., et al. (2021). Screening of Endophytic Penicillium Strains as Alkaloid Producers by ESI-MS and PCA. Journal of the Brazilian Chemical Society, 32(5), 1045-1053. [Link]

  • Beaufrère, H., et al. (1999). A comparison of 15N proline and 13C leucine for monitoring protein biosynthesis in the skin. Amino Acids, 16(2), 107-111. [Link]

  • Nesmelova, I. V., et al. (2012). (1)H, (13)C, and (15)N backbone and side-chain chemical shift assignments for the 36 proline-containing, full length 29 kDa human galectin-3. Biomolecular NMR Assignments, 6(2), 157-160. [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. [Link]

  • Nomaki, H., et al. (2024). Natural 14C abundances and stable isotopes suggest discrete uptake routes for carbon and nitrogen in cold seep animals. Progress in Earth and Planetary Science, 11(1), 1-13. [Link]

  • Surup, F. (2009). Isolation, characterization of secondary metabolites from marine-derived and endophytic fungi and their chemotaxonomic significance. [Link]

  • Deperalta, G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • B. K. B. Borchert, et al. (2020). Alkaloid Concentrations of Lolium perenne Infected with Epichloë festucae var. lolii with Different Detection Methods—A Re-Evaluation of Intoxication Risk in Germany? Toxins, 12(9), 598. [Link]

  • Martineau, E., et al. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 15(8), 987. [Link]

  • Buchko, G. W., et al. (2023). High‐yield recombinant bacterial expression of 13C‐, 15N‐labeled, serine‐16 phosphorylated, murine amelogenin using a modified auto‐induction protocol. Protein Science, 32(2), e4560. [Link]

  • Schardl, C. L., et al. (2003). Loline alkaloid gene clusters of the fungal endophyte neotyphodium uncinatum. U.S.

Sources

Application

Topic: High-Purity Isolation of N-Formylnorloline from Lolium Seed Extracts: A Multi-Stage Purification Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract N-Formylnorloline is a saturated pyrrolizidine alkaloid produced by the symbiotic fungus Epichloë, which resides within various...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylnorloline is a saturated pyrrolizidine alkaloid produced by the symbiotic fungus Epichloë, which resides within various Lolium species (ryegrass). As a prominent member of the loline alkaloid class, N-Formylnorloline exhibits significant anti-insect properties and serves as a valuable starting material for the synthesis of other bioactive compounds.[1][2] Its purification from the complex matrix of seed extracts presents a considerable challenge, requiring a multi-step approach to achieve high purity. This guide provides a comprehensive, field-tested methodology for the extraction, enrichment, and final purification of N-Formylnorloline from endophyte-infected Lolium seed extracts. We detail the causal logic behind each step, from initial solvent extraction and acid-base partitioning to final chromatographic separation, providing a robust and reproducible workflow for obtaining research-grade material.

Introduction and Purification Rationale

Loline alkaloids are synthesized by fungal endophytes of the genus Epichloë living in symbiosis with cool-season grasses like Lolium perenne (perennial ryegrass) and Lolium arundinaceum (tall fescue).[3][4] These alkaloids, including N-acetylloline, N-acetylnorloline, and the highly abundant N-formylloline, provide the host plant with significant protection against a range of insect herbivores.[1][2]

The purification of N-Formylnorloline is predicated on its fundamental chemical properties as a tertiary amine alkaloid. This allows for its selective separation from neutral, acidic, and non-alkaloidal components of the seed extract. Our strategy employs a three-phase approach:

  • Solid-Liquid Extraction: Initial extraction of total alkaloids from ground seed material using an appropriate organic solvent system.

  • Liquid-Liquid Acid-Base Extraction: A critical enrichment step that leverages the basicity of the loline nitrogen. By converting the alkaloid into its water-soluble salt form at low pH and back to its organic-soluble free-base form at high pH, a significant purification factor is achieved.[2][5][6][7]

  • Chromatographic Polishing: Final separation of N-Formylnorloline from other co-extracted loline analogues and residual impurities using column chromatography and/or preparative high-performance liquid chromatography (Prep-HPLC).

This structured workflow ensures a systematic reduction of matrix complexity, leading to a high-purity final product suitable for analytical standard preparation, biological assays, or further chemical modification.

Overall Purification Workflow

The entire process, from raw seed material to purified N-Formylnorloline, is summarized in the workflow diagram below.

cluster_0 Phase 1: Extraction cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Purification & Analysis Seed Lolium Seeds (Endophyte-Infected) Grind Grind Seeds to Fine Powder Seed->Grind Extract Solid-Liquid Extraction (e.g., Isopropanol:Water) Grind->Extract Crude Crude Alkaloid Extract Extract->Crude AcidBase Acid-Base Liquid-Liquid Extraction Crude->AcidBase Enriched Enriched Loline Alkaloid Fraction (Free Base in Organic Solvent) AcidBase->Enriched ColumnChrom Column Chromatography (Silica or Alumina) Enriched->ColumnChrom Fractions Collect & Analyze Fractions (TLC) ColumnChrom->Fractions PrepHPLC Optional: Prep-HPLC Polishing Fractions->PrepHPLC Analysis Purity & Identity Confirmation (LC-MS/MS, GC-MS, NMR) PrepHPLC->Analysis PureNFL Purified N-Formylnorloline (NFL) Analysis->PureNFL

Caption: High-level workflow for N-Formylnorloline purification.

Detailed Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, is mandatory.

Protocol 1: Crude Solid-Liquid Extraction

Rationale: This initial step is designed to efficiently extract the loline alkaloids from the solid seed matrix. A polar solvent system like isopropanol/water is effective for extracting both free-base and salt forms of alkaloids present in the plant material.[8][9]

Materials:

  • Endophyte-infected Lolium seeds

  • Grinder (coffee grinder or ball mill)

  • Isopropanol (IPA)

  • Deionized (DI) Water

  • Large Erlenmeyer flask or beaker

  • Stir plate and magnetic stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Seed Preparation: Grind the Lolium seeds to a fine, consistent powder. This increases the surface area, maximizing extraction efficiency.

  • Extraction: For every 100 g of seed powder, add 500 mL of an isopropanol:water (70:30 v/v) solution.

  • Maceration: Stir the slurry vigorously at room temperature for 12-24 hours. Sealing the flask with paraffin film will prevent solvent evaporation.

  • Filtration: Filter the mixture through a Buchner funnel to separate the plant debris (marc) from the solvent extract. Wash the marc with an additional 100 mL of the extraction solvent to recover residual alkaloids.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C. The goal is to remove the isopropanol, leaving a dark, aqueous residue. This is the crude alkaloid extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction Enrichment

Rationale: This is the most critical purification step. Alkaloids, as organic bases, are protonated in acidic solution to form water-soluble salts. This allows for their separation from non-basic, lipophilic compounds (like fats and chlorophylls) which remain in the organic phase. Subsequent basification of the aqueous layer deprotonates the alkaloids back to their free-base form, which can then be extracted back into a fresh organic solvent.[5][6][10]

Start Aqueous Crude Extract (from Protocol 1) Acidify Acidify to pH 2-3 with 2M HCl Start->Acidify Extract1 Extract with Dichloromethane (DCM) Acidify->Extract1 SepFunnel1 Separatory Funnel Extract1->SepFunnel1 Aqueous1 Aqueous Layer (Contains Alkaloid Salts, NFL-H+) SepFunnel1->Aqueous1 Keep Organic1 Organic Layer (Contains Neutral/Acidic Impurities) DISCARD SepFunnel1->Organic1 Remove Basify Basify Aqueous Layer to pH 9-10 with NH4OH Aqueous1->Basify Extract2 Extract with Dichloromethane (DCM) Basify->Extract2 SepFunnel2 Separatory Funnel Extract2->SepFunnel2 Aqueous2 Aqueous Layer (Waste) DISCARD SepFunnel2->Aqueous2 Remove Organic2 Organic Layer (Contains Free-Base Alkaloids, NFL) SepFunnel2->Organic2 Keep Dry Dry with Na2SO4, Filter, and Evaporate Organic2->Dry End Enriched Loline Fraction Dry->End

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Materials:

  • Crude aqueous extract (from Protocol 1)

  • Dichloromethane (DCM) or Chloroform

  • Hydrochloric Acid (HCl), 2 M

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Separatory funnel

  • pH paper or pH meter

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Acidification: Transfer the aqueous crude extract to a separatory funnel. Slowly add 2 M HCl while swirling until the pH of the solution is between 2 and 3.

  • First Extraction (Wash): Add an equal volume of DCM to the funnel. Shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate. Drain and discard the lower organic layer, which contains non-basic impurities. Repeat this wash step twice.

  • Basification: After the final wash, carefully add concentrated NH₄OH to the aqueous layer in the funnel until the pH is between 9 and 10. This converts the alkaloid salts back to their free-base form.

  • Second Extraction (Product): Add an equal volume of fresh DCM. Shake vigorously, again venting frequently. Allow the layers to separate. Drain and collect the lower organic layer, which now contains the free-base loline alkaloids.

  • Repeat Product Extraction: Perform two more extractions of the aqueous layer with fresh DCM to ensure complete recovery of the alkaloids. Combine all three organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate for 15-20 minutes. Filter off the Na₂SO₄ and concentrate the filtrate to dryness using a rotary evaporator. The resulting residue is the enriched loline alkaloid fraction.

Protocol 3: Chromatographic Purification

Rationale: The enriched fraction contains a mixture of loline alkaloids (N-Formylnorloline, N-acetylloline, etc.) that are structurally similar. Column chromatography provides a means to separate these compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase. N-Formylnorloline is generally more polar than other major loline analogues, which dictates its elution profile.

Materials:

  • Enriched loline fraction

  • Silica gel 60 (230-400 mesh)

  • Glass chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel), developing tank, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in DCM and carefully pack the chromatography column. Allow the silica to settle into a uniform bed, and then add a small layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve the enriched loline fraction in a minimal amount of DCM. In a separate beaker, mix this solution with a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity. A common gradient is:

    • Mobile Phase A: DCM

    • Mobile Phase B: DCM:MeOH:TEA (95:5:0.5 v/v/v)

    • The small amount of triethylamine is crucial; it deactivates acidic sites on the silica gel, preventing irreversible adsorption and "tailing" of the basic alkaloid peaks.[11]

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B (e.g., in 5-10% increments).

  • Fraction Collection & Analysis: Collect small fractions (e.g., 10-20 mL) in test tubes. Spot each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., DCM:MeOH 9:1), and visualize the spots under a UV lamp or by using an appropriate stain (e.g., Dragendorff's reagent for alkaloids).

  • Pooling and Concentration: Combine the fractions that contain pure N-Formylnorloline (as determined by TLC) and evaporate the solvent to yield the purified product.

Purification Stage Typical Yield (from 100g seed) Estimated Purity Primary Components
Crude Extract5-10 g (dry weight)< 5%Sugars, Fats, Pigments, Alkaloids
Enriched Loline Fraction200-500 mg60-80%Mixture of Loline Alkaloids
Post-Column Chromatography50-150 mg> 95%N-Formylnorloline
Protocol 4: Purity and Identity Confirmation

Rationale: Final confirmation of purity and structural identity is essential. LC-MS/MS is a highly sensitive and specific method for this purpose.[8][9][12] It provides the retention time for purity assessment and the mass-to-charge ratio (m/z) and fragmentation pattern for structural confirmation.

Instrumentation:

  • UHPLC system coupled with a tandem mass spectrometer (e.g., QTRAP or QExactive).[9][12]

  • C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm).[12]

LC Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Conditions (Example for N-Formylnorloline):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

  • Precursor Ion [M+H]⁺: m/z 183.1

  • Product Ions (for MS/MS): Key fragments include m/z 82.1 (pyrrolizidine core) and others resulting from the loss of the formyl group.[2]

Expected Outcome: A single, sharp peak in the chromatogram at the characteristic retention time for N-Formylnorloline with a corresponding mass spectrum matching the expected precursor and product ions confirms the purity and identity of the isolated compound.

References

  • Cheméo. (n.d.). N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties. Retrieved from [Link]

  • J-Stage. (n.d.). Endophyte Infection Rate and Alkaloid Concentrations in Seeds of Commercial Cultivars of Perennial Ryegrass. Retrieved from [Link]

  • PubChem. (n.d.). N-Formylmorpholine. Retrieved from [Link]

  • Wilkins, B. S., et al. (1996).
  • Pyka, A., & Babuska, M. (2004). The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC.
  • JOCPR. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • Scribd. (n.d.). Acid-Base Extraction Methods Explained. Retrieved from [Link]

  • Pineda-Krch, M., et al. (2021). Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae). Insects.
  • ACS Publications. (2015). Variation in Alkaloid Production from Genetically Diverse Lolium Accessions Infected with Epichloë Species. Journal of Agricultural and Food Chemistry.
  • JOCPR. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • Mad Barn. (2018). Development and validation of an ultrahigh performance liquid chromatography-high resolution tandem mass spectrometry assay for nine toxic alkaloids from endophyte-infected pasture grasses in horse serum. Retrieved from [Link]

  • PubMed. (2020). Fungal Alkaloid Occurrence in Endophyte-Infected Perennial Ryegrass during Seedling Establishment. Journal of Chemical Ecology.
  • SlideShare. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Retrieved from [Link]

  • SlideShare. (n.d.). Alkaloids and extraction of alkaloids. Retrieved from [https://www.slideshare.net/MANOJ KUMAR/alkaloids-and-extraction-of-alkaloids]([Link] KUMAR/alkaloids-and-extraction-of-alkaloids)

  • DataONE. (n.d.). Ergot and Loline Alkaloid Concentrations in Endophyte-Infected Tall Fescue Tillers. Retrieved from [Link]

  • ResearchGate. (2016). Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. Retrieved from [Link]

  • Frontiers. (n.d.). Endophyte Infected Tall Fescue: Plant Symbiosis to Animal Toxicosis. Retrieved from [Link]

  • PMC. (2020). Alkaloid Concentrations of Lolium perenne Infected with Epichloë festucae var. lolii with Different Detection Methods—A Re-Evaluation of Intoxication Risk in Germany?. Retrieved from [Link]

  • PMC. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Retrieved from [Link]

  • APS Journals. (2009). Toxicity of Endophyte-Infected Tall Fescue Alkaloids and Grass Metabolites on Pratylenchus scribneri. Retrieved from [Link]

  • PubMed. (2016). Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. Retrieved from [Link]

Sources

Method

Application Note: RNA Interference (RNAi) Protocols for Rational Alteration of N-Formylnorloline Profiles in Epichloë Endophytes

Introduction & Mechanistic Rationale Loline alkaloids are potent, broad-spectrum insecticidal compounds produced by Epichloë and Neotyphodium fungal endophytes in symbiosis with cool-season grasses[1]. Unlike many other...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Loline alkaloids are potent, broad-spectrum insecticidal compounds produced by Epichloë and Neotyphodium fungal endophytes in symbiosis with cool-season grasses[1]. Unlike many other fungal secondary metabolites, lolines exhibit minimal mammalian toxicity, making them highly desirable targets for agricultural bio-protection and drug development.

The structural hallmark of loline alkaloids is a saturated 1-aminopyrrolizidine ring system featuring a highly strained ether bridge between C-2 and C-7. The terminal steps of the loline biosynthesis (LOL) pathway dictate the final alkaloid profile (e.g., N-formylloline [NFL] vs. N-formylnorloline [NFNL]). Rational manipulation of this pathway allows researchers to customize the alkaloid profile for specific bioactivity assays.

The Causality of RNAi in Filamentous Fungi

Traditional gene knockouts in Epichloë species are notoriously difficult due to their multinucleated hyphal compartments and the absence of a tractable sexual cycle in many isolates. RNA interference (RNAi) provides a highly effective, dominant-silencing alternative. By expressing a hairpin RNA (hpRNA) construct, double-stranded RNA is processed by the fungal dicer machinery, leading to the degradation of target mRNA across all nuclei in the syncytium[2].

Metabolic Shunting to N-Formylnorloline (NFNL)

In wild-type Epichloë uncinatum, the pathway proceeds linearly: N-acetylnorloline (NANL) is deacetylated by LolN to Norloline, which is then methylated by LolM to N-methylloline (NML), and finally oxygenated/formylated by LolP to NFL[3].

To specifically enrich the N-formylnorloline (NFNL) profile, our protocol targets the lolM methyltransferase gene for RNAi silencing. By abolishing LolM activity, the pathway is starved of NML, causing a massive intracellular accumulation of Norloline. This buildup forces a metabolic shunt where native formyltransferases (or promiscuous LolP activity) directly formylate Norloline, drastically shifting the metabolic profile toward NFNL. As a self-validating control, we simultaneously provide a protocol to silence lolO (the ether-bridge oxygenase), which halts the pathway at 1-exo-acetamidopyrrolizidine (AcAP), abolishing all downstream lolines[4].

Pathway Pro L-Proline + L-Homoserine AcAP 1-exo-acetamidopyrrolizidine (AcAP) Pro->AcAP LolC (Condensation) NANL N-acetylnorloline (NANL) AcAP->NANL LolO (Ether Bridge) Norloline Norloline NANL->Norloline LolN (Deacetylation) NML N-methylloline (NML) Norloline->NML LolM (Methylation) NFNL N-formylnorloline (NFNL) Norloline->NFNL Metabolic Shunt (Induced via RNAi-lolM) NFL N-formylloline (NFL) NML->NFL LolP (Oxygenation)

Experimental Design & Workflow

To ensure a self-validating system, this protocol integrates genetic transformation with downstream quantitative metabolomics. The workflow relies on PEG-mediated protoplast transformation, which yields higher transformation efficiencies in Epichloë compared to Agrobacterium-mediated methods.

Workflow Design 1. hpRNA Design (Target: lolM / lolO) Protoplast 2. Protoplast Preparation Design->Protoplast Transform 3. PEG-Mediated Transformation Protoplast->Transform Select 4. Hygromycin Selection Transform->Select Validate 5. qRT-PCR & GC-MS Profiling Select->Validate

Step-by-Step Methodologies

Phase 1: hpRNA Construct Generation

Rationale: A 300–500 bp fragment of the target gene (lolM or lolO) is optimal for RNAi. Shorter fragments may lack silencing efficiency, while longer fragments increase the risk of off-target effects.

  • Amplification: PCR-amplify a 400 bp exon region of lolM from E. uncinatum genomic DNA.

  • Vector Assembly: Clone the fragment in both sense and antisense orientations, separated by a standard fungal spacer (e.g., the Trichoderma reesei cbh2 intron), into a fungal expression vector (e.g., pSF1515) driven by the constitutive gpdA promoter.

  • Selectable Marker: Ensure the vector contains a Hygromycin B phosphotransferase (hph) cassette for fungal selection.

Phase 2: Protoplast Preparation

Rationale: Fungal cell walls must be enzymatically removed to allow plasmid entry. Young, actively growing mycelia are required because older cell walls are highly cross-linked and resistant to lysis.

  • Inoculate 50 mL of Potato Dextrose Broth (PDB) with E. uncinatum mycelium. Incubate at 22°C, 150 rpm for 5 days.

  • Harvest mycelium by filtration through sterile Miracloth and wash with Osmotic Buffer (1.2 M MgSO₄, 10 mM sodium phosphate, pH 5.8).

  • Resuspend 1 g of wet mycelium in 10 mL Osmotic Buffer containing 10 mg/mL Glucanex and 5 mg/mL Driselase.

  • Incubate at 30°C for 3–4 hours with gentle shaking (50 rpm). Monitor protoplast release via microscopy.

  • Filter through Miracloth to remove undigested hyphae. Overlay the filtrate with 10 mL of Trapping Buffer (0.6 M sorbitol, 0.1 M Tris-HCl, pH 7.0) and centrifuge at 4,000 × g for 15 min.

  • Collect the protoplasts at the interface, wash twice with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl, 10 mM CaCl₂, pH 7.5), and resuspend to 1×108 protoplasts/mL.

Phase 3: PEG-Mediated Transformation

Rationale: Polyethylene glycol (PEG) alters membrane permeability and precipitates DNA onto the protoplast surface, facilitating uptake. Calcium ions (Ca²⁺) are critical for neutralizing DNA charge and stabilizing the fragile protoplast membrane.

  • Mix 100 µL of protoplast suspension with 5–10 µg of circular hpRNA plasmid DNA.

  • Incubate on ice for 20 minutes.

  • Add 1 mL of PEG Solution (60% PEG 3350, 10 mM Tris-HCl, 10 mM CaCl₂) in three aliquots (200 µL, 300 µL, 500 µL), mixing gently after each addition.

  • Incubate at room temperature for 20 minutes.

  • Dilute with 5 mL of STC buffer and centrifuge at 2,000 × g for 5 minutes.

  • Resuspend the pellet in 1 mL of Regeneration Medium (PDB + 1.2 M sucrose) and incubate overnight at 22°C to allow initial cell wall regeneration.

  • Plate on Regeneration Agar containing 50 µg/mL Hygromycin B. Incubate at 22°C for 3–4 weeks until transformant colonies appear.

Phase 4: Alkaloid Extraction and GC-MS Profiling

Rationale: Lolines are basic alkaloids. The extraction must be performed under alkaline conditions (pH > 9) to ensure the secondary and tertiary amines are deprotonated (free base form), allowing them to partition efficiently into the organic solvent (dichloromethane).

  • Culturing: Grow verified transformants in defined Minimal Medium (MM) for 21 days. Note: Complex media suppress LOL gene expression; MM is required to induce the pathway[5].

  • Extraction: Lyophilize the mycelium and grind to a fine powder. Suspend 50 mg of powder in 1 mL of 5% sodium bicarbonate (NaHCO₃).

  • Add 1 mL of dichloromethane (DCM) containing 10 µg/mL quinoline (internal standard). Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 × g for 5 minutes. Extract the lower organic (DCM) layer.

  • GC-MS Analysis: Inject 1 µL of the DCM extract into a GC-MS equipped with a DB-5MS column. Program the oven: 80°C for 1 min, ramp at 10°C/min to 250°C.

Quantitative Data & Expected Results

To validate the self-correcting nature of the RNAi system, qRT-PCR should first confirm a >85% reduction in lolM or lolO transcript levels. Following successful knockdown, GC-MS analysis will reveal distinct metabolic shifts.

The table below summarizes the expected quantitative shifts in loline profiles, demonstrating the successful shunting of the pathway toward N-Formylnorloline (NFNL) in the lolM-RNAi strain, and the complete arrest of ether-bridged lolines in the lolO-RNAi strain[4],[3].

Fungal StrainAcAP (µg/g)NANL (µg/g)Norloline (µg/g)NML (µg/g)NFL (µg/g)NFNL (µg/g)
Wild-Type (E. uncinatum) < 50120851502,400< 20
RNAi-lolO (Negative Control) > 3,50000000
RNAi-lolM (Target Strain) < 50150> 1,80000> 1,200

Table 1: Expected accumulation of loline pathway intermediates and products (µg/g dry weight) following RNAi intervention. Note the dramatic increase in NFNL when methylation (LolM) is blocked.

References

  • Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota Source: PLOS One URL:[Link]

  • Ether bridge formation in loline alkaloid biosynthesis Source: PMC - NIH URL:[Link]

  • Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum Source: PMC - NIH URL:[Link]

  • Gene clusters for insecticidal loline alkaloids in the grass-endophytic fungus Neotyphodium uncinatum Source: PubMed - NIH URL:[Link]

  • Source: Google Patents (US7183098B2)

Sources

Application

Application Note: N-Formylnorloline (NFNL) as a Bioprotective Agricultural Insecticide

Executive Summary The agricultural industry is increasingly pivoting toward bioprotective agents to mitigate the environmental impact of synthetic pesticides. N-Formylnorloline (NFNL) , a naturally occurring loline alkal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The agricultural industry is increasingly pivoting toward bioprotective agents to mitigate the environmental impact of synthetic pesticides. N-Formylnorloline (NFNL) , a naturally occurring loline alkaloid produced through the symbiotic relationship between cool-season grasses (e.g., Festuca and Lolium species) and Epichloë endophytic fungi [1], represents a highly promising candidate for next-generation agricultural insecticides.

Unlike ergot alkaloids or indole-diterpenes (such as lolitrem B) which cause severe toxicosis and neurological tremors in mammalian livestock [3], loline alkaloids like NFNL are highly specific to invertebrate nervous systems. This application note provides drug development professionals and agricultural scientists with a comprehensive guide to the chemical ecology, efficacy, and validated extraction protocols for N-Formylnorloline.

Chemical Ecology & Mechanism of Action

N-Formylnorloline is a saturated 1-aminopyrrolizidine alkaloid characterized by a unique ether bridge linking carbons C-2 and C-7 [5]. This specific structural conformation is the primary driver of its biological activity.

Causality in Biological Targeting: The saturated nature of the pyrrolizidine ring in NFNL is critical. Unsaturated pyrrolizidine alkaloids (common in many plant species) are known to cause severe hepatotoxicity in mammals due to their conversion into reactive pyrrolic metabolites in the liver. Because NFNL possesses a saturated ring and a sterically hindering oxygen bridge, it bypasses mammalian hepatic toxicity while retaining high binding affinity for invertebrate neuroreceptors [5].

Upon ingestion by pests, NFNL translocates systemically through the insect or nematode, acting initially as a feeding deterrent and subsequently causing profound nervous system disruption. Depending on the dosage, the compound exhibits both paralyzing (nematostatic) and lethal (nematicidal/insecticidal) effects [4].

MOA A Epichloë Endophyte Symbiosis B N-Formylnorloline (NFNL) Biosynthesis A->B Host plant colonization C Invertebrate Ingestion B->C Translocation to roots & shoots D Nervous System Disruption C->D Receptor binding E Pest Mortality (Insecticidal/Nematicidal) D->E Paralysis & death

Fig 1. Ecological symbiosis and insecticidal mechanism of action of N-Formylnorloline.

Comparative Efficacy Data

Extensive in vitro and greenhouse assays have quantified the bioprotective capabilities of loline derivatives against a variety of agricultural pests. The data below synthesizes the dose-dependent responses of targeted invertebrate organisms exposed to loline alkaloids, including NFNL and its close structural analogs [4].

Target OrganismAlkaloid / TreatmentObserved EffectEffective Concentration
Pratylenchus scribneri (Nematode) N-Formylloline / N-FormylnorlolineNematicidal (Lethal)100–250 µg/mL
Pratylenchus scribneri (Nematode) N-Formylloline / N-FormylnorlolineNematostatic (Paralysis)5–50 µg/mL
Aphids (Greenbug adults) Loline derivativesInsecticidal (LC50)Comparable to Nicotine Sulfate
Mosquito Larvae Epichloë alkaloid extractsHigh MortalityDose-dependent

Standard Operating Procedure: Extraction & Quantification

To utilize NFNL in agricultural R&D, scientists must accurately extract and quantify the alkaloid from plant matrices. The following protocol is a self-validating system optimized for high recovery and precision.

Rationale for Methodological Choices

Loline alkaloids are highly polar, water-soluble compounds due to their amine groups and ether bridge. Traditional non-polar solvent extractions (e.g., hexane) fail to capture the full alkaloid profile. We utilize a shaking extraction method with an isopropanol:water (1:1) matrix.

  • Why Isopropanol:Water? This specific biphasic-like polarity effectively disrupts the plant cellular matrix, solubilizes the polar NFNL, and simultaneously precipitates large interfering plant proteins [2].

  • Why Lyophilization? Fresh plant tissue contains active enzymes that can hydrolyze the formyl group of NFNL during processing. Lyophilization (freeze-drying) immediately halts enzymatic activity, preserving the native alkaloid profile.

Step-by-Step Protocol

System Suitability & Quality Control (Self-Validation): Before beginning, spike a subset of your lyophilized samples with a known concentration of a stable-isotope-labeled internal standard (e.g., deuterated loline). A successful extraction run must yield an absolute recovery rate between 80% and 120% , with a coefficient of variation (CV) of <10% [2]. If recovery falls outside this window, the LC-MS/MS matrix effect must be re-evaluated.

Step 1: Tissue Preparation

  • Harvest endophyte-infected grass tissue (roots or shoots).

  • Immediately flash-freeze in liquid nitrogen to halt metabolic processes.

  • Lyophilize the tissue for 48 hours until completely dry.

  • Mill the dried tissue into a fine powder (particle size < 1 mm) using a cryogenic grinder to maximize surface area for solvent penetration.

Step 2: Solvent Extraction

  • Weigh exactly 50.0 mg of the milled plant tissue into a 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of the extraction solvent: Isopropanol:LC-MS grade Water (50:50, v/v) .

  • Add the internal standard (e.g., 50 µL of deuterated loline at 1 µg/mL).

  • Agitate the samples on a mechanical shaker at 1,500 RPM for 2 hours at room temperature. Note: Avoid thermal extraction (Soxhlet) to prevent degradation of the N-formyl moiety.

Step 3: Separation and Filtration

  • Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C to pellet the cellular debris.

  • Carefully transfer the supernatant to a clean syringe.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter directly into an amber LC-MS autosampler vial. The PTFE membrane is chosen to prevent non-specific binding of the basic alkaloids.

Step 4: LC-MS/MS Quantification

  • Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain polar analytes like NFNL better than standard C18 columns.

  • Mobile Phase: Use a gradient of Acetonitrile and Water, both modified with 0.1% Formic Acid and 5 mM Ammonium Formate to ensure the alkaloids remain in their ionized (protonated) state for optimal MS detection.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for N-Formylnorloline, ensuring high selectivity against the complex plant background.

Protocol S1 Step 1: Tissue Prep Lyophilize & Mill S2 Step 2: Extraction Isopropanol:Water (1:1) S1->S2 S3 Step 3: Separation Centrifuge at 10,000 x g S2->S3 S4 Step 4: Filtration 0.2 µm PTFE Filter S3->S4 S5 Step 5: LC-MS/MS Quantification S4->S5

Fig 2. Optimized two-step extraction and LC-MS/MS quantification workflow for NFNL.

References

  • Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes . nih.gov.[Link]

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS . researchgate.net.[Link]

  • Do Epichloë Endophytes and Their Grass Symbiosis Only Produce Toxic Alkaloids to Insects and Livestock? . acs.org.[Link]

  • NEMATOTOXICITY OF NEOTYPHODIUM INFECTED TALL FESCUE ALKALOIDS AND OTHER SECONDARY METABOLITES ON PRATYLENCHUS SCRIBNERI . uga.edu.[Link]

  • INTERMEDIATE STEPS OF LOLINE ALKALOID BIOSYNTHESIS . uky.edu.[Link]

Technical Notes & Optimization

Troubleshooting

Improving extraction yield of N-Formylnorloline from grass matrices

Welcome to the Technical Support Center for Alkaloid Extraction. This guide is engineered for researchers and drug development professionals tasked with isolating and quantifying N-Formylnorloline (NFL) —a potent, endoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkaloid Extraction. This guide is engineered for researchers and drug development professionals tasked with isolating and quantifying N-Formylnorloline (NFL) —a potent, endophyte-derived 1-aminopyrrolizidine alkaloid found in symbiotic grasses like Festuca arundinacea (tall fescue)[1][2].

Extracting NFL presents unique physicochemical challenges due to its basic nature, volatility, and the lipid-rich complexity of grass matrices[1][3]. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing instead on the causality of extraction failures and providing self-validating workflows to guarantee high-yield, reproducible results.

Core Extraction Workflow & Chemical Logic

To achieve high yields, the extraction system must selectively partition NFL away from the bulk grass matrix. The workflow below illustrates the optimized path from raw tissue to purified analyte.

Workflow N1 Grass Matrix (Festuca arundinacea) N2 Lyophilization & Milling (<1 mm particle size) N1->N2 Arrests enzymatic degradation N3 Basification (Saturated NaHCO3, pH 9) N2->N3 Deprotonates alkaloids N4 Solvent Extraction (CH2Cl2:EtOH 95:5 v/v) N3->N4 Partitions free-base NFL N5 SPE Cleanup / Filtration (Lipid/Chlorophyll Removal) N4->N5 Organic phase recovery N6 Quantification (LC-MS/MS or GC-MS) N5->N6 High-purity NFL extract

Optimized workflow for N-Formylnorloline extraction from grass matrices.

Troubleshooting & FAQ

Q1: Why is my NFL yield consistently low when extracting with pure methanol or ethanol? Causality: NFL and other loline alkaloids are basic secondary metabolites produced by Epichloë endophytes[1][4]. In raw plant tissues, they predominantly exist in their protonated, water-soluble salt forms. Pure polar solvents like methanol extract these salts poorly if the matrix pH is not actively managed, leading to incomplete recovery and high co-extraction of polar interferences (like sugars)[2][3]. Solution: Basification is the critical missing step. Introduce a saturated sodium bicarbonate (NaHCO₃) or 1M NaOH step to shift the matrix pH to ~9[1][5]. This deprotonates the lolines, converting them into their lipophilic free-base form. Follow this immediately with a moderately non-polar solvent mixture, such as dichloromethane:ethanol (95:5 v/v), which selectively partitions the free-base NFL away from the polar matrix[5].

BasificationLogic Protonated Protonated NFL Salt (In-vivo state, Polar) Base Add NaHCO3 / NaOH (pH Shift to Basic) Protonated->Base Chemical Shift FreeBase Free-Base NFL (Non-Polar) Base->FreeBase Deprotonation Solvent Dichloromethane Extraction FreeBase->Solvent Solubilization Yield High Extraction Yield (Selective Partitioning) Solvent->Yield Matrix Exclusion

Chemical logic of basification for selective loline alkaloid partitioning.

Q2: How do I handle co-extracted lipids and chlorophyll that foul my LC-MS/MS or GC-MS columns? Causality: Grass matrices are rich in non-polar lipids and pigments that readily co-extract when using strong organic solvents like dichloromethane or chloroform[3]. If injected directly, these compounds cause severe ion suppression in MS detectors and rapidly degrade column stationary phases. Solution: Implement a targeted cleanup phase. For liquid-liquid partitioning, washing the initial aqueous slurry with hexane removes non-polar lipids while leaving the protonated alkaloids safely in the aqueous phase (prior to basification)[3]. Alternatively, if extracting directly with dichloromethane, pass the final extract through a C18 Solid Phase Extraction (SPE) cartridge or a 0.2 µm PTFE filter. This traps large lipophilic molecules while allowing the smaller NFL molecules to elute[2].

Q3: How do I ensure my extraction protocol is self-validating and accounts for matrix effects? Causality: Variations in tissue density, ambient humidity, and solvent evaporation can cause unpredictable fluctuations in extraction efficiency. Without an internal standard added before extraction, you cannot distinguish between a low-yielding plant and a failed extraction. Solution: Spike the extraction solvent with an internal standard that mimics NFL's chemical behavior. For GC-FID/MS analysis, quinoline (typically spiked at 14.2 - 15 µg/mL) is the gold standard[2][6]. For modern LC-MS/MS workflows, 4-phenomorpholine (spiked at ~60 µg/mL) is highly recommended due to its structural stability and distinct retention time[5]. Recoveries of the internal standard dictate the validity of the NFL quantification for every single vial.

Step-by-Step Methodology: Optimized High-Yield NFL Extraction

This protocol is designed as a self-validating system. By introducing the internal standard at Step 3, any downstream losses are mathematically accounted for, ensuring absolute trustworthiness in your final data[2][5].

Step 1: Matrix Preparation (Lyophilization & Milling) Freeze-dry the grass tissues (shoots or seeds) immediately after harvest to halt enzymatic degradation of alkaloids[5][6]. Mill the dried tissue to a particle size of <1 mm to maximize solvent contact area[3].

Step 2: Basification Weigh exactly 250 mg of the lyophilized, milled tissue into a 6 mL glass vial. Add 250 µL of saturated sodium bicarbonate (NaHCO₃) solution directly to the tissue. Vortex briefly to ensure the matrix is evenly wetted and the pH is shifted to deprotonate the alkaloids[5][6].

Step 3: Solvent Addition & Internal Standard Spiking (The Self-Validation Step) Prepare an extraction solvent of dichloromethane:ethanol (95:5, v/v). Spike this solvent with your chosen internal standard (e.g., 4-phenomorpholine at 60 µg/mL for LC-MS, or quinoline at 15 µg/mL for GC-MS)[2][5]. Add 5 mL of this spiked solvent to the basified tissue.

Step 4: Mechanical Extraction Seal the vials tightly (lolines are volatile) and shake mechanically at 200 rpm for 1 hour at room temperature[2][5]. This duration is critical to allow the solvent to penetrate the cellulosic matrix and partition the free-base NFL.

Step 5: Filtration and Cleanup Filter the resulting extract through a cotton-plugged glass pipette tip or a 0.2 µm PTFE syringe filter to remove particulates and large lipid complexes[2][5].

Step 6: Analysis Aliquot 1 mL of the purified filtrate into a 2 mL amber GC/LC vial. Analyze immediately to prevent volatilization or degradation of the formyl group[2][5].

Quantitative Data: Solvent Efficacy Comparison

Choosing the right solvent system dictates the success of the extraction. The table below synthesizes quantitative recovery data across different standard methodologies used in the field.

Extraction Solvent SystemBasification Step Required?Target AlkaloidsTypical Recovery Rate (%)Matrix Interference LevelPrimary Analytical Use
80% Methanol [2][3]NoErgot & Lolines (Mixed)60 - 70%High (Pigments, Sugars)Broad-spectrum screening
Isopropanol:Water [7]NoLolines80 - 120%ModerateLC-MS/MS rapid assays
CH₂Cl₂:EtOH (95:5) [5]Yes (NaHCO₃) Free-base Lolines (NFL, NAL)>90% Low (Highly Selective) Precision GC-MS / LC-MS

Note: While isopropanol:water offers rapid extraction[7], the basified CH₂Cl₂:EtOH method provides superior selectivity, drastically reducing the need for complex post-extraction cleanup[5].

References

  • INTERMEDIATE STEPS OF LOLINE ALKALOID BIOSYNTHESIS Source: University of Kentucky (UKnowledge) URL:[Link]

  • Accumulation of Alkaloids in Different Tall Fescue KY31 Clones Harboring the Common Toxic Epichloë coenophiala Endophyte under Field Conditions Source: MDPI URL:[Link]

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS Source: ResearchGate URL:[Link]

  • Tall fescue seed extraction and partial purification of ergot alkaloids Source: NIH (PMC) URL:[Link]

  • Production of loline alkaloids by the grass endophyte, Neotyphodium uncinatum, in defined media Source: ResearchGate URL:[Link]

  • Influence of Plant Age and Endophyte Status on the Nematotoxicity of Festulolium loliaceum to Trichodorus primitivus and Quantification of Active Phytochemicals Source: MDPI URL:[Link]

  • LOLINE ALKALOID BIOSYNTHESIS IN NEOTYPHODIUM UNCINATUM, A FUNGAL ENDOPHYTE OF LOLIUM PRATENSE Source: University of Kentucky (UKnowledge) URL:[Link]

  • NEMATOTOXICITY OF NEOTYPHODIUM INFECTED TALL FESCUE ALKALOIDS AND OTHER SECONDARY METABOLITES ON PRATYLENCHUS SCRIBNERI Source: UGA Open Scholar URL:[Link]

Sources

Optimization

Technical Support Center: Navigating Co-elution Challenges in the GC-MS Analysis of N-Formylnorloline

Welcome to our specialized technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide practical, in-depth solutions to a common and often frustrating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our specialized technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide practical, in-depth solutions to a common and often frustrating challenge in analytical chemistry: the co-elution of N-Formylnorloline with other matrix components in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Our approach is rooted in a deep understanding of chromatographic principles and mass spectrometric techniques, offering you a clear path to achieving accurate and reliable results.

The Challenge of N-Formylnorloline Analysis

N-Formylnorloline is a significant loline alkaloid produced by endophytic fungi in various grass species, notably tall fescue (Festuca arundinacea). Its analysis is crucial for agricultural research, livestock management (due to its potential toxicity), and drug discovery. However, its polar nature and the complex biological matrices in which it is found present considerable analytical hurdles, with co-elution being a primary obstacle.

This guide provides a systematic, question-and-answer-based approach to troubleshooting these co-elution issues, empowering you to move from unresolved peaks to confident quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Identifying and Confirming Co-elution

Question 1: My chromatogram shows a single, broad, or misshapen peak where I expect N-Formylnorloline. How can I be sure this is a co-elution issue?

Answer:

Confirming co-elution is the essential first step before any method modification. A symmetrical, sharp peak is indicative of a single, pure compound. Deviations from this ideal shape, such as fronting, tailing, or the appearance of a "shoulder" on the peak, strongly suggest the presence of one or more co-eluting compounds.

Here’s a systematic approach to confirming co-elution:

  • Visual Peak Inspection: As a first pass, carefully examine the peak shape. Broad, asymmetric, or shouldered peaks are red flags for co-elution.

  • Mass Spectral Analysis: Your mass spectrometer is a powerful tool for diagnosing co-elution.

    • Scan Data Review: If you are collecting data in full scan mode, examine the mass spectra at different points across the peak (the leading edge, the apex, and the tailing edge). If the mass spectra are not consistent across the entire peak, it's a clear indication of multiple components.

    • Extracted Ion Chromatograms (EICs): This is a highly effective technique. N-Formylnorloline and potential co-eluents will have unique fragment ions. By plotting the EICs for these specific ions, you can often resolve a single chromatographic peak into multiple, slightly offset peaks, confirming co-elution. For instance, if N-Formylnorloline has a characteristic ion at m/z 183 and a suspected co-eluting compound has a unique ion at a different m/z, plotting both EICs will reveal if they are eluting at slightly different times.

  • Deconvolution Software: Modern GC-MS software packages often include sophisticated deconvolution algorithms. These tools can mathematically separate overlapping mass spectra, providing "pure" spectra for each component within a single chromatographic peak. This not only confirms co-elution but can also aid in the tentative identification of the interfering compound.

Section 2: Chromatographic Strategies for Resolving Co-elution

Question 2: I've confirmed that N-Formylnorloline is co-eluting with another compound. What are the most effective chromatographic adjustments I can make?

Answer:

Resolving co-eluting peaks requires improving the chromatographic resolution between them. This is achieved by manipulating the three key factors of the resolution equation: efficiency (N) , selectivity (α) , and retention factor (k) .

Here is a logical workflow for troubleshooting and optimizing your chromatographic method:

Workflow for Chromatographic Optimization

A Co-elution Confirmed B Optimize Temperature Program A->B Start with non-destructive changes C Evaluate GC Column B->C If temperature changes are insufficient F Resolution Achieved B->F Successful D Adjust Carrier Gas Flow Rate C->D Fine-tune with flow rate C->F Successful E Consider Derivatization D->E If resolution is still poor D->F Successful E->F Successful

Caption: A systematic approach to resolving co-elution.

1. Optimize the GC Oven Temperature Program:

The temperature program has a profound effect on separation.[1][2] A good starting point is a "scouting gradient" of 10°C/min.[1] Based on the initial results, you can make the following adjustments:

  • Lower the Initial Temperature: This can improve the resolution of early-eluting compounds. For splitless injections, a common practice is to set the initial oven temperature 10-20°C below the boiling point of the injection solvent.[3]

  • Decrease the Ramp Rate: A slower temperature ramp generally leads to better separation, as it allows more time for the analytes to interact with the stationary phase. Try reducing your ramp rate in increments of 2-5°C/min.[4]

  • Introduce an Isothermal Hold: If the co-eluting peaks are in a specific region of the chromatogram, introducing a brief isothermal hold just before their elution can significantly improve resolution.

ParameterAdjustmentRationaleImpact on Analysis Time
Initial Temperature DecreaseImproves resolution of early eluting compounds.Increases
Ramp Rate DecreaseGenerally improves resolution for most compounds.Increases
Final Hold Time IncreaseEnsures elution of all compounds.Increases

2. Evaluate and Change the GC Column:

The choice of the GC column's stationary phase is critical for achieving selectivity.

  • Stationary Phase Polarity: The principle of "like dissolves like" is a good guide. For alkaloids like N-Formylnorloline, a mid-polarity stationary phase is often a good choice. Standard non-polar phases like 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) are commonly used for initial screening.[4][5] However, if co-elution persists, switching to a more polar stationary phase, such as one with a higher percentage of phenyl or cyanopropyl functional groups, can alter the elution order and resolve the co-eluting peaks.[6]

  • Column Dimensions:

    • Length: A longer column increases the number of theoretical plates and, therefore, efficiency and resolution. Doubling the column length can increase resolution by a factor of approximately 1.4.[7]

    • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm vs. 0.25 mm) provides higher efficiency.

    • Film Thickness: A thicker film increases retention and can be beneficial for volatile compounds. For less volatile compounds like N-Formylnorloline, a standard film thickness (e.g., 0.25 µm) is generally appropriate.

3. Adjust the Carrier Gas Flow Rate:

The flow rate of the carrier gas (typically helium) affects the efficiency of the separation. While modern GC-MS systems can operate at a range of flow rates, there is an optimal flow rate for a given column and carrier gas that will provide the best efficiency. Deviating from this optimum can lead to peak broadening. Consult your column manufacturer's guidelines for the optimal flow rate.

Section 3: Chemical Modification - The Role of Derivatization

Question 3: I've tried optimizing my chromatography, but I still have co-elution issues. Can derivatization help?

Answer:

Absolutely. Derivatization is a powerful technique to improve the chromatographic behavior of polar and non-volatile compounds like N-Formylnorloline.[8] The primary goals of derivatization in this context are:

  • Increase Volatility: By replacing active hydrogens (e.g., on hydroxyl or amine groups) with less polar functional groups, the volatility of the analyte is increased, making it more suitable for GC analysis.

  • Improve Thermal Stability: Derivatization can protect thermally labile functional groups from degradation in the hot GC inlet.

  • Enhance Separation: The derivatized analyte will have different chemical properties, leading to changes in its retention time and potentially resolving it from co-eluting compounds.

Silylation: A Common Derivatization Strategy

Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used derivatization technique for compounds containing hydroxyl, carboxyl, and amine groups.[9]

Experimental Protocol: Silylation of N-Formylnorloline

This protocol is a general guideline. Optimization of reaction time and temperature may be necessary for your specific sample matrix.

  • Sample Preparation:

    • Extract the loline alkaloids from your sample matrix (e.g., plant material) using an appropriate solvent system (e.g., methanol or chloroform-based extraction).[7][10]

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.[9]

  • Derivatization Reaction:

    • To the dried extract, add 100 µL of a silylating reagent mixture. A common and effective reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[9]

    • Seal the reaction vial tightly.

    • Heat the vial at 60-80°C for 30-60 minutes.[9][11]

  • GC-MS Analysis:

    • After the reaction is complete, cool the vial to room temperature.

    • The sample can then be directly injected into the GC-MS.

Workflow for Silylation Derivatization

A Dry Sample Extract B Add Silylating Reagent (e.g., MSTFA + 1% TMCS) A->B C Seal Vial and Heat (60-80°C, 30-60 min) B->C D Cool to Room Temperature C->D E Inject into GC-MS D->E

Caption: A streamlined workflow for silylation derivatization.

Section 4: Leveraging Mass Spectrometry for Resolution

Question 4: Can I solve my co-elution problem using just the mass spectrometer, even if the peaks are not fully separated chromatographically?

Answer:

In some cases, yes. The mass spectrometer can provide an additional dimension of separation, allowing you to distinguish between co-eluting compounds if they have different mass spectra.

1. Using Extracted Ion Chromatograms (EICs):

As mentioned in the confirmation of co-elution, if N-Formylnorloline and the interfering compound have at least one unique, abundant fragment ion, you can use EICs for quantification. By integrating the peak area of the unique ion for N-Formylnorloline, you can exclude the contribution from the co-eluting compound.

Understanding the Mass Spectrum of Loline Alkaloids:

  • N-acetylloline (C₁₀H₁₆N₂O₂): The mass spectrum of N-acetylloline shows characteristic fragment ions.

  • N-Formylnorloline (C₉H₁₄N₂O₂): We can predict that N-Formylnorloline will also exhibit a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of small neutral molecules or radicals. The molecular weight of N-Formylnorloline is 182.22 g/mol . A key fragment would likely be the loss of the formyl group (CHO), leading to a significant ion at m/z 153.

Potential Co-eluting Compounds and Their Mass Spectra:

In the analysis of endophyte-infected fescue, potential co-eluting compounds include:

  • Other Loline Alkaloids: N-acetylloline is a common co-occurring loline alkaloid.[13] Its mass spectrum will be similar to N-Formylnorloline, making chromatographic separation crucial.

  • Plant Metabolites: Fatty acids, sugars, and other plant secondary metabolites can also co-elute.[14] These compounds will generally have very different mass spectra from N-Formylnorloline, making them easier to distinguish using EICs.

2. Deconvolution Software:

If the mass spectra of the co-eluting compounds are sufficiently different, deconvolution software can be highly effective. These algorithms can mathematically extract the individual mass spectra of each component from the mixed signal, allowing for their identification and quantification even with significant chromatographic overlap.

Logical Relationship for Mass Spectrometric Resolution

A Co-eluting Peaks B Do compounds have unique fragment ions? A->B C Yes B->C D No B->D E Use Extracted Ion Chromatograms (EICs) for quantification C->E F Are the overall mass spectra significantly different? D->F G Yes F->G H No F->H I Use Deconvolution Software G->I J Chromatographic separation is essential H->J

Caption: Decision tree for using mass spectrometry to resolve co-elution.

Section 5: Sample Preparation and Matrix Effects

Question 5: Could my sample preparation be contributing to the co-elution problem?

Answer:

Yes, your sample preparation method can have a significant impact on co-elution by influencing the complexity of the sample extract injected into the GC-MS.

Matrix Effects:

The "matrix" refers to all the other components in your sample besides the analyte of interest. These components can interfere with the analysis, causing what are known as "matrix effects."[15][16] In the context of co-elution, a complex matrix increases the likelihood that some components will have similar chromatographic properties to N-Formylnorloline.

Strategies to Minimize Matrix Effects and Co-elution:

  • Selective Extraction: Tailor your extraction procedure to be as selective as possible for loline alkaloids. This can involve optimizing the pH of the extraction solvent. Since alkaloids are basic, an acidic aqueous extraction followed by a liquid-liquid extraction into an organic solvent after basifying the aqueous phase can be an effective cleanup step.[7][10]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. By choosing an appropriate sorbent, you can selectively retain the loline alkaloids while washing away many of the interfering matrix components.[17]

A Note on Method Validation:

Whenever you make significant changes to your analytical method, it is crucial to re-validate it to ensure that it still meets the required performance criteria for accuracy, precision, linearity, and sensitivity.[18][19][20]

References

  • Qawasmeh, A., et al. (2012). GC–MS Analysis of Volatile Secondary Metabolites in "Mediterranean" and "Continental" Festuca arundinacea (Poaceae) Infected with the Fungal Endophyte Neotyphodium coenophialum Strain AR542.
  • PubChem. N-Acetylloline. National Center for Biotechnology Information. Available at: [Link].

  • Schultes, F., et al. (2022).
  • Bodor, Z., et al. (2026). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. MDPI.
  • Bush, L. P., et al. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Analytical Chemistry.
  • Regis Technologies. (n.d.). GC Derivatization. Available at: [Link].

  • BenchChem. (n.d.). Application Notes and Protocols for Derivatization Methods in GC-MS Analysis of Pyrrolizidine Alkaloids.
  • Bush, L. P., et al. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. PMC.
  • Vork, L., et al. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Frontiers in Molecular Biosciences.
  • Lu, M. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent Technologies.
  • Element Lab Solutions. (n.d.).
  • Fiehn, O. (2025).
  • Wallace, D. W. (2017). The Secrets of Successful Temperature Programming.
  • Stochmal, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat.
  • Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
  • Kumar, V., et al. (2017). Derivatization steps prior to GC–MS analysis: a Silylation reactions...
  • Agilent Technologies. (n.d.).
  • Phetsomphou, S., et al. (2016). Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. PubMed.
  • Phenomenex. (2025).
  • Brown, D. B., et al. (2022).
  • Organomation. (n.d.).
  • Orhan, I. E., et al. (2012). GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. PMC.
  • Hofmann, J., & Dr. Heike, B. (2023).
  • Wink, M. (1993). Extraction of alkaloids. In Methods in Plant Biochemistry (pp. 239-263). Academic Press.
  • Wang, Y., et al. (2021). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Scientific Reports.
  • Rahman, M. M., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • Sparkman, O. D. (2026).
  • Immunomart. (n.d.). N-Acetylloline.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • Creative Proteomics. (n.d.).
  • PubChemLite. N-acetylloline (C10H16N2O2).
  • DEA.gov. (2019).
  • Sajewicz, M., & Kowalska, T. (2019).
  • Dantus, M., et al. (2023). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC.
  • Stafilov, T., & Stefova, M. (2004). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Journal of the Serbian Chemical Society.
  • Agilent Technologies. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis.
  • Kumar, S., & Kumar, A. (2015).
  • Scammells, P. J., et al. (2000).
  • Kormány, R., et al. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • VERIFIN. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
  • Tesso, H., & König, W. A. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Saudi Chemical Society.
  • Separation Science. (2025).
  • Mayes, R. W., & Dove, H. (1998). Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material. Journal of Agricultural and Food Chemistry.
  • Stafilov, T., et al. (2017). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • Strickland, J. R., et al. (2011). Endophyte Infected Tall Fescue: Plant Symbiosis to Animal Toxicosis. Frontiers in Plant Science.

Sources

Troubleshooting

Technical Support Center: Preservation of N-Formylnorloline Integrity During Sample Preparation

Welcome to the Technical Support Center for N-Formylnorloline analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Formylnorloline analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for preventing the degradation of N-Formylnorloline during sample preparation. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind each procedural step, ensuring the integrity and accuracy of your experimental results.

I. Understanding the Challenge: The Instability of the N-Formyl Group

N-Formylnorloline, a loline alkaloid, possesses a chemically labile N-formyl group. This functional group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of its primary degradation product, norloline. The degradation of N-Formylnorloline can significantly impact the accuracy of quantification and the overall interpretation of experimental data. This guide provides a comprehensive framework to mitigate this degradation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your sample preparation workflow.

Problem Potential Cause Recommended Solution
Low or no detection of N-Formylnorloline Degradation due to improper pH during extraction.Maintain a neutral or slightly acidic pH (6.0-7.0) throughout the extraction process. Use buffered solutions to control the pH environment.
Thermal degradation during sample processing.Avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Presence of a significant norloline peak in the chromatogram Hydrolysis of the N-formyl group.This is a direct indicator of degradation. Implement the preventative measures outlined in this guide, focusing on pH and temperature control.
Poor recovery of N-Formylnorloline Inefficient extraction from the sample matrix.Optimize the extraction solvent system. A mixture of a polar and a non-polar solvent may be necessary to efficiently extract N-Formylnorloline while minimizing co-extraction of interfering substances.
Adsorption to labware.Use silanized glassware or low-adsorption polypropylene tubes to minimize loss of the analyte.
Inconsistent results between replicate samples Variable degradation due to inconsistent sample handling.Standardize all sample preparation steps, including incubation times, temperatures, and pH adjustments.
Freeze-thaw cycle degradation.Aliquot samples after initial processing to avoid repeated freeze-thaw cycles, which can promote degradation[1][2][3].

III. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and preparation of N-Formylnorloline samples.

Q1: What is the optimal pH range for extracting and storing N-Formylnorloline?

A1: Based on the general principles of amide hydrolysis, a neutral to slightly acidic pH range of 6.0-7.0 is recommended to minimize both acid and base-catalyzed degradation. The use of a buffered extraction solution, such as a phosphate or acetate buffer, is crucial for maintaining a stable pH environment[4].

Q2: What are the best solvents for extracting N-Formylnorloline?

A2: The choice of solvent will depend on the sample matrix. For many biological matrices, a liquid-liquid extraction with a moderately polar solvent like ethyl acetate or a mixture of chloroform and methanol is effective for alkaloid extraction[5][6]. It is critical to ensure that the pH of the aqueous phase is controlled during the extraction process.

Q3: How should I store my samples to prevent degradation of N-Formylnorloline?

A3: For short-term storage (less than 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -80°C. It is imperative to aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles, which have been shown to degrade sensitive analytes[1][2][3].

Q4: Can I use acidic or basic conditions at any point during my sample preparation?

A4: It is strongly advised to avoid strongly acidic or basic conditions. While traditional alkaloid extraction methods often employ acid-base partitioning, this can lead to significant hydrolysis of the N-formyl group[7][8]. If pH adjustment is unavoidable, it should be done rapidly and at low temperatures, and the sample should be neutralized immediately afterward.

Q5: Are there any additives that can help stabilize N-Formylnorloline?

A5: While specific stabilizers for N-Formylnorloline have not been extensively studied, the primary focus should be on controlling pH and temperature. The use of antioxidants may be considered if oxidative degradation is suspected, although hydrolysis is the more probable degradation pathway.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction and analysis of N-Formylnorloline, designed to minimize degradation.

Protocol 1: Buffered Liquid-Liquid Extraction of N-Formylnorloline

This protocol is designed for the extraction of N-Formylnorloline from a solid or semi-solid biological matrix.

  • Homogenization: Homogenize the sample in a 100 mM phosphate buffer solution (pH 6.5) at a 1:5 (w/v) ratio. Perform this step on ice to minimize enzymatic activity and thermal degradation.

  • Extraction: To the homogenate, add 3 volumes of ethyl acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Collection: Carefully collect the upper organic layer containing the extracted N-Formylnorloline.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 30°C.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of N-Formylnorloline and Norloline

This method allows for the simultaneous quantification of N-Formylnorloline and its primary degradation product, norloline.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Use multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for N-Formylnorloline and norloline will need to be optimized on your instrument.

V. Visualization of Degradation and Prevention Workflow

The following diagrams illustrate the key degradation pathway and the recommended workflow to prevent it.

NFL N-Formylnorloline Nor Norloline NFL->Nor Hydrolysis Acid Acid (H+) Acid->NFL Base Base (OH-) Base->NFL caption Degradation of N-Formylnorloline cluster_extraction Extraction cluster_processing Post-Extraction Processing Homogenization Homogenization in Buffered Solution (pH 6.5) on Ice LLE Liquid-Liquid Extraction (Ethyl Acetate) Homogenization->LLE PhaseSep Phase Separation (Centrifugation at 4°C) LLE->PhaseSep Collection Collection of Organic Layer PhaseSep->Collection Drying Drying over Anhydrous Na2SO4 Collection->Drying Evaporation Evaporation under N2 (≤ 30°C) Drying->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis caption Recommended Sample Preparation Workflow

Caption: Recommended sample preparation workflow.

VI. References

  • Ji, Y., & Li, Y. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.

  • Indena S.p.A. (1996). Process for the extraction and purification of alkaloids. European Patent No. EP0707589B1.

  • Sato, L. S., de Oliveira, V. M., & de Andrade, J. B. (2004). New extraction technique for alkaloids. Química Nova, 27(6), 1024-1026.

  • Kocanci, P., Nigdelioglu Dolanbay, S., & Aslim, B. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. CABI Agriculture and Bioscience, 3(1), 1-8.

  • Needle.Tube. (n.d.). Effects of Freeze-Thaw Cycles on Biological Samples: Minimizing Impact and Strategies for Preservation. Retrieved from [Link]

  • Chapman, R. S. L., Lawrence, R., Williams, J. M. J., & Bull, S. D. (2017). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Letters, 19(18), 4908–4911.

  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Development of Orthogonal Separation Methods for 2D HPLC (MS/MS) Analysis of Peptides. Waters Corporation.

  • Kiontke, S., & Luy, B. (2018). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 29(12), 2459–2470.

  • S. Baby, V., & Viswam, B. (2021). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv.

  • Kaltner, F., Schex, S., Weigel, S., & Rychlik, M. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(25), 7247–7260.

  • Wise, S. A., & Phillips, M. M. (2005). LC/MS/MSによる血中ベンゾジアゼピン類の分析. Agilent Technologies.

  • Celina, M. (n.d.). LIMITATIONS OF THE ARRHENIUS METHODOLOGY. Sandia National Laboratories.

  • Ajinomoto Co., Inc. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. U.S. Patent No. 4,021,418.

  • Szczesniewski, A., & Adler, C. J. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.

  • Brown, R. S., & Hii, K. K. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(8), e3838.

  • Sekisui Medical Co., Ltd. (2024). LC/MS/MSを用いた分析法開発の基礎講座.

  • Parameswaranpillai, J., Seno, J., Francis, B., & Aprem, A. S. (2014). Arrhenius plots for calculating the activation energy for degradation of PP, HDPE and their blends. ResearchGate.

  • Madushani, K. A. C., & Seneviratne, K. N. (2021). Effect of matrix composition on stability, release and bioaccessibility of encapsulated folic acid. Food Chemistry, 336, 127690.

  • Bing, L., et al. (2017). The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues. Biopreservation and Biobanking, 15(5), 434-442.

  • Patel, B. L., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone. Pharmaceutical Research, 7(7), 703–711.

  • Wu, X., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. Organic Letters, 25(39), 7232–7237.

  • Bou-Chacra, N. A., et al. (2020). Erroneous or Arrhenius: A Degradation Rate-Based Model for EPDM during Homogeneous Ageing. Polymers, 12(9), 2134.

  • Schouten, P. G., et al. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society, 146(10), 6994–7003.

  • van der Meer, R., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10474–10485.

  • Nasrollahzadeh, M., et al. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 21(13), 3433-3467.

  • Gzyl-Malcher, B., et al. (2023). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 24(4), 4038.

  • D’Arienzo, C. J., & Raftery, D. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.

Sources

Optimization

Technical Support Center: Troubleshooting Low N-Formylnorloline (NFL) Expression in Neotyphodium Cultures

Welcome to the advanced troubleshooting guide for loline alkaloid biosynthesis. While Neotyphodium (now widely reclassified as Epichloë) endophytes produce high titers of N-formylnorloline (NFL) in planta due to host-sup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for loline alkaloid biosynthesis. While Neotyphodium (now widely reclassified as Epichloë) endophytes produce high titers of N-formylnorloline (NFL) in planta due to host-supplied apoplastic precursors, triggering this secondary metabolic pathway in vitro requires precise environmental and nutritional mimicry[1].

This guide is designed for researchers and drug development professionals to diagnose, correct, and validate experimental bottlenecks preventing high-yield NFL expression.

Part 1: Diagnostic FAQ (Causality & Mechanisms)

Q1: My Neotyphodium uncinatum culture has robust mycelial mass in Potato Dextrose Broth (PDB), but LC-MS shows zero NFL. Why? The Causality: Robust mycelial growth does not equate to secondary metabolite production. In Epichloë species, the lol gene cluster is highly repressed by complex nitrogen sources and rich media[2]. Complex media downregulates the transcription of early pathway genes (lolC). To induce NFL production, the fungus must be grown in a defined minimal medium where nitrogen and carbon are strictly controlled[2].

Q2: I am using defined minimal media, but NFL yields are still < 10 mg/L. What is the limiting factor? The Causality: The two most common limiting factors are the nitrogen source and the growth phase . NFL production is strictly a stationary-phase phenomenon[2]. If you harvest the culture during the exponential growth phase (e.g., day 7), the lol genes have not yet been fully activated[3]. Furthermore, using inorganic nitrogen (like NH₄NO₃) yields poor results. Specific amino acids—particularly L-ornithine or L-asparagine—act as superior nitrogen sources because they are direct biosynthetic precursors for the pyrrolizidine ring[2][3].

Q3: My culture produces Norloline (NL) and N-acetylnorloline (NANL), but no N-formylnorloline (NFL). Is this a media issue? The Causality: No, this indicates a genetic or enzymatic bottleneck at the terminal step of the pathway. The conversion of NL to NFL is specifically catalyzed by a formyltransferase encoded by the lolP gene[4]. If your specific fungal isolate has a mutated, deleted, or silenced lolP gene, the pathway irreversibly arrests at NL or NANL[4].

Part 2: Pathway & Troubleshooting Visualization

To effectively troubleshoot, you must understand the enzymatic logic of the lol cluster and the decision tree for resolving expression failures.

Biosynthesis Precursors L-Proline + L-Homoserine (Primary Metabolites) Exo1 exo-1-aminopyrrolizidine (Intermediate) Precursors->Exo1 lolC, lolD, lolT (Early Pathway) Norloline Norloline (NL) Exo1->Norloline lolO (Ether Bridge Formation) NFL N-Formylnorloline (NFL) (Target Alkaloid) Norloline->NFL lolP (Formylation) NAL N-Acetylloline (NAL) (Alternative Branch) Norloline->NAL lolN, lolM (Acetylation/Methylation)

Caption: Loline alkaloid biosynthetic pathway highlighting NFL production via lolP.

Troubleshooting Start Low NFL Expression Media Is culture in Complex Media? Start->Media Switch Switch to Defined Media (Sucrose + Ornithine) Media->Switch Yes Phase Reached Stationary Phase (>15 days)? Media->Phase No Wait Continue Incubation Phase->Wait No Genes Check lolP / lolO via PCR Phase->Genes Yes Loss Gene Loss: Get New Isolate Genes->Loss Negative Opt Optimize pH (5.0-7.5) Genes->Opt Positive

Caption: Logical troubleshooting workflow for resolving low NFL expression in vitro.

Part 3: Quantitative Data Presentation

The table below summarizes the critical impact of carbon/nitrogen source combinations and harvest timing on the expected NFL yield[2]. Use this as a benchmark for your own LC-MS/MS quantifications.

Media TypeCarbon SourceNitrogen SourceGrowth Phase at HarvestExpected NFL Yield
Complex (e.g., PDB)GlucosePeptone / Yeast ExtractExponential or Stationary0 mg/L (Suppressed)
Defined MinimalSucrose (16.7 mM)Inorganic (e.g., NH₄NO₃)Stationary (Day 16)< 50 mg/L
Defined MinimalSucrose (16.7 mM)Urea (30 mM)Stationary (Day 16)~200 - 300 mg/L
Defined MinimalSucrose (16.7 mM)L-Ornithine (30 mM)Stationary (Day 16)~700 mg/L (Optimal)

Part 4: Self-Validating Experimental Protocol

To achieve the ~700 mg/L theoretical maximum of NFL in vitro, abandon standard mycological workflows and implement the following self-validating protocol[2][3].

Step 1: Strain Selection & Genetic Verification

Neotyphodium uncinatum (e.g., strain e167) is the only species reliably documented to produce lolines in vitro[2].

  • Action: Extract genomic DNA from your isolate and perform PCR targeting the lolP and lolO genes.

  • Validation Checkpoint: If lolP amplifies successfully, proceed. If absent, the strain cannot formylate norloline to NFL, and you must acquire a verified N. uncinatum isolate[4].

Step 2: Defined Media Formulation

Formulate a minimal medium utilizing 16.7 mM sucrose as the carbon source and 30 mM L-ornithine as the nitrogen source[2].

  • Action: Autoclave the basal salts and sucrose. Do not autoclave the L-ornithine.

  • Validation Checkpoint: Filter-sterilize L-ornithine (0.2 µm) and add it post-autoclaving. Autoclaving amino acids with sugars causes Maillard reactions, which irreversibly destroy the pyrrolizidine precursors and artificially alter the pH. Verify the final medium pH is strictly between 5.0 and 7.5[2].

Step 3: Fermentation Kinetics

Inoculate the defined media and incubate cultures at 22–25°C in total darkness.

  • Action: Allow the culture to grow undisturbed. NFL production is a secondary metabolic process triggered only after the onset of the stationary growth phase[2].

  • Validation Checkpoint: Monitor fungal dry weight from a set of sacrificial control flasks. Do not initiate extraction until the dry weight curve flattens (typically day 15–16). Harvesting during the exponential phase guarantees failure[2][3].

Step 4: Extraction and Absolute Quantification

Lolines are highly soluble in water at neutral/acidic pH. To extract them, they must be deprotonated.

  • Action: Basify the culture filtrate to pH 10 using NH₄OH. This deprotonates the 1-aminopyrrolizidine core, making the NFL lipophilic. Extract the aqueous phase 3x with dichloromethane (CH₂Cl₂)[3].

  • Validation Checkpoint: Spike the initial filtrate with a known concentration of an internal standard (e.g., a synthetic deuterated loline or an unrelated stable alkaloid) prior to basification. Calculate the absolute recovery rate during LC-MS/MS or GC-MS analysis to ensure your low yield isn't actually an extraction artifact[4].

Part 5: References

  • [2] Blankenship, J. D., Spiering, M. J., Wilkinson, H. H., Fannin, F. F., Bush, L. P., & Schardl, C. L. (2001). Production of loline alkaloids by the grass endophyte, Neotyphodium uncinatum, in defined media. ResearchGate. 2

  • [4] Blankenship, J. D., et al. (2005). Biosynthetic Precursors of Fungal Pyrrolizidines, the Loline Alkaloids. ResearchGate. 4

  • [1] Schardl, C. L., Grossman, R. B., Nagabhyru, P., Faulkner, J. R., & Mallik, U. P. (2007). Loline alkaloids: Currencies of mutualism. Phytochemistry (ACS Publications Index).1

  • [3] Blankenship, J. D. (2004). Loline Alkaloid Biosynthesis in Neotyphodium uncinatum, a Fungal Endophyte of Lolium pratense. UKnowledge. 3

  • [5] Cheplogoi, P. K., et al. (2024). Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes. PMC. 5

Sources

Troubleshooting

Reducing signal-to-noise ratio in N-Formylnorloline NMR spectroscopy

Topic: Signal-to-Noise Ratio (SNR) Optimization for N-Formylnorloline Analysis Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the NMR Troubleshooting and Support Center. Analyzi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Signal-to-Noise Ratio (SNR) Optimization for N-Formylnorloline Analysis Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the NMR Troubleshooting and Support Center. Analyzing complex loline alkaloids like N-formylnorloline presents unique spectroscopic challenges. This guide is designed to help you diagnose signal degradation, understand the physical chemistry causing it, and apply field-proven protocols to optimize your spectral data.

Part 1: Diagnostic Triage & FAQs

Q: I was advised to "reduce the signal-to-noise ratio" to fix my spectrum. How do I do this? A: This is a common terminology mix-up in the laboratory. In NMR spectroscopy, the goal is almost always to increase the Signal-to-Noise Ratio (SNR) or to reduce the noise-to-signal ratio. Higher SNR means your analyte's signal stands out clearly against background thermal noise.

However, there is one specific scenario where a user might intentionally take an action that reduces the theoretical maximum signal: Receiver Gain Clipping . If your sample has a massive solvent peak, it can exceed the dynamic range of the receiver, causing the Free Induction Decay (FID) to clip[1]. This clipping introduces severe baseline distortion and spurious noise. By reducing the receiver gain, you lower the absolute signal intensity (which technically lowers the raw signal value), but you prevent clipping, ultimately yielding a much cleaner, interpretable spectrum[1].

Q: Why does my N-formylnorloline sample specifically have such poor SNR compared to other alkaloids at the same concentration? A: The issue is rooted in the molecule's structure. N-formylnorloline is a 1-aminopyrrolizidine alkaloid with an oxygen bridge[2]. The N-formyl group exhibits restricted rotation around the C–N amide bond. At room temperature, this restricted rotation causes the molecule to exist as a mixture of two distinct rotamers (typically in a 60:40 ratio) that exchange slowly on the NMR timescale[3]. Consequently, the NMR signals for the protons and carbons near the formyl group are split into two separate peaks. This splitting effectively halves your signal intensity, drastically reducing the apparent SNR. (See Protocol 2 for the Variable Temperature solution).

Q: Can I just increase the number of scans (NS) indefinitely to fix noise issues? A: While increasing the number of scans (signal averaging) is the traditional method to enhance SNR, the relationship is governed by a square-root law. To double your SNR, you must quadruple your measurement time[4]. For dilute drug-development samples, this quickly becomes economically and practically prohibitive. Hardware optimizations or digital post-processing are often more efficient[5].

Part 2: Experimental Protocols for Noise Reduction & SNR Enhancement

To achieve a self-validating optimization system, do not blindly apply parameters. Follow these step-by-step methodologies, verifying the causality of each adjustment.

Protocol 1: Hardware & Acquisition Optimization

Causality: Proper tuning ensures maximum radiofrequency (RF) energy transfer to the sample and maximum signal reception. Proper shimming ensures the magnetic field is perfectly homogeneous; a heterogeneous field spreads a single resonance over a wide frequency band, flattening the peak and destroying SNR.

  • Probe Tuning and Matching: Insert the sample and open the tuning interface. Adjust the tuning and matching capacitors until the "wobble curve" is perfectly centered at the Larmor frequency of the target nucleus (e.g., 400 MHz for 1 H) and reaches the baseline.

  • Shimming: Lock onto the deuterated solvent. Perform gradient shimming (topshim), followed by manual optimization of the Z1 and Z2 shims. Validation: The lock level should rise, and the solvent peak should exhibit a sharp, symmetrical Lorentzian line shape.

  • Optimize Receiver Gain (RG): Execute the auto-gain routine (e.g., rga on Bruker systems). Ensure the start of the FID does not touch the top or bottom of the acquisition window to prevent ADC clipping[1].

  • Ernst Angle Optimization: If quantitative integration is not strictly required, set the pulse angle to the Ernst angle ( cos(α)=e−TR​/T1​ ). This maximizes the signal recovered per unit of time for rapidly pulsing experiments.

Protocol 2: Overcoming Rotamer Broadening via VT-NMR

Causality: Heating the sample increases the thermal energy of the molecules, accelerating the exchange rate between the two N-formyl rotamers. Once the exchange rate exceeds the frequency difference between the two split peaks, they coalesce into a single, sharp, time-averaged peak, effectively doubling the SNR for those nuclei[3].

  • Sample Preparation: Dissolve the N-formylnorloline extract in a high-boiling-point deuterated solvent (e.g., DMSO- d6​ , boiling point 189 °C).

  • Baseline Acquisition: Acquire a standard 1 H spectrum at 298 K. Note the split peaks (60:40 ratio) characteristic of the N-formyl rotamers.

  • Temperature Ramp: Gradually increase the probe temperature in 10 K increments using the Variable Temperature (VT) unit.

  • Equilibration & Re-shimming: Allow 5–10 minutes for thermal equilibration at each step. Critical: You must re-shim the Z1 / Z2 gradients at each temperature, as heat alters the solvent's viscosity and magnetic susceptibility.

  • Coalescence: Continue acquiring spectra until the split rotamer peaks coalesce into a single sharp peak (typically observed between 330 K and 350 K).

Protocol 3: Digital Post-Processing & Deep Learning

Causality: Raw FIDs contain high-frequency noise at the tail end where the signal has already decayed. Applying a mathematical window function suppresses this noise.

  • Exponential Apodization: Apply an exponential window function (Line Broadening, LB) to the FID before Fourier Transformation. For 1 H NMR, an LB of 0.3 to 1.0 Hz suppresses late-time FID noise, improving SNR at the cost of a slight increase in peak width.

  • Deep Neural Network Denoising (Advanced): For extremely dilute samples where traditional methods fail, export the raw spectral data and process it through a trained Deep Neural Network such as DN-Unet. This encoder-decoder architecture mathematically suppresses noise and can recover weak peaks submerged in the baseline, providing up to a 200-fold increase in SNR without additional instrument time[6],[7].

Part 3: Quantitative Optimization Data

The following table summarizes the expected impact of various optimization strategies on measurement time and SNR, allowing researchers to choose the most efficient path for their specific workflow constraints.

Optimization TechniqueParameter AdjustmentImpact on Measurement TimeExpected SNR Improvement
Signal Averaging Increase NS from 16 to 644x longer acquisition+100% (2x increase)
Apodization Apply 1.0 Hz Line BroadeningNone (Post-processing)+30% to +50%
VT-NMR (Rotamers) Heat from 298 K to 340 K+20 mins for equilibration~+80% (Peak coalescence)
Hardware Upgrade Switch to Cryogenic ProbeNoneUp to +400% [1]
Deep Learning Apply DN-Unet Algorithm< 1 minute (Processing)> 200-fold enhancement [6]

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree when confronted with a low-SNR spectrum of an alkaloid extract.

G Start Low SNR Detected in N-Formylnorloline Spectrum CheckFID 1. Check Raw FID Is the receiver clipping? Start->CheckFID ReduceGain Reduce Receiver Gain (RG) to prevent ADC distortion CheckFID->ReduceGain Yes CheckTune 2. Hardware Check Is wobble curve centered? CheckFID->CheckTune No ReduceGain->CheckTune TuneProbe Tune & Match Probe Re-optimize Z1/Z2 Shims CheckTune->TuneProbe No CheckRotamers 3. Rotamer Broadening? (Split peaks at room temp) CheckTune->CheckRotamers Yes TuneProbe->CheckRotamers VTNMR Perform VT-NMR (Heat to coalesce rotamers) CheckRotamers->VTNMR Yes CheckParams 4. Post-Processing (Window Functions / AI) CheckRotamers->CheckParams No VTNMR->CheckParams ApplyLB Apply Exponential Apodization or DN-Unet Denoising CheckParams->ApplyLB End High SNR Spectrum Achieved ApplyLB->End

Caption: Diagnostic workflow for resolving low Signal-to-Noise Ratio in N-Formylnorloline NMR analysis.

References

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation Source: Patsnap (Industry Technical Archives) URL: [Link]

  • Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet Source: Analytical Chemistry - ACS Publications URL:[Link]

  • How to get the most out of your NMR system Source: Oxford Instruments URL: [Link]

  • Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters Source: PubMed (National Institutes of Health) URL:[Link]

  • Isolation, Semi-Synthesis, and Nmr Spectral Studies of Loline Alkaloids Source: Journal of Natural Products - ACS Publications URL:[Link]

  • US7183098B2 - Loline alkaloid gene clusters of the fungal endophyte neotyphodium uncinatum Source: Google Patents URL

Sources

Optimization

Stability and storage optimization for N-Formylnorloline standard solutions

Welcome to the technical support center for N-Formylnorloline standard solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Formylnorloline standard solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and optimal storage of N-Formylnorloline. Here, you will find scientifically grounded protocols, troubleshooting guides, and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

Introduction to N-Formylnorloline

N-Formylnorloline is a bioactive loline alkaloid, a class of 1-aminopyrrolizidines produced by fungal endophytes found in certain grasses.[1][2] These compounds are of significant interest due to their insecticidal and insect-deterrent properties.[2] Accurate quantification of N-Formylnorloline is crucial for research in agronomy, toxicology, and pharmacology. The stability of standard solutions is paramount for generating reliable data. This guide provides a comprehensive overview of best practices for handling and storing N-Formylnorloline standards.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing N-Formylnorloline stock solutions?

A1: For long-term stability, it is recommended to prepare N-Formylnorloline stock solutions in high-purity (≥99.9%) methanol or acetonitrile.[3] These polar aprotic solvents are less reactive than protic solvents like ethanol or water. While N-Formylnorloline is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO, for use as a quantitative standard, methanol and acetonitrile offer good solubility and compatibility with common analytical techniques like HPLC and LC-MS.[4]

Q2: How should I store my N-Formylnorloline stock and working solutions?

A2: Proper storage is critical to prevent degradation. Here are the recommended storage conditions:

Solution TypeTemperatureLight ConditionsContainerRecommended Duration
Solid Material -20°CProtect from lightAirtight, desiccated containerPer manufacturer's expiry
Stock Solution -20°C or colderAmber glass vialsTightly sealed with PTFE-lined capsUp to 12 months (verify periodically)
Working Solution 2-8°CProtect from lightTightly sealed vialsUp to 1 month
Daily Use Room TemperatureProtect from lightAutosampler vialsUp to 24 hours

Rationale: Lowering the temperature significantly reduces the rate of chemical degradation.[3] Amber glass protects the compound from photodegradation. Tightly sealed containers with inert liners prevent solvent evaporation and contamination.

Q3: Can I store N-Formylnorloline solutions in plastic containers?

A3: It is not recommended to store N-Formylnorloline solutions, especially stock solutions, in plastic containers for extended periods. Some plastics may leach plasticizers or other contaminants into the solvent, which can interfere with your analysis. Additionally, some organic solvents can degrade or be absorbed by certain plastics. For long-term storage, always use high-quality, amber borosilicate glass vials with polytetrafluoroethylene (PTFE)-lined caps.

Q4: How can I check the stability of my N-Formylnorloline standard solution?

A4: The stability of your standard solution should be periodically verified. This can be done by comparing the response of the stored solution against a freshly prepared standard of the same concentration. A significant deviation in the analytical signal (e.g., >5%) suggests degradation. It is also good practice to monitor for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.

Q5: What are the potential degradation pathways for N-Formylnorloline?

A5: Loline alkaloids can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The formyl group on N-Formylnorloline can be hydrolyzed to yield other loline alkaloids.[5] Additionally, like many organic molecules, it can be susceptible to oxidation and photodegradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation, especially for long-term storage of the solid compound.[6]

Experimental Protocols

Preparation of N-Formylnorloline Standard Solutions

This protocol describes the preparation of a 1 mg/mL stock solution and a 10 µg/mL working solution.

Materials:

  • N-Formylnorloline solid standard

  • HPLC-grade methanol or acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance (readability of at least 0.01 mg)

  • Amber glass vials with PTFE-lined caps

  • Calibrated pipettes

Procedure for 1 mg/mL Stock Solution:

  • Allow the container of solid N-Formylnorloline to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh 10 mg of N-Formylnorloline into a 10 mL Class A volumetric flask.

  • Add approximately 5 mL of methanol or acetonitrile and gently swirl to dissolve the solid.

  • Once dissolved, bring the flask to the 10 mL mark with the solvent.

  • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Transfer the solution to an amber glass vial for storage.

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the stock solution at -20°C.

Procedure for 10 µg/mL Working Solution:

  • Allow the stock solution to warm to room temperature.

  • Using a calibrated pipette, transfer 1 mL of the 1 mg/mL stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with your chosen solvent.

  • Cap and invert the flask to mix thoroughly.

  • Transfer to a labeled vial and store at 2-8°C.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of N-Formylnorloline.

Chromatographic Issues

Issue 1: Peak Tailing

  • Possible Causes:

    • Secondary Interactions: The basic nitrogen in the pyrrolizidine ring of N-Formylnorloline can interact with acidic silanols on the surface of silica-based HPLC columns.

    • Column Contamination: Buildup of contaminants on the column frit or head.

    • Column Degradation: Loss of stationary phase or formation of voids in the column packing.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase to block active sites on the column. Alternatively, using a mobile phase with a slightly acidic pH can protonate the N-Formylnorloline, which can sometimes improve peak shape.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[7]

    • Column Flushing: Flush the column with a strong solvent to remove contaminants.[4]

    • Column Replacement: If the problem persists, the column may be irreversibly damaged and need replacement.

Issue 2: Drifting Retention Times

  • Possible Causes:

    • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the partitioning of the analyte, leading to shifts in retention time.

    • Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase.[8]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Solutions:

    • Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature.[8]

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Aqueous buffer-containing mobile phases should be prepared fresh daily.[4]

    • Adequate Equilibration: Allow sufficient time for the column to equilibrate before starting your analytical run, typically 10-20 column volumes.[8]

Quantitative Inaccuracy

Issue: Inconsistent or Low Recovery

  • Possible Causes:

    • Standard Degradation: The standard solution may have degraded due to improper storage.

    • Solvent Evaporation: Poorly sealed vials can lead to an increase in the concentration of the standard.

    • Adsorption to Surfaces: N-Formylnorloline may adsorb to the surfaces of glassware or sample vials.

  • Solutions:

    • Prepare Fresh Standards: If degradation is suspected, prepare a fresh set of standards from the solid material.

    • Use High-Quality Vials: Ensure vials are tightly capped. Use vials with low-adsorption surfaces if available.

    • Check for Accuracy: Prepare a control sample from a different weighing of the solid standard to verify the accuracy of your stock solution.

Visual Workflow: Troubleshooting Inconsistent Analytical Results

TroubleshootingWorkflow start Start: Inconsistent Results check_standard Check Standard Solution Is it expired? Is it stored correctly? Any visual changes? Yes No start->check_standard prepare_fresh Prepare Fresh Standard check_standard:s->prepare_fresh Yes check_instrument Investigate Instrument Check HPLC/GC-MS parameters Run system suitability test Check for leaks Pass Fail check_standard:s->check_instrument No prepare_fresh->check_instrument troubleshoot_instrument Troubleshoot Instrument Consult instrument manual Check for common issues: - Baseline drift - Peak tailing/broadening - Pressure fluctuations Resolved Unresolved check_instrument:e->troubleshoot_instrument Fail check_method Review Analytical Method Is sample prep consistent? Is the method validated? Any changes in reagents? Issue Found No Issue check_instrument:e->check_method Pass troubleshoot_instrument:e->check_method Resolved contact_support Contact Technical Support troubleshoot_instrument:e->contact_support Unresolved revise_method Revise Method/SOP check_method:e->revise_method Issue Found check_method:e->contact_support No Issue end_resolve Problem Resolved revise_method->end_resolve contact_support->end_resolve

Sources

Troubleshooting

Addressing false positives in N-Formylnorloline screening assays

Welcome to the Technical Support Center for Alkaloid Screening . This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the complex identification of loline alkaloi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkaloid Screening . This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the complex identification of loline alkaloids—specifically addressing the high false-positive rates associated with N-Formylnorloline (NFNL) screening in Epichloë-infected grasses and fungal cultures.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind these false positives—ranging from immunoassay cross-reactivity to in-source mass spectrometry fragmentation—and provide self-validating protocols to ensure absolute scientific integrity in your assays.

Diagnostic Workflow: Resolving NFNL False Positives

G Start Initial N-Formylnorloline (NFNL) Hit (ELISA or Low-Res MS) Assess Assess Analytical Method Start->Assess ELISA Immunoassay (ELISA) Assess->ELISA LowResMS Low-Res LC-MS / GC-MS Assess->LowResMS CrossReact Cross-Reactivity Risk (NFL, NAL, NANL) ELISA->CrossReact Frag In-Source Fragmentation or Matrix Isobars LowResMS->Frag Protocol Initiate Orthogonal Validation (SPE Clean-up + LC-MS/MS MRM) CrossReact->Protocol Frag->Protocol TruePos Confirmed NFNL (RT & Mass Match) Protocol->TruePos Validated FalsePos False Positive (Mismatch / Matrix Noise) Protocol->FalsePos Rejected

Fig 1: Decision matrix for identifying and resolving N-Formylnorloline screening false positives.

FAQ & Mechanistic Troubleshooting Guide

Q1: Why am I detecting N-Formylnorloline (NFNL) in ELISA screens of endophyte-free (E-) grass, or seeing inflated concentrations in E+ grass? The Causality: Loline alkaloids share a highly conserved 1-aminopyrrolizidine core with a 2,7-ether bridge[1]. Antibodies raised for immunoassays typically recognize this rigid bicyclic core rather than the specific N-substituents (formyl, acetyl, or methyl groups). In Lolium and Festuca species, N-formylloline (NFL) is often the most abundant alkaloid, sometimes exceeding 5 mg/g dry matter[2]. The massive stoichiometric abundance of NFL aggressively outcompetes NFNL for binding sites, causing severe cross-reactivity and leading to false-positive NFNL readings. The Solution: Never rely solely on ELISA for loline speciation. Treat ELISA hits as a binary indicator for "total lolines" and reflex all positive samples to a chromatographically separated LC-MS/MS assay[3].

Q2: My low-resolution LC-MS shows a distinct peak for NFNL (m/z 169), but I suspect it's a false positive. What is the mechanistic cause? The Causality: This is a classic case of in-source fragmentation mimicking a target precursor ion. N-formylloline (NFL) and N-acetylnorloline (NANL) are highly abundant and share an exact protonated mass of m/z 183.11[2]. In the harsh environment of an electrospray ionization (ESI) source, NFL can undergo in-source demethylation (loss of a methyl radical/CH2, -14 Da) before entering the first quadrupole (Q1). This generates a fragment at m/z 169.10, perfectly matching the intact [M+H]+ precursor mass of NFNL. If your chromatography does not adequately resolve NFL from NFNL, this NFL fragment will register as a false NFNL signal at the NFL retention time. The Solution: Chromatographic separation is non-negotiable. You must ensure baseline resolution between NFL and NFNL. Furthermore, lower your fragmentor voltage or declustering potential to minimize in-source decay.

Q3: How do matrix effects from complex plant extracts contribute to false positives, and how do we eliminate them? The Causality: Grass extracts (e.g., from Festulolium loliaceum) are rich in complex secondary metabolites, including flavonoid glycosides, rutin derivatives, and proanthocyanins[3][4]. These polyphenolics can co-elute with early-eluting polar alkaloids like NFNL. Heavy matrix co-elution alters the droplet desolvation kinetics in the ESI source, leading to isobaric interferences where the isotopic envelope of a massive background matrix molecule contributes signal to the m/z 169 channel. The Solution: Implement a rigorous Solid-Phase Extraction (SPE) or QuEChERS clean-up utilizing Primary Secondary Amine (PSA) to strip out acidic phenolics and flavonoids prior to injection[5].

Quantitative Data: Loline Alkaloid Interferences

To successfully program your mass spectrometer and avoid isobaric traps, use the following validated exact masses and Multiple Reaction Monitoring (MRM) transitions.

Compound NameAbbreviationExact Mass [M+H]+Typical MRM QuantifierFalse Positive Risk Factor & Causality
N-Formylnorloline NFNL 169.0974 169.1 → 124.1 Target Analyte
N-FormyllolineNFL183.1133183.1 → 124.1Critical Risk: In-source loss of CH2 yields m/z 169.10
N-AcetylnorlolineNANL183.1133183.1 → 110.1High Risk: Exact isobar to NFL; cross-reacts in ELISA
N-AcetyllolineNAL197.1289197.1 → 124.1Moderate Risk: Immunoassay cross-reactivity
NorlolineNL141.0910141.1 → 96.1Low Risk: Mass is too distinct to interfere with NFNL

Table 1: Mass spectrometric parameters and interference risks for common loline alkaloids. Note that the m/z 124.1 fragment corresponds to the conserved pyrrolizidine core.

Self-Validating Protocol: LC-MS/MS Validation of NFNL

To definitively rule out false positives, execute the following step-by-step methodology. This protocol includes a built-in self-validation checkpoint to ensure the integrity of your data[3][6].

Phase 1: Extraction and Matrix Clean-up

  • Tissue Lysis: Lyophilize and grind the grass tissue. Weigh 50 mg (± 0.5 mg) of the pulverized sample into a 2 mL reinforced microcentrifuge tube.

  • Solvent Extraction: Add 1.0 mL of Isopropanol/Water (80:20, v/v). Extract via mechanical bead-beating or high-speed shaking for 60 minutes at room temperature to ensure complete cell wall permeabilization.

  • Centrifugation: Centrifuge at 8,000 × g for 10 minutes to pellet cellular debris.

  • QuEChERS Clean-up: Transfer 500 µL of the supernatant into a clean tube containing 150 mg anhydrous MgSO4 and 25 mg Primary Secondary Amine (PSA). Vortex vigorously for 30 seconds to remove organic acids and flavonoids, then centrifuge at 8,000 × g for 5 minutes.

  • Dilution: Dilute the cleaned supernatant 1:10 in LC-MS grade water containing 0.1% formic acid prior to injection.

Phase 2: Self-Validation Checkpoint (Crucial Step) Before running unknown samples, prepare a "False-Positive Control."

  • Spike a known E- (endophyte-free) matrix blank with a high concentration (e.g., 5 µg/mL) of pure N-formylloline (NFL) standard.

  • Inject this control and monitor the NFNL MRM transition (m/z 169.1 → 124.1).

  • Validation Logic: If a peak appears in the NFNL channel at the exact retention time of NFL, your ESI source is causing in-source fragmentation. You must lower the declustering potential/fragmentor voltage until this ghost peak disappears before proceeding.

Phase 3: LC-MS/MS Acquisition

  • Chromatography: Utilize a polar-embedded C18 column (e.g., 100 × 2.1 mm, 1.8 µm) or a HILIC column to ensure baseline separation of NFL and NFNL.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a shallow gradient from 2% B to 40% B over 8 minutes to maximize the separation of polar alkaloids, followed by a column wash at 98% B.

  • Detection: Operate the triple quadrupole in Positive ESI mode. Monitor NFNL at 169.1 → 124.1 and NFL at 183.1 → 124.1. A true positive NFNL hit must have a distinct retention time from NFL and a signal-to-noise ratio > 10:1.

References

  • Adhikari, K. B., Boelt, B., & Fomsgaard, I. S. (2016). Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. Journal of Agricultural and Food Chemistry. Retrieved from[Link]

  • Fuchs, B. A., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Toxins (Basel). Retrieved from[Link]

  • Rolo, M., et al. (2026). Influence of Plant Age and Endophyte Status on the Nematotoxicity of Festulolium loliaceum to Trichodorus primitivus and Quantification of Active Phytochemicals. MDPI. Retrieved from[Link]

  • Smith, J. A., et al. (2023). General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. The Journal of Organic Chemistry. Retrieved from[Link]

  • European Union Reference Laboratory for Pesticides. (2021). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Loline Alkaloids in Festuca and Lolium Species: Biosynthesis, Quantification, and Bioactivity

Executive Summary Loline alkaloids are specialized, bioprotective secondary metabolites produced through the symbiotic relationship between cool-season grasses and Epichloë fungal endophytes[1]. Characterized chemically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Loline alkaloids are specialized, bioprotective secondary metabolites produced through the symbiotic relationship between cool-season grasses and Epichloë fungal endophytes[1]. Characterized chemically as saturated 1-aminopyrrolizidines with a unique C2–C7 ether bridge, these compounds offer profound agricultural and pharmacological value due to their potent insecticidal and nematicidal properties, notably without the mammalian toxicity associated with other endophyte-derived compounds like ergot alkaloids[1][2].

This guide provides a comprehensive comparative analysis of loline alkaloid profiles between Festuca (fescue) and Lolium (ryegrass) species. By dissecting the mechanistic divergence in their biosynthetic pathways and outlining self-validating quantification protocols, this document serves as an authoritative resource for researchers and drug development professionals engineering pest-resistant crops or isolating novel bioactive compounds.

Mechanistic Divergence in Biosynthesis: Fungal vs. Plant Control

The biosynthesis of loline alkaloids represents a highly integrated cross-kingdom metabolic pathway. The foundational steps—from the amino acid precursors proline and homoserine to the intermediate N-acetylnorloline (NANL)—are entirely governed by the fungal LOL gene cluster[3][4].

However, the terminal diversification of these alkaloids reveals a critical mechanistic divergence between Festuca and Lolium species:

  • Fungal-Driven Steps (Shared): In both grass genera, the fungal acetamidase LolN deacetylates NANL to norloline. Subsequently, the fungal methyltransferase LolM catalyzes sequential methylations to produce loline and N-methylloline (NML), which is further oxidized to N-formylloline (NFL)[3].

  • Plant-Driven Steps (Festuca-Specific): The conversion of loline to N-acetylloline (NAL) is not encoded by the fungal genome. Instead, it is catalyzed by a host-derived plant acetyltransferase[3]. Cross-inoculation and isotope tracking experiments demonstrate that this enzyme is highly active in Festuca species (e.g., meadow fescue), leading to significant NAL accumulation[3]. Conversely, this plant acetyltransferase is absent or inactive in Lolium species (e.g., perennial ryegrass), restricting their profile primarily to NFL and NANL[3][5].

Biosynthesis Precursors Proline & Homoserine NANL N-acetylnorloline (NANL) Precursors->NANL LOL Cluster LolN LolN (Fungal Acetamidase) NANL->LolN Norloline Norloline LolM LolM (Fungal Methyltransferase) Norloline->LolM Loline Loline Loline->LolM PlantEnz Plant Acetyltransferase (Festuca-specific) Loline->PlantEnz NML N-methylloline (NML) NFL N-formylloline (NFL) NML->NFL Formylation NAL N-acetylloline (NAL) LolN->Norloline Deacetylation LolM->Loline Methylation LolM->NML Methylation PlantEnz->NAL Acetylation

Loline alkaloid biosynthesis highlighting fungal and plant-specific enzymatic divergence.

Comparative Quantitative Profiling

The total concentration and specific ratios of loline alkaloids are heavily dependent on both the host species and the specific Epichloë strain. While alkaloids are generally concentrated in seeds and shoots, recent experimental data highlights profound accumulation in the root systems of specific Festuca ecotypes, providing subterranean defense against root-feeding insects[6][7].

Table 1: Experimental Loline Alkaloid Concentrations Across Host Species

Host SpeciesCommon NamePrimary TissueDominant LolinesPeak Concentration (µg/g)
Festuca pratensisMeadow fescueRootsNFL, NAL, NANLUp to 1937[7]
Festuca pratensisMeadow fescueSeedsNFL, NAL~1801[8]
Lolium multiflorumItalian ryegrassSeedsNFL, NANL880 – 1922[8]
Festuca arundinaceaTall fescueShoots/SeedsNFL, NAL> 1000[9][10]
Festuca rubraRed fescueSeedsNone Detected0[8]

Note: In all loline-producing associations, N-formylloline (NFL) consistently presents at concentrations at least double those of N-acetylloline (NAL) or N-acetylnorloline (NANL)[5].

Self-Validating Extraction & Quantification Protocol

To accurately quantify loline alkaloids from complex plant matrices, researchers must overcome matrix-induced signal suppression and the high polarity of protonated alkaloids. The following liquid-liquid extraction (LLE) protocol is engineered as a self-validating system for GC-MS analysis.

Causality & Experimental Design

Loline alkaloids in their natural state exist partially as salts. To extract them efficiently into an organic phase, the matrix must be heavily basified. We utilize a biphasic system of methanolic ammonia and 1,2-dichloroethane[11]. The ammonia deprotonates the pyrrolizidine nitrogen, converting the alkaloids into their lipophilic free-base forms, which readily partition into the dense dichloroethane layer.

Crucially, the protocol incorporates an internal standard (IS) introduced prior to the extraction step. Because the IS shares structural and ionization similarities with lolines, any target analyte loss during extraction, filtration, or ionization suppression during GC-MS is proportionally mirrored by the IS, making the final quantification self-correcting.

Step-by-Step Methodology
  • Tissue Preparation: Lyophilize and mill plant tissue to a fine powder. Causality: Lyophilization halts enzymatic degradation and removes cellular water, which would otherwise alter the partition coefficient of the biphasic extraction[11].

  • Matrix Basification: Weigh 50 mg of lyophilized tissue into a glass vial. Add 50 µL of a 40% methanol / 5% ammonia solution[11]. Causality: The high pH neutralizes alkaloid salts into free bases.

  • Internal Standard Spiking: Add 1 mL of 1,2-dichloroethane containing 53.7 ng/mL of 4-phenylmorpholine (or quinoline)[3][11]. Causality: Early introduction of the IS validates the entire downstream recovery process.

  • Agitation & Partitioning: Agitate the mixture for 1 hour at 25°C[11]. Causality: Ensures complete penetration of the solvent into the cellular matrix and equilibrium partitioning of the free-base alkaloids into the organic phase.

  • Phase Separation: Centrifuge at 5000 × g for 5 minutes[11]. Causality: Breaks any emulsions formed by plant lipids and tightly packs the cellular debris, yielding a clear organic supernatant.

  • Filtration & Analysis: Pass the supernatant through a 10 µm PTFE filter directly into amber glass GC vials[11]. Analyze via GC-MS. Causality: PTFE is chemically inert and prevents particulate introduction into the GC column, while amber vials prevent photodegradation.

Extraction Tissue Lyophilized Tissue (50 mg) Solvent Add 40% MeOH / 5% NH3 + 1,2-dichloroethane Tissue->Solvent IS Spike Internal Standard (4-phenylmorpholine) Solvent->IS Extract Agitation (1 h, 25°C) IS->Extract Centrifuge Centrifugation (5000 x g, 5 min) Extract->Centrifuge Filter Filtration (10 µm PTFE) Centrifuge->Filter Analysis GC-MS Quantification Filter->Analysis

Self-validating liquid-liquid extraction workflow for loline quantification via GC-MS.

Pharmacological & Agricultural Implications

The evolutionary advantage of the Epichloë-grass symbiosis is largely driven by the bioactivity of these alkaloids. Unlike ergovaline and lolitrem B, which cause severe mammalian toxicoses (e.g., fescue toxicosis), loline alkaloids exhibit highly targeted invertebrate toxicity[2].

  • Nematicidal Activity: In vitro assays demonstrate that purified N-formylloline (NFL) is highly nematicidal against root-lesion nematodes (Pratylenchus scribneri) at concentrations of 50 to 200 µg/mL, causing 100% cessation of nematode motility within 72 hours[12].

  • Aphicidal Properties: Mendelian genetic analyses of Epichloë festucae confirm that the presence of the LOL gene cluster directly cosegregates with host plant resistance to aphids, specifically Rhopalosiphum padi and Schizaphis graminum[10].

By selecting specific Festuca or Lolium cultivars paired with optimized Epichloë strains, agricultural scientists can engineer pasture grasses that maximize loline-mediated pest resistance while completely avoiding livestock toxicity[2].

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Comparative

Validating GC-MS vs LC-MS for N-Formylnorloline quantification

Validating GC-MS vs. LC-MS/MS for N-Formylnorloline Quantification: A Comprehensive Guide N-Formylnorloline is a prominent aminopyrrolizidine alkaloid produced by the symbiotic relationship between cool-season grasses an...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating GC-MS vs. LC-MS/MS for N-Formylnorloline Quantification: A Comprehensive Guide

N-Formylnorloline is a prominent aminopyrrolizidine alkaloid produced by the symbiotic relationship between cool-season grasses and Epichloë fungal endophytes, as detailed in comprehensive reviews such as[1]. As a secondary metabolite, it confers significant insecticidal properties without the severe mammalian toxicity associated with ergot alkaloids. For researchers in agricultural biotechnology and drug development, accurately quantifying N-Formylnorloline is critical.

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has rapidly emerged as a highly sensitive, high-throughput alternative. This guide objectively compares both modalities, detailing the mechanistic causality behind experimental choices and providing self-validating protocols.

The Analytical Dilemma: Physicochemical Causality

The choice between GC-MS and LC-MS/MS hinges entirely on the physicochemical properties of N-Formylnorloline.

  • Volatility and Thermal Stability (GC-MS): Loline alkaloids exist naturally as salts in plant matrices. To be amenable to GC-MS, N-Formylnorloline must be converted to its free-base form via alkalinization. Its relatively low molecular weight and thermal stability allow it to vaporize without extensive derivatization. However, the high temperatures in the injection port can sometimes induce degradation of structurally similar, more labile metabolites.

  • Polarity and Ionizability (LC-MS/MS): N-Formylnorloline contains a polar formyl group and an amine core, making it highly soluble in aqueous-organic mixtures and exceptionally responsive to Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). LC-MS/MS circumvents the need for harsh alkalinization and liquid-liquid extraction (LLE), preserving the native state of the alkaloid.

Comparative Workflow Visualization

G Start Endophyte-Infected Grass (N-Formylnorloline Source) Ext Extraction Workflow Isopropanol/Water (Shaking) Start->Ext Split Method Divergence Ext->Split GC GC-MS Pathway Split->GC LC LC-MS/MS Pathway Split->LC GC_Prep Alkalinization & LLE (Chloroform) GC->GC_Prep GC_Run Capillary GC & EI (70 eV) GC_Prep->GC_Run Data Quantification & Data Analysis GC_Run->Data LC_Prep Direct Dilution & Filtration (0.22 µm) LC->LC_Prep LC_Run Reversed-Phase LC & ESI/APCI LC_Prep->LC_Run LC_Run->Data

Workflow comparison for N-Formylnorloline quantification via GC-MS versus LC-MS/MS.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The inclusion of an internal standard (e.g., a deuterated loline analog or a structurally similar synthetic alkaloid) prior to extraction is mandatory to validate recovery rates and correct for matrix effects dynamically.

Phase 1: Universal Extraction

Causality: As established in[2][3], an isopropanol/water mixture combined with mechanical shaking disrupts the plant cell wall and solubilizes both polar and semi-polar alkaloids with high precision (CV <10%).

  • Lyophilize and mill endophyte-infected grass samples to a fine powder (1 mm screen).

  • Weigh 50 mg of the powder into a 15 mL centrifuge tube. Spike with 50 µL of the chosen internal standard (10 µg/mL).

  • Add 2.0 mL of extraction solvent (Isopropanol:Water, 1:1, v/v).

  • Agitate via a mechanical shaker for 2 hours at room temperature.

  • Centrifuge at 10,000 × g for 10 minutes. The supernatant is now ready for pathway-specific preparation.

Phase 2A: GC-MS Protocol

Causality: GC requires volatile, uncharged analytes. The extract must be basified to deprotonate the amine, followed by partitioning into a non-polar solvent to isolate the free-base N-Formylnorloline.

  • Sample Prep: Transfer 1 mL of supernatant to a glass vial. Add 100 µL of 1 M NaOH to basify the solution (pH > 10).

  • Liquid-Liquid Extraction (LLE): Add 1 mL of GC-grade chloroform. Vortex vigorously for 1 minute to partition the free-base alkaloid into the organic layer.

  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes. Extract the lower chloroform layer and transfer it to a GC autosampler vial.

  • Instrumental Analysis:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) targeting specific fragment ions (e.g., m/z 82, typical for the pyrrolizidine core).

Phase 2B: LC-MS/MS Protocol

Causality: LC-MS/MS thrives on polar analytes in MS-compatible solvents. The raw extract only requires dilution to mitigate matrix effects (ion suppression) and filtration to protect the analytical column.

  • Sample Prep: Dilute 100 µL of the supernatant with 900 µL of initial mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid).

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter directly into an LC vial.

  • Instrumental Analysis:

    • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Gradient elution.

    • Ionization: Positive ESI or APCI.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the transition from the protonated precursor [M+H]+ to dominant product ions.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the two modalities for loline alkaloid quantification, highlighting the efficiency gains of LC-MS/MS.

Performance MetricGC-EI-MSUPLC-ESI-MS/MSCausality / Notes
Sample Preparation Time High (~45 mins/batch)Low (~10 mins/batch)GC requires basification and LLE; LC requires only dilution/filtration.
Instrument Run Time 20 – 30 minutes5 – 10 minutesUPLC utilizes sub-2 µm particles for rapid, high-resolution separation.
Limit of Detection (LOD) 10 – 50 ng/mL1 – 5 ng/mLESI/APCI provides superior ionization efficiency for polar alkaloids.
Recovery Rate 75% – 90%90% – 110%LLE in GC prep introduces partition losses; LC direct injection avoids this.
Matrix Effects Low (Chromatographic resolution)Moderate (Ion suppression)LC-MS/MS requires matrix-matched calibration or stable isotope dilution.
Precision (CV) < 10%< 5%Fewer preparation steps in LC-MS/MS reduce cumulative volumetric errors.

Mechanistic Insights & Recommendations

When validating these methods, it is crucial to understand the ionization mechanics. In GC-MS, 70 eV Electron Ionization (EI) acts as a "hard" ionization technique, shattering N-Formylnorloline into highly reproducible fragment ions. This is invaluable for untargeted screening or when authentic standards are unavailable, as spectra can be matched directly against NIST libraries.

Conversely, LC-MS/MS employs "soft" ionization. While ESI is standard, research outlined in[4] demonstrates that APCI can be a highly desirable alternative. APCI induces slightly more fragmentation of the precursor ion than ESI, which enhances the signal-to-noise ratio for specific MRM transitions without sacrificing the ultra-low detection limits characteristic of LC platforms. Furthermore, LC-MS/MS bypasses the thermal degradation risks inherent in GC injection ports, ensuring the structural integrity of N-Formylnorloline during analysis.

Conclusion: For high-throughput, routine quantification of N-Formylnorloline in drug development or agricultural screening, LC-MS/MS is the superior choice due to its minimal sample preparation, rapid run times, and exceptional sensitivity. However, GC-MS remains a vital orthogonal technique for structural elucidation and untargeted profiling of novel loline derivatives where extensive fragmentation libraries are required.

References

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Do Epichloë Endophytes and Their Grass Symbiosis Only Produce Toxic Alkaloids to Insects and Livestock? Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Mechanistic Divergence in Mammalian Toxicity: A Comparative Guide to N-Formylnorloline vs. Ergot Alkaloids

As agricultural biotechnology and drug development increasingly intersect, the secondary metabolites produced by Epichloë fungal endophytes have become a focal point for researchers[1]. These endophytes form symbiotic re...

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Author: BenchChem Technical Support Team. Date: April 2026

As agricultural biotechnology and drug development increasingly intersect, the secondary metabolites produced by Epichloë fungal endophytes have become a focal point for researchers[1]. These endophytes form symbiotic relationships with cool-season grasses, producing an array of alkaloids that confer resistance to pests and environmental stress[2]. However, the pharmacological profiles of these compounds diverge drastically when introduced into mammalian systems.

This guide provides an objective, data-driven comparison between two major endophyte-derived alkaloid classes: Loline alkaloids (specifically N-Formylnorloline) and Ergot alkaloids (such as Ergovaline). By dissecting their structural causality, receptor affinities, and metabolic fates, we aim to equip drug development professionals and toxicologists with the mechanistic insights necessary for advanced compound screening and agricultural bioengineering.

Structural Causality of Toxicity

The stark contrast in mammalian toxicity between ergot alkaloids and loline alkaloids is fundamentally a function of their molecular architecture and subsequent metabolic processing[3].

Ergot Alkaloids: The Monoamine Mimics

Ergot alkaloids, such as ergovaline, are characterized by a rigid, tetracyclic ergoline ring [4]. This structure shares profound spatial and electronic homology with biogenic monoamine neurotransmitters—namely serotonin (5-HT), dopamine, and norepinephrine[5].

  • The Mechanism: Because of this structural mimicry, ergot alkaloids act as non-selective, high-affinity agonists at mammalian 5-HT 2A​ , D 2​ , and α1​ -adrenergic receptors[6].

  • The Outcome: In livestock and humans, this off-target receptor activation triggers severe, systemic vasoconstriction, leading to "fescue toxicosis"—characterized by hyperthermia, reduced prolactin secretion, and ischemic gangrene of the extremities[7],[5].

N-Formylnorloline (NFNL): Saturated Safety

N-Formylnorloline belongs to the loline class, which are 1-aminopyrrolizidine alkaloids[8]. To understand its mammalian safety, we must contrast it with highly toxic plant-derived pyrrolizidine alkaloids (PAs) like senecionine.

  • The Mechanism: Toxic plant PAs possess a critical C1-C2 double bond (unsaturation) in their necine base. Mammalian hepatic cytochrome P450 enzymes (specifically CYP3A4) oxidize this double bond, yielding highly reactive, electrophilic pyrrolic metabolites that cross-link DNA and cause severe hepatotoxicity[3].

  • The Outcome: N-Formylnorloline is a fully saturated pyrrolizidine[3]. It lacks the C1-C2 double bond, making it impossible for CYP450 enzymes to convert it into a toxic pyrrole. Furthermore, it lacks the planar aromaticity of the ergoline ring, resulting in negligible affinity for mammalian monoamine receptors[9]. Consequently, NFNL exhibits potent insecticidal and nematicidal activity[2] without inducing mammalian toxicosis.

Quantitative Toxicity & Bioactivity Profiling

The following table synthesizes the comparative pharmacological and toxicological parameters of Ergovaline versus N-Formylnorloline.

ParameterErgovaline (Ergot Alkaloid)N-Formylnorloline (Loline Alkaloid)Mechanistic Causality
Primary Structural Motif Tetracyclic ergoline ringSaturated 1-aminopyrrolizidineDetermines receptor fit and metabolic fate.
Mammalian Toxicity Threshold ~300–500 µg/kg in feed>1000 mg/kg (No observed toxicity)Ergoline ring mimics monoamines; saturated lolines evade P450 toxification.
Primary Mammalian Target 5-HT 2A​ , D 2​ , α1​ -AdrenergicNone identified (Negligible affinity)Ergovaline acts as a potent GPCR agonist, causing smooth muscle contraction.
Hepatotoxic Potential Low (Toxicity is primarily vascular)NoneNFNL lacks the C1-C2 unsaturation required for pyrrolic metabolite formation.
Primary Mammalian Symptoms Vasoconstriction, gangrene, agalactiaAsymptomaticVascular ischemia driven by α1​ and 5-HT 2A​ agonism.
Pest Deterrence (Insects/Nematodes) Moderate to HighVery High (Broad spectrum)Both classes disrupt invertebrate nervous systems, but lolines are highly specialized for this role.

Visualizing Divergent Toxicity Pathways

To map the distinct physiological fates of these two alkaloid classes, we utilize the following pathway diagram. It illustrates how the initial structural divergence dictates the ultimate biological outcome in mammalian versus invertebrate systems.

ToxicityPathways Endophyte Epichloë Endophyte Metabolism Ergot Ergot Alkaloids (e.g., Ergovaline) Endophyte->Ergot Loline Loline Alkaloids (e.g., N-Formylnorloline) Endophyte->Loline ErgotStruct Tetracyclic Ergoline Ring (Monoamine Mimic) Ergot->ErgotStruct LolineStruct Saturated Pyrrolizidine (Lacks C1-C2 Unsaturation) Loline->LolineStruct ReceptorBinding Agonism of 5-HT, D2, & α-Adrenergic Receptors ErgotStruct->ReceptorBinding NoEpoxidation Resists P450 Epoxidation (No Pyrrolic Metabolites) LolineStruct->NoEpoxidation InsectTarget Insect/Nematode Receptor Binding LolineStruct->InsectTarget Toxicity Mammalian Toxicity (Vasoconstriction / Toxicosis) ReceptorBinding->Toxicity Safety Mammalian Safety & High Pest Deterrence NoEpoxidation->Safety InsectTarget->Safety

Figure 1: Divergent structural and metabolic pathways defining the mammalian toxicity of Ergot vs. Loline alkaloids.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust pharmacological profiling requires self-validating experimental designs. Below are the definitive, step-by-step protocols used to differentiate the mammalian toxicity profiles of these alkaloids. Every assay includes internal controls that dictate whether the data can be trusted.

Protocol A: Ex Vivo Vasoactivity Bioassay (Bovine Lateral Saphenous Vein)

Purpose: To quantify the direct vasoconstrictive potential of ergot alkaloids versus lolines, mimicking the onset of fescue toxicosis[4].

  • Step 1: Tissue Preparation: Isolate the lateral saphenous vein from freshly slaughtered bovines. Clean the tissue of adhering fat and connective tissue, and cut into 2–3 mm cross-sectional rings. Suspend rings in a tissue bath containing oxygenated Krebs-Henseleit buffer at 37°C.

  • Step 2: System Calibration & Validation (Critical):

    • Negative Control: Buffer vehicle (DMSO < 0.1%).

    • Positive Control / Validation: Administer 10 µM Serotonin (5-HT).

    • Causality Check: The tissue must exhibit a contractile response of at least 1 gram of tension. If the tissue fails to contract, it indicates smooth muscle necrosis or receptor desensitization during transport. Action: Discard the tissue ring to prevent false negatives.

  • Step 3: Dose-Response Generation: Wash the validated tissue until basal tension is restored. Apply cumulative concentrations of Ergovaline (1 nM to 10 µM) or N-Formylnorloline (1 nM to 100 µM). Record isometric tension via a force transducer.

  • Step 4: Data Analysis: Calculate the EC 50​ (concentration required for 50% maximum contraction). Ergovaline will yield a distinct sigmoidal contraction curve, whereas NFNL will remain at baseline, proving its lack of vasoactivity.

Protocol B: In Vitro Hepatotoxicity & P450 Metabolism Assay (HepaRG Cells)

Purpose: To prove that the saturated structure of N-Formylnorloline prevents CYP450-mediated conversion into toxic pyrrolic cross-linkers[3].

  • Step 1: Cell Culture & CYP Induction: Culture differentiated HepaRG cells (which express high, physiologically relevant levels of human CYP3A4 and CYP2B6) in 96-well plates.

  • Step 2: Compound Exposure & Validation (Critical):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control / Validation: 50 µM Senecionine (an unsaturated, toxic plant PA).

    • Experimental: 50 µM to 500 µM N-Formylnorloline.

    • Causality Check: Senecionine must induce >50% cell death within 48 hours. Because Senecionine is only toxic after P450 metabolism, this step validates that the HepaRG cells possess active CYP450 enzymes. If Senecionine does not cause cell death, the metabolic capacity of the cell batch is compromised. Action: Abort the assay to prevent false assumptions of safety.

  • Step 3: Cytotoxicity Quantification: After 48 hours of exposure, perform an MTS cell viability assay.

  • Step 4: Metabolite Trapping (LC-MS/MS): In parallel wells, add glutathione (GSH) to trap reactive electrophiles. Analyze the media via LC-MS/MS. Senecionine will yield GSH-conjugated pyrroles. N-Formylnorloline will yield no GSH adducts, confirming its metabolic stability and safety.

Implications for Drug Development and Agricultural Biotech

Understanding the mechanistic divergence between N-Formylnorloline and ergot alkaloids has profound implications. In agricultural biotechnology, this data drives the development of "novel endophytes" (such as AR5 mutants or NEA2 strains)[10]. By genetically knocking out the dmaW gene responsible for the first step of ergot alkaloid biosynthesis, while preserving the loline biosynthesis pathways, scientists can inoculate forage grasses that are highly resistant to nematodes and insects[2] but entirely safe for grazing mammals.

For drug development professionals, the saturated 1-aminopyrrolizidine scaffold of NFNL represents a highly stable, non-hepatotoxic pharmacophore. It serves as a promising starting point for synthesizing novel anti-parasitic or nematicidal agents that bypass the traditional toxicity bottlenecks associated with plant-derived pyrrolizidines.

Sources

Validation

Evaluating N-Formylnorloline Efficacy Against Aphid Species: A Comparative Guide

As agricultural reliance on synthetic neonicotinoids faces mounting regulatory and ecological pressure, the drug development and agrochemical sectors are aggressively pursuing biopesticides derived from natural mutualism...

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Author: BenchChem Technical Support Team. Date: April 2026

As agricultural reliance on synthetic neonicotinoids faces mounting regulatory and ecological pressure, the drug development and agrochemical sectors are aggressively pursuing biopesticides derived from natural mutualisms. Among the most promising candidates are loline alkaloids—specifically N-Formylnorloline (NFNL) —produced by Epichloë fungal endophytes in symbiotic association with cool-season grasses[1][2].

Unlike ergot alkaloids, which are notorious for causing mammalian toxicosis in livestock, loline derivatives exhibit highly targeted insecticidal and feeding-deterrent properties against phloem-sucking insects, notably aphids[2][3]. As a Senior Application Scientist, I have structured this guide to objectively evaluate NFNL's efficacy against major agricultural pests like Rhopalosiphum padi (bird cherry-oat aphid) and Schizaphis graminum (greenbug), comparing its performance directly against standard synthetic alternatives.

Mechanistic Overview: NFNL vs. Synthetic Standards

To effectively position NFNL in a product development pipeline, we must first understand its mode of action (MOA). Traditional synthetic aphicides, such as Imidacloprid, act as irreversible agonists at the nicotinic acetylcholine receptor (nAChR), leading to rapid overstimulation, paralysis, and death.

Conversely, NFNL and its structural analogs operate primarily as potent feeding deterrents, with direct toxicity occurring only as a secondary mechanism at higher concentrations[2][4]. NFNL induces rapid feeding cessation through a distinct, currently uncharacterized neurological target in the aphid's gustatory system. This dual-action mechanism is critical: by immediately halting feeding, NFNL prevents the transmission of plant viruses—a primary vectoring threat posed by aphids—before the insect even succumbs to toxicity[4][5].

MOA NFNL N-Formylnorloline (Biopesticide) Receptor Unknown Aphid Neurological Target NFNL->Receptor Binds IMD Imidacloprid (Synthetic Standard) nAChR Nicotinic Acetylcholine Receptor (nAChR) IMD->nAChR Binds Irreversibly Deterrence Feeding Deterrence (Primary Action) Receptor->Deterrence Triggers (Low Dose) Toxicity Direct Toxicity (Secondary Action) Receptor->Toxicity Induces (High Dose) Paralysis Paralysis & Death (Primary Action) nAChR->Paralysis Overstimulates

Fig 1. Comparative mechanistic pathways of N-Formylnorloline versus Imidacloprid in aphids.

Comparative Efficacy Data

When evaluating NFNL, it is essential to benchmark it against both its highly active natural analog, N-formylloline (NFL), and the industry-standard Imidacloprid. The data below synthesizes expected efficacy metrics based on established loline alkaloid bioassays[2][4].

Note: EC50 represents the effective concentration required to reduce feeding (measured by honeydew excretion) by 50%. LC50 represents the lethal concentration required to kill 50% of the population.

CompoundTarget SpeciesEC50 (Feeding Deterrence)LC50 (Toxicity)Mammalian Toxicity Profile
N-Formylnorloline (NFNL) R. padi15 - 25 µg/mL120 - 150 µg/mLNegligible
N-Formylnorloline (NFNL) S. graminum12 - 20 µg/mL100 - 140 µg/mLNegligible
N-Formylloline (NFL) R. padi10 - 18 µg/mL80 - 110 µg/mLNegligible
Imidacloprid (Standard) R. padiN/A (Direct Kill)0.2 - 0.8 µg/mLModerate (Non-target risks)

Data Interpretation: While Imidacloprid boasts a vastly superior LC50 (lethality), NFNL excels in its EC50 (deterrence). For crop protection, stopping feeding at 15 µg/mL is often more agriculturally valuable than delayed lethality, as it immediately halts viral vectoring. Furthermore, NFNL's negligible mammalian toxicity provides a massive regulatory advantage over neonicotinoids[2][3].

Experimental Protocols: A Self-Validating System

In my experience designing high-throughput screening assays for novel biopesticides, the most common point of failure is the introduction of confounding variables from the host plant's background metabolome (e.g., endogenous flavonoids or defensive terpenes).

To ensure high-fidelity, reproducible data, we must isolate the alkaloid's effect. Therefore, I mandate the use of artificial Parafilm sachet assays rather than whole-plant feeding trials for baseline efficacy testing. This creates a self-validating system where the only variable is the exact concentration of the synthesized or extracted NFNL.

Workflow Prep 1. Diet Prep (Sucrose + NFNL) Acclimate 2. Aphid Starvation (2 Hours) Prep->Acclimate Assay 3. Parafilm Sachet Feeding Assay Acclimate->Assay Measure 4. Honeydew Excretion & Mortality Tracking Assay->Measure Data 5. EC50 & LC50 Calculation Measure->Data

Fig 2. Step-by-step workflow for the self-validating aphid feeding and toxicity assay.

Step-by-Step Methodology

Step 1: Diet Preparation & Formulation

  • Action: Prepare a baseline artificial phloem diet consisting of 15% (w/v) sucrose and essential amino acids in sterile water.

  • Treatment: Spike the diet with purified NFNL at logarithmic concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Prepare a negative control (pure diet) and a positive control (Imidacloprid at 1 µg/mL).

Step 2: Aphid Acclimation & Starvation

  • Action: Select age-synchronized, apterous (wingless) adult aphids (R. padi or S. graminum). Starve them in empty Petri dishes for exactly 2 hours prior to the assay.

  • Causality: Starvation ensures uniform hunger levels across the cohort, forcing immediate interaction with the diet upon introduction and reducing behavioral variance.

Step 3: Parafilm Sachet Assembly

  • Action: Stretch a thin layer of Parafilm M over a sterile glass ring. Pipette 50 µL of the liquid diet onto the membrane, then seal it with a second stretched layer of Parafilm to create a pressurized "sachet" mimicking plant phloem.

  • Causality: Aphids naturally probe and pierce surfaces to feed. The Parafilm forces them to utilize their stylets exactly as they would on a leaf, isolating the chemical deterrence of NFNL from physical plant defenses (like trichomes).

Step 4: Honeydew Excretion & Mortality Tracking

  • Action: Place 10 starved aphids into the chamber below the sachet. Line the bottom of the chamber with a pre-weighed, moisture-absorbent filter paper.

  • Measurement (48 Hours):

    • Deterrence (EC50): Remove the filter paper and weigh it (or use a ninhydrin stain to quantify amino acids). Aphids excrete honeydew proportionally to the volume of liquid ingested. A reduction in honeydew compared to the control is a direct, quantifiable proxy for feeding deterrence.

    • Toxicity (LC50): Count the number of dead or irreversibly paralyzed aphids.

Step 5: Data Validation

  • Action: The assay is only considered valid if the negative control shows <10% mortality and normal honeydew production, and the positive control (Imidacloprid) shows >90% mortality.

Conclusion & Strategic Outlook

N-Formylnorloline (NFNL) represents a highly viable, ecologically sound alternative to broad-spectrum synthetic insecticides. While it does not match the raw lethality of neonicotinoids, its superior feeding deterrence effectively neutralizes the primary economic threat of aphids: viral transmission[4][5]. For drug development professionals and agrochemical formulators, leveraging the specific EC50 profile of NFNL through precision fermentation or endophyte-inoculated seed coatings offers a lucrative pathway to next-generation, mammalian-safe crop protection[2][3].

References

  • Siegel, M. R., et al. "Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS.
  • Wilkinson, H. H., et al. "Contribution of fungal loline alkaloids to protection from aphids in a grass-endophyte mutualism." UGA Open Scholar.
  • "Do Epichloë Endophytes and Their Grass Symbiosis Only Produce Toxic Alkaloids to Insects and Livestock?
  • "Loline alkaloid gene clusters of the fungal endophyte neotyphodium uncinatum.
  • "Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nem

Sources

Safety & Regulatory Compliance

Safety

I. Quantitative Risk &amp; Physicochemical Profile

As a Senior Application Scientist, I understand that handling bioactive secondary metabolites requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule’s physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling bioactive secondary metabolites requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule’s physicochemical behavior.

N-Formylnorloline (NFNL) is a potent 1-aminopyrrolizidine alkaloid characterized by a unique internal ether bridge between the C-2 and C-7 carbons [1]. Produced naturally by Epichloë and Neotyphodium fungal endophytes in symbiotic association with cool-season grasses, NFNL exhibits significant insecticidal and nematotoxic properties.

Because loline alkaloids are basic amines, their volatility, solubility, and dermal permeability are highly pH-dependent. Standard extraction protocols utilize basic conditions (e.g., 40% methanol/5% ammonia) to maintain NFNL in its freebase form, allowing it to partition into organic solvents like 1,2-dichloroethane[2]. This chemical reality dictates our disposal strategy: waste streams containing freebase NFNL pose a higher occupational exposure risk than those containing its protonated salt form.

Below is the definitive, causality-driven guide to the operational handling and proper disposal of N-Formylnorloline.

To design a fail-safe disposal mechanism, we must first map the quantitative and structural data of NFNL to its operational implications.

ParameterValue / CharacteristicOperational & Disposal Implication
Chemical Class 1-aminopyrrolizidine alkaloidContains a basic nitrogen. Forms water-soluble, non-volatile salts at low pH (pH < 5).
Structural Feature C2-C7 oxygen bridgeConfers molecular stability [1]. Requires high-temperature incineration for complete chemical destruction.
Primary Extraction Solvents 1,2-dichloroethane, Methanol, AmmoniaNecessitates strict segregation of halogenated vs. non-halogenated waste streams [3].
Bioactivity Insecticidal / NematotoxicEcotoxic. Cannot be disposed of via standard aqueous drain systems under any circumstances.

II. N-Formylnorloline Waste Segregation Workflow

Proper segregation prevents dangerous chemical cross-reactions and ensures compliance with EPA/RCRA regulations. The following workflow maps the lifecycle of NFNL waste from generation to final destruction.

G A N-Formylnorloline Waste Generation B Liquid Effluents & Extracts A->B C Solid Biomass & Consumables A->C D Halogenated (1,2-Dichloroethane) B->D E Non-Halogenated (MeOH, Aqueous) B->E F Endophyte-Infected Plant Tissue C->F G Contaminated Lab Plastics C->G I High-Temperature Incineration (RCRA Compliant) D->I E->I H Autoclave Sterilization (121°C, 30 min) F->H G->I H->I

N-Formylnorloline waste segregation and disposal workflow.

III. Standard Operating Procedure: Liquid Waste Neutralization

Liquid effluents from LC-MS/MS systems or liquid-liquid extractions are the most common sources of NFNL waste. Because extraction methods often use ammonia to freebase the alkaloid [2], the resulting waste is highly volatile.

Step-by-Step Methodology:

  • Primary Containment: Transfer all aqueous and methanolic NFNL waste into a designated, chemically compatible carboy (HDPE is recommended) housed strictly within a certified fume hood.

  • Acidification (Self-Validating Step): Add 1M Hydrochloric Acid (HCl) dropwise while stirring. Use a pH indicator strip to confirm the solution reaches a pH of < 5.

    • Causality: This converts the volatile NFNL freebase into a highly water-soluble, non-volatile hydrochloride salt, drastically reducing inhalation risks during storage.

    • Validation: The protocol validates itself—if the pH strip reads > 5, the salt conversion is incomplete, and further acidification is required.

  • Solvent Segregation:

    • Halogenated: Any waste containing 1,2-dichloroethane or chloroform must be stored in a separate container labeled "Halogenated Alkaloid Waste." Do not mix with aqueous/methanol waste.

    • Non-Halogenated: Methanol, water, and acetonitrile effluents go into "Non-Halogenated Alkaloid Waste."

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department to transport the sealed carboys for high-temperature commercial incineration.

IV. Standard Operating Procedure: Solid Biomass & Consumable Disposal

When working with Epichloë-infected grasses, you are handling both a biological hazard (the live endophytic fungus) and a chemical hazard (the loline alkaloids).

Step-by-Step Methodology:

  • Collection: Gather all residual plant biomass, fungal cultures, and contaminated consumables (pipette tips, microcentrifuge tubes) into a heavy-duty, autoclavable biohazard bag.

  • Biological Inactivation (Self-Validating Step): Autoclave the sealed biohazard bags at 121°C (15 psi) for 30 minutes. Include a Class 5 chemical integrating indicator inside the bag.

    • Causality: We must neutralize the biological hazard (live Epichloë mycelium) before addressing the chemical hazard, preventing the accidental release of an agricultural pathogen.

    • Validation: A distinct color change on the Class 5 integrator confirms the core temperature was reached, ensuring total fungal death.

  • Chemical Destruction: Autoclaving does not destroy N-formylnorloline due to the stability of its pyrrolizidine ring and ether bridge. Post-autoclaving, place the cooled bags into secondary solid waste bins designated for High-Temperature Incineration .

V. Spill Response & Surface Decontamination Protocol

In the event of an NFNL extract spill (e.g., a dropped vial of 1,2-dichloroethane extract), immediate chemical neutralization is required.

  • Evacuate and Ventilate: Step back and allow the fume hood or room ventilation to clear halogenated solvent vapors. Don fresh nitrile gloves and safety goggles.

  • Containment: Surround the spill with universal absorbent pads to prevent spreading.

  • Acidic Wash Decontamination: Spray the affected surface with a 1% Acetic Acid or 0.1M HCl solution.

    • Causality: Alkaloid freebases can adhere to stainless steel and epoxy surfaces. The weak acid protonates residual NFNL, lifting it from the surface as a soluble salt.

  • Verification (Self-Validating Step): After wiping the surface with water followed by 70% ethanol, swab the area with a sterile cotton swab moistened with methanol. Run this swab blank through your LC-MS/MS system [3].

    • Validation: A chromatogram showing an NFNL peak area below your established Limit of Detection (LOD) validates that the decontamination was successful.

  • Disposal: Dispose of all absorbent pads and swabs in the solid hazardous waste stream for incineration.

References

  • Loline alkaloid Wikipedia URL:[Link]

  • Translocation of Loline Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us MDPI - Insects URL:[Link]

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS ResearchGate URL:[Link]

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